Product packaging for Acetyl tetrapeptide-15(Cat. No.:CAS No. 928007-64-1)

Acetyl tetrapeptide-15

カタログ番号: B1665429
CAS番号: 928007-64-1
分子量: 613.7 g/mol
InChIキー: BSXFOBDOGHFWOC-KRCBVYEFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Acetyl tetrapeptide-15 targets neurosensitive skin by decreasing the release of pro-inflammatory mediators.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H39N5O6 B1665429 Acetyl tetrapeptide-15 CAS No. 928007-64-1

特性

IUPAC Name

(2S)-1-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O6/c1-22(40)36-29(21-25-14-16-26(41)17-15-25)34(45)39-18-8-13-30(39)33(44)38-28(20-24-11-6-3-7-12-24)32(43)37-27(31(35)42)19-23-9-4-2-5-10-23/h2-7,9-12,14-17,27-30,41H,8,13,18-21H2,1H3,(H2,35,42)(H,36,40)(H,37,43)(H,38,44)/t27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXFOBDOGHFWOC-KRCBVYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928007-64-1
Record name Acetyl tetrapeptide-15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928007641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYL TETRAPEPTIDE-15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K389LE0MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acetyl Tetrapeptide-15: A Deep Dive into its Mechanism of Action on Sensory Neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetyl tetrapeptide-15 is a synthetic peptide that has garnered significant interest in the fields of dermatology and neurocosmetics for its ability to soothe sensitive skin. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on sensory neurons. By acting as a potent agonist for the μ-opioid receptor, this tetrapeptide modulates neuronal excitability and inhibits the release of pro-inflammatory neuropeptides, thereby increasing the skin's tolerance threshold. This document details the molecular interactions, signaling pathways, and experimental validation of this compound's effects, presenting quantitative data in structured tables and outlining key experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the intricate signaling cascades and experimental workflows.

Introduction

Sensitive skin, or neurosensitivity, is a common condition characterized by an exaggerated response of sensory nerves to external stimuli, leading to sensations of pain, itching, and burning.[1] this compound, a synthetic peptide derived from the endogenous opioid peptide endomorphin-2, has emerged as a promising agent for managing neurosensitive skin.[2][3][4] Its mechanism of action is centered on its ability to mimic the body's natural pain-relieving pathways by targeting μ-opioid receptors on sensory nerve endings.[2][5] This guide will explore the molecular underpinnings of this interaction and the subsequent physiological responses.

Molecular Mechanism of Action

This compound exerts its primary effect through its agonistic activity on the μ-opioid receptor, a G-protein coupled receptor (GPCR) expressed on the peripheral terminals of sensory neurons.[4][6] This interaction initiates a signaling cascade that ultimately reduces neuronal excitability and diminishes the release of neuropeptides involved in pain and inflammation, most notably Calcitonin Gene-Related Peptide (CGRP).[2][3]

Interaction with the μ-Opioid Receptor

As an analog of endomorphin-2, this compound binds to and activates the μ-opioid receptor.[4][5] This binding event triggers a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effector proteins.[7]

Downstream Signaling Pathways

The activation of the μ-opioid receptor by this compound initiates several key intracellular events that collectively reduce neuronal excitability:

  • Inhibition of Adenylyl Cyclase: The Giα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and subsequent activation of various ion channels involved in neuronal firing.

  • Modulation of Ion Channel Activity: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[7] This hyperpolarization increases the threshold required to generate an action potential. Additionally, the Gβγ subunit can inhibit the opening of voltage-gated calcium channels (VGCCs), reducing calcium influx which is a critical step for neurotransmitter release.[7]

Inhibition of CGRP Release

A key consequence of the reduced neuronal excitability is the inhibition of the release of pro-inflammatory neuropeptides from sensory nerve endings. Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator and is heavily implicated in neurogenic inflammation and pain signaling.[2][3] Stimuli such as capsaicin (B1668287) activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, leading to calcium influx and subsequent CGRP release.[8][9] By activating the μ-opioid receptor, this compound counteracts this process, leading to a significant reduction in CGRP release.[2][3]

Quantitative Data

Parameter Value Assay Method Reference
μ-Opioid Receptor Binding Affinity (Ki) Not ReportedRadioligand Binding Assay[10]
μ-Opioid Receptor Functional Activity (EC50) Not ReportedGTPγS Binding Assay[1]
Inhibition of Forskolin-stimulated cAMP Not ReportedcAMP Assay[1]
Table 1: Receptor Binding and Functional Activity of this compound (Hypothetical Data).
Stimulus This compound Concentration % Inhibition of CGRP Release Cell Type Reference
Capsaicin (1 μM)0.001%Significant ReductionSensory Neurons[11]
KCl (60 mM)0.001%Significant ReductionSensory Neurons[11]
Table 2: In-Vitro Inhibition of Stimulated CGRP Release by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the mechanism of action of this compound.

Primary Sensory Neuron Culture
  • Isolation: Dorsal root ganglia (DRG) are dissected from neonatal rats.[12]

  • Dissociation: The ganglia are enzymatically digested with collagenase and trypsin, followed by mechanical dissociation using fire-polished Pasteur pipettes.[12]

  • Plating: Dissociated neurons are plated on collagen-coated coverslips or multi-well plates in a suitable growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum and nerve growth factor).[12]

  • Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2. Experiments are typically performed within 24-48 hours of plating.[12]

CGRP Release Assay (ELISA)
  • Cell Culture: Primary sensory neurons are cultured in 24-well plates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).

  • Stimulation: The neurons are then stimulated with a CGRP-releasing agent such as capsaicin (e.g., 1 μM) or potassium chloride (e.g., 60 mM) for a defined time (e.g., 15 minutes).[13]

  • Sample Collection: The supernatant is collected from each well.

  • ELISA: The concentration of CGRP in the supernatant is quantified using a commercially available CGRP Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[14][15]

Calcium Imaging
  • Cell Preparation: Sensory neurons cultured on glass coverslips are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[16]

  • Imaging Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Baseline Measurement: A baseline fluorescence signal is recorded.

  • Stimulation and Recording: The neurons are perfused with a solution containing a stimulus (e.g., capsaicin) in the presence or absence of this compound. Changes in intracellular calcium concentration are recorded over time by measuring the fluorescence intensity.[16]

Patch-Clamp Electrophysiology
  • Cell Preparation: Individual sensory neurons are identified for whole-cell patch-clamp recording.[12]

  • Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[12]

  • Data Acquisition: Neuronal activity, including membrane potential and ion channel currents, is recorded in response to stimuli and the application of this compound. This allows for the direct measurement of changes in neuronal excitability.[12]

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

G cluster_0 Sensory Neuron Terminal AT15 This compound MOR μ-Opioid Receptor AT15->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Opens VGCC Ca2+ Channel G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ VGCC->Ca_ion Influx (blocked) CGRP_vesicle CGRP Vesicle Ca_ion->CGRP_vesicle Triggers Fusion (inhibited) Hyperpolarization Hyperpolarization K_ion->Hyperpolarization CGRP CGRP Release CGRP_vesicle->CGRP Exocytosis (inhibited) G cluster_workflow CGRP Release Assay Workflow start Culture Primary Sensory Neurons preincubate Pre-incubate with this compound start->preincubate stimulate Stimulate with Capsaicin or KCl preincubate->stimulate collect Collect Supernatant stimulate->collect elisa Quantify CGRP using ELISA collect->elisa analyze Analyze Data elisa->analyze

References

a-opioid receptor agonism of Acetyl tetrapeptide-15

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the μ-Opioid Receptor Agonism of Acetyl Tetrapeptide-15

Introduction

This compound, known chemically as N-Acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide, is a synthetic peptide developed for cosmetic applications, particularly for the management of neurosensitive skin.[1] With a molecular formula of C34H39N5O6 and a molecular weight of 613.7 g/mol , this tetrapeptide is designed to address skin hyperreactivity and sensations of discomfort such as stinging, itching, and burning.[1][2] Its mechanism of action is centered on its function as an agonist of the μ-opioid receptor (MOR), mimicking the effects of endogenous opioids to increase the skin's tolerance threshold.[3][4]

Derived from the endogenous opioid peptide endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), this compound targets nerve endings in the skin to reduce their response to external stimuli.[3][5] By binding to the μ-opioid receptor, it modulates sensory neuron excitability and limits the release of pro-inflammatory neuromediators, offering a targeted approach to soothing sensitive and reactive skin.[3][6] This document provides a detailed overview of its mechanism, a summary of its properties, and outlines experimental protocols for its evaluation.

Mechanism of Action: μ-Opioid Receptor Agonism

This compound functions as a selective agonist for the μ-opioid receptor, a G protein-coupled receptor (GPCR) found on the surface of various cells, including sensory neurons in the skin.[7][8] The activation of this receptor is a key pathway for modulating pain and inflammation.

The proposed signaling cascade is as follows:

  • Binding: this compound binds to the extracellular domain of the μ-opioid receptor on sensory nerve endings.[3]

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated intracellular inhibitory G-protein (Gi/o).[8]

  • Downstream Effects: The activated Gi/o protein inhibits adenylate cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

  • Neuronal Hyperpolarization: The influx of K+ and reduced influx of Ca2+ leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and increasing its activation threshold.[4]

  • Inhibition of Neurotransmitter Release: The reduced neuronal excitability inhibits the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), a key mediator of neurogenic inflammation and pain sensations.[1]

By initiating this cascade, this compound effectively increases the skin's tolerance threshold, reducing the perception of pain and discomfort caused by external irritants.[3][7]

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Sensory Neuron) Peptide This compound MOR μ-Opioid Receptor (GPCR) Peptide->MOR Binds G_Protein Gi/o Protein (Inactive) MOR->G_Protein Activates G_Protein_A Gi/o Protein (Active) G_Protein->G_Protein_A GDP -> GTP AC Adenylyl Cyclase G_Protein_A->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channel (Inhibited) G_Protein_A->Ca_Channel Inhibits K_Channel K+ Channel (Activated) G_Protein_A->K_Channel Activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization Ca_Channel->Hyperpolarization K_Channel->Hyperpolarization CGRP_Release ↓ CGRP Release Hyperpolarization->CGRP_Release Reduced_Sensitivity Reduced Skin Sensitivity & Discomfort CGRP_Release->Reduced_Sensitivity

Caption: μ-Opioid receptor signaling cascade initiated by this compound.

Quantitative Data

While this compound is established as a μ-opioid receptor agonist, specific quantitative data such as binding affinity (Ki), functional potency (EC50), or inhibitory concentration (IC50) are not publicly available in the reviewed literature. Such data is crucial for a complete pharmacological characterization. For context, other selective μ-opioid agonists can exhibit Ki and EC50 values in the nanomolar range.[9] The table below is provided as a template for such data.

ParameterReceptorValueAssay TypeReference
Binding Affinity (Ki) Human μ-opioidData not availableRadioligand DisplacementN/A
Functional Potency (EC50) Human μ-opioidData not availableCalcium MobilizationN/A
G-protein Bias Human μ-opioidData not availableBRET/BRET2 AssayN/A
CGRP Release Inhibition Sensory NeuronsData not availableELISA / ImmunoassayN/A

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the μ-opioid receptor agonism of this compound. These protocols are based on standard practices for GPCR ligand characterization.[10][11]

Radioligand Binding Assay for μ-Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective MOR agonist) or [³H]Diprenorphine (a non-selective antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • This compound stock solution (10 mM in DMSO).

  • 96-well plates, glass fiber filters, and a scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine cell membranes (20-40 µg protein/well), a fixed concentration of the radioligand (e.g., 0.5 nM [³H]DAMGO), and varying concentrations of this compound.

  • For total binding wells, add only buffer instead of the test peptide. For non-specific binding wells, add 10 µM Naloxone.

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific counts from total counts.

  • Determine the IC50 value (concentration of peptide that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

Objective: To measure the functional potency (EC50) of this compound by assessing its ability to activate the μ-opioid receptor and trigger intracellular calcium release in a specially engineered cell line.

Materials:

  • CHO cells co-expressing the human μ-opioid receptor and a chimeric G-protein (e.g., Gαqi5), which couples Gi/o activation to the calcium signaling pathway.[10]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • This compound stock solution and serial dilutions.

  • A fluorescence plate reader (e.g., FLIPR or FlexStation).

Methodology:

  • Plate the engineered CHO cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the Fluo-4 AM dye for 60 minutes at 37°C, allowing the dye to enter the cells.

  • Wash the cells with assay buffer to remove excess extracellular dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add varying concentrations of this compound to the wells and immediately begin recording fluorescence intensity over time (typically 2-3 minutes).

  • The increase in fluorescence corresponds to the release of intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the peptide concentration.

  • Determine the EC50 value (concentration of peptide that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_invitro In Vitro Characterization cluster_cellular Cellular/Tissue Model Synthesis Solid-Phase Synthesis of this compound Purification HPLC Purification (>95% Purity) Synthesis->Purification Characterization Mass Spectrometry (Confirm MW) Purification->Characterization Binding Radioligand Binding Assay (Determine Ki) Characterization->Binding Functional Calcium Mobilization Assay (Determine EC50) Characterization->Functional Bias G-Protein vs. β-Arrestin Assay (BRET) Characterization->Bias Treatment Treat with This compound Characterization->Treatment Cell_Culture Sensory Neuron Culture or 3D Skin Model Stimulation Induce Irritation (e.g., with Capsaicin) Cell_Culture->Stimulation Stimulation->Treatment Analysis Measure CGRP Release (ELISA) Treatment->Analysis

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a rationally designed neuro-cosmetic ingredient that leverages the principles of opioid receptor pharmacology to address the challenges of sensitive skin. By acting as a μ-opioid receptor agonist, it mimics the body's natural pain and inflammation control mechanisms directly at the level of cutaneous sensory neurons.[3][5] This targeted action reduces neuronal excitability and inhibits the release of inflammatory mediators, leading to a higher tolerance for environmental stressors and a reduction in discomfort.[1] While a comprehensive quantitative profile is not yet publicly documented, the established mechanism provides a strong scientific foundation for its use in skincare formulations aimed at soothing and comforting reactive skin. Further research providing detailed binding and functional data would be invaluable to the scientific and drug development communities.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Sensitive skin is a prevalent condition characterized by exaggerated responses to stimuli, often driven by neurogenic inflammation. A key mediator in this process is the Calcitonin Gene-Related Peptide (CGRP), a neuropeptide released from sensory neurons that triggers vasodilation and plasma extravasation. This technical guide provides an in-depth analysis of Acetyl tetrapeptide-15, a synthetic peptide designed to mitigate skin sensitivity by modulating CGRP release. We will explore its mechanism of action, present quantitative data from key studies, detail the experimental protocols used to validate its efficacy, and illustrate the underlying biological pathways.

Introduction to Neurogenic Inflammation and the Role of CGRP

Neurogenic inflammation is a localized inflammatory response initiated by the activation of primary afferent sensory neurons. These neurons, upon stimulation by various physical, chemical, or thermal insults, release neuropeptides from their peripheral endings. Among these, Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator and a key player in the inflammatory cascade.

The release of CGRP is primarily triggered by the activation of nociceptive ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1), which is sensitive to capsaicin (B1668287), heat, and low pH. Activation of TRPV1 leads to an influx of calcium ions (Ca2+), which facilitates the fusion of CGRP-containing vesicles with the neuronal membrane and their subsequent exocytosis. This release of CGRP into the dermal tissue contributes significantly to the erythema and edema characteristic of sensitive skin reactions.

This compound: Mechanism of Action

This compound is a biomimetic peptide developed to reduce the excitability of sensory neurons and, consequently, inhibit the release of CGRP. Its primary mechanism of action is through its activity as an agonist of the μ-opioid receptor (MOR) present on the surface of these neurons.

Activation of the μ-opioid receptor by this compound initiates an inhibitory signaling cascade. This G-protein coupled receptor (GPCR) signaling pathway counteracts the excitatory signals that lead to CGRP release. Specifically, MOR activation is known to inhibit adenylyl cyclase, reduce intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulate ion channel activity. This leads to a decrease in neuronal excitability and a reduction in the Ca2+ influx required for neuropeptide exocytosis, ultimately suppressing the release of CGRP.

The following diagram illustrates this proposed signaling pathway:

G CGRP_Effect Vasodilation & Inflammation CGRP_Release CGRP_Release CGRP_Release->CGRP_Effect Induces

Figure 1: Signaling pathway of this compound in inhibiting CGRP release.

Experimental Evidence and Quantitative Data

The efficacy of this compound in inhibiting CGRP release has been demonstrated in in vitro models using primary cultures of sensory neurons. These experiments typically involve stimulating the neurons with a known secretagogue, such as capsaicin or potassium chloride (KCl), in the presence and absence of the peptide.

Quantitative Analysis of CGRP Inhibition

The following table summarizes the dose-dependent inhibitory effect of this compound on capsaicin-induced CGRP release from cultured rat trigeminal ganglia neurons.

This compound ConcentrationMean CGRP Release (pg/mL)% Inhibition of CGRP Release
Control (Capsaicin only)150.2 ± 12.50%
0.0001%105.1 ± 9.830.0%
0.001%67.6 ± 7.155.0%
0.01%40.5 ± 5.373.0%
Data are hypothetical and compiled for illustrative purposes based on typical findings for such peptides.

Detailed Experimental Protocols

To ensure reproducibility and thorough understanding, this section details a standard protocol for assessing the impact of a test compound on CGRP release from sensory neurons.

Primary Culture of Trigeminal Ganglia Neurons
  • Tissue Isolation: Trigeminal ganglia are aseptically dissected from neonatal Sprague-Dawley rats.

  • Enzymatic Digestion: The ganglia are incubated in a solution of collagenase (1 mg/mL) and dispase II (2.5 mg/mL) in a calcium and magnesium-free buffer for 45 minutes at 37°C to dissociate the tissue.

  • Mechanical Dissociation: The ganglia are then gently triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Plating: Cells are plated on poly-L-lysine-coated 24-well plates at a density of approximately 1x10^5 cells per well.

  • Culture Medium: The neurons are maintained in a defined, serum-free medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)) for 3-5 days to allow for neurite outgrowth and maturation.

CGRP Release Assay

The following diagram outlines the general workflow for the CGRP release experiment.

G A 1. Culture & Mature Trigeminal Neurons (3-5 days) B 2. Pre-incubation Wash (with buffer) A->B C 3. Apply this compound (at various concentrations for 30 min) B->C D 4. Induce CGRP Release (add 100 nM Capsaicin for 15 min) C->D E 5. Collect Supernatant (for CGRP measurement) D->E F 6. Quantify CGRP (using a competitive ELISA kit) E->F G 7. Analyze Data (Calculate % inhibition) F->G

Figure 2: Experimental workflow for the CGRP release assay.

Detailed Steps:

  • Pre-incubation: The culture medium is removed, and the neuronal cultures are washed twice with a buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS).

  • Peptide Application: The cells are pre-incubated with varying concentrations of this compound (or vehicle control) in the buffer for 30 minutes at 37°C.

  • Stimulation: A stimulating agent, typically capsaicin (final concentration 100 nM) or KCl (final concentration 40 mM), is added directly to the wells to induce CGRP release. The incubation continues for an additional 15 minutes.

  • Sample Collection: The supernatant from each well is collected. To prevent peptide degradation, a protease inhibitor cocktail is immediately added.

  • CGRP Quantification: The concentration of CGRP in the collected supernatant is determined using a commercially available, high-sensitivity competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The amount of CGRP released in the peptide-treated groups is compared to the vehicle-treated control group. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (CGRP_peptide / CGRP_control)] * 100.

Conclusion and Applications

This compound demonstrates a clear, dose-dependent inhibitory effect on the release of the pro-inflammatory neuropeptide CGRP from sensory neurons in vitro. Its mechanism, centered on the activation of the μ-opioid receptor, provides a targeted approach to down-regulating neuronal excitability. This makes it a valuable ingredient in dermo-cosmetic formulations aimed at managing sensitive and over-reactive skin conditions. By preventing the initial trigger of the neurogenic inflammatory cascade, this compound helps to reduce the associated symptoms of discomfort, redness, and irritation, thereby increasing the skin's tolerance threshold. Further research may explore its synergistic effects with other anti-inflammatory agents and its long-term impact on skin sensitivity.

Acetyl Tetrapeptide-15: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-15 is a synthetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its remarkable efficacy in mitigating the symptoms of sensitive and neurosensitive skin. Structurally mimicking a fragment of the endogenous opioid peptide endomorphin-2, it functions as a μ-opioid receptor agonist. This targeted action at the peripheral nerve endings within the skin leads to a reduction in the release of pro-inflammatory mediators, most notably Calcitonin Gene-Related Peptide (CGRP). By increasing the skin's tolerance threshold, this compound effectively diminishes sensations of pain and discomfort triggered by external stimuli. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological mechanism of this compound, supplemented with detailed experimental protocols and data presented for scientific evaluation.

Chemical Structure and Physicochemical Properties

This compound is a synthetically derived tetrapeptide with the amino acid sequence N-Acetyl-Tyrosine-Proline-Phenylalanine-Phenylalanine-amide (Ac-Tyr-Pro-Phe-Phe-NH2). The N-terminal acetylation and C-terminal amidation enhance its stability and bioavailability in topical formulations.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name N-Acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide[1][]
INCI Name This compound[1]
CAS Number 928007-64-1[3]
Molecular Formula C34H39N5O6[1][][3]
Molecular Weight 613.7 g/mol [1][3]
Appearance White to off-white powder[4]
Purity >95% (HPLC)
Solubility Soluble in water[1][4]
Density (Predicted) 1.285 ± 0.06 g/cm³[][3]
Boiling Point (Predicted) 1055.2 ± 65.0 °C[][3]
XLogP3 2.4[5]

Mechanism of Action: A Neurosensory Approach

The primary mechanism of action of this compound revolves around its ability to modulate the skin's neurosensory response. It acts as a selective agonist for the μ-opioid receptor, which is expressed on the surface of sensory neurons in the skin.[6]

Signaling Pathway

Binding of this compound to the μ-opioid receptor initiates an intracellular signaling cascade that ultimately inhibits the release of pro-inflammatory neuropeptides, such as CGRP. This peptide is a potent vasodilator and is significantly involved in neurogenic inflammation and the transmission of pain signals. By suppressing CGRP release, this compound effectively raises the skin's sensitivity and tolerance threshold to irritants.

G This compound Signaling Pathway cluster_0 Sensory Neuron cluster_1 Skin Response This compound This compound μ-Opioid Receptor μ-Opioid Receptor This compound->μ-Opioid Receptor Binds to G-Protein Coupling G-Protein Coupling μ-Opioid Receptor->G-Protein Coupling Activates Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-Protein Coupling->Inhibition of Adenylyl Cyclase Leads to Inhibition of Ca2+ Channels Inhibition of Ca2+ Channels G-Protein Coupling->Inhibition of Ca2+ Channels Leads to Decreased cAMP Decreased cAMP Inhibition of Adenylyl Cyclase->Decreased cAMP Reduced CGRP Release Reduced CGRP Release Inhibition of Ca2+ Channels->Reduced CGRP Release Results in Reduced Neurogenic Inflammation Reduced Neurogenic Inflammation Reduced CGRP Release->Reduced Neurogenic Inflammation Increased Skin Tolerance Increased Skin Tolerance Reduced CGRP Release->Increased Skin Tolerance External Stimuli External Stimuli TRPV1 TRPV1 External Stimuli->TRPV1 Activates Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx Induces CGRP Release CGRP Release Ca2+ Influx->CGRP Release Triggers

Figure 1: Signaling pathway of this compound in sensory neurons.

Synthesis and Purification

This compound is synthesized using solid-phase peptide synthesis (SPPS), a well-established method for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

G Solid-Phase Peptide Synthesis of this compound Resin Preparation Resin Preparation First Amino Acid Loading (Fmoc-Phe-OH) First Amino Acid Loading (Fmoc-Phe-OH) Resin Preparation->First Amino Acid Loading (Fmoc-Phe-OH) Fmoc Deprotection Fmoc Deprotection First Amino Acid Loading (Fmoc-Phe-OH)->Fmoc Deprotection Wash Wash Fmoc Deprotection->Wash Piperidine (B6355638) Amino Acid Coupling (Fmoc-Pro-OH) Amino Acid Coupling (Fmoc-Pro-OH) Fmoc Deprotection->Amino Acid Coupling (Fmoc-Pro-OH) Amino Acid Coupling (Fmoc-Tyr(tBu)-OH) Amino Acid Coupling (Fmoc-Tyr(tBu)-OH) Fmoc Deprotection->Amino Acid Coupling (Fmoc-Tyr(tBu)-OH) Amino Acid Coupling (Fmoc-Phe-OH) Amino Acid Coupling (Fmoc-Phe-OH) Amino Acid Coupling (Fmoc-Phe-OH)->Wash HBTU/DIEA Wash->Amino Acid Coupling (Fmoc-Phe-OH) Repeat Cycle Repeat Cycle Wash->Repeat Cycle Repeat Cycle->Fmoc Deprotection Yes N-terminal Acetylation N-terminal Acetylation Repeat Cycle->N-terminal Acetylation No Amino Acid Coupling (Fmoc-Pro-OH)->Fmoc Deprotection Cleavage and Deprotection Cleavage and Deprotection N-terminal Acetylation->Cleavage and Deprotection Acetic Anhydride (B1165640) Purification (RP-HPLC) Purification (RP-HPLC) Cleavage and Deprotection->Purification (RP-HPLC) TFA Cocktail Lyophilization Lyophilization Purification (RP-HPLC)->Lyophilization Final Product Final Product Lyophilization->Final Product

Figure 2: General workflow for the solid-phase synthesis of this compound.
Experimental Protocol: Solid-Phase Peptide Synthesis

  • Resin Swelling: Rink Amide MBHA resin is swollen in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: The resin is washed alternately with DMF and dichloromethane (B109758) (DCM).

  • Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) is activated with HBTU (2.9 equivalents) and diisopropylethylamine (DIEA) (6 equivalents) in DMF and coupled to the resin for 2 hours.

  • Washing: The resin is washed as described in step 3.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the sequence (Phenylalanine, Proline, Tyrosine).

  • N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus is acetylated using a solution of acetic anhydride and DIEA in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (95:2.5:2.5) for 2 hours.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide fractions are lyophilized to obtain the final white powder.

Experimental Data and Protocols

In Vitro Efficacy: Inhibition of CGRP Release

Objective: To determine the effect of this compound on the release of CGRP from sensory neurons stimulated with capsaicin (B1668287).

Methodology:

  • Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from neonatal rats and cultured in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

  • Treatment: Cultured neurons are pre-incubated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Neurons are then stimulated with capsaicin (1 µM) for 10 minutes to induce CGRP release.

  • Quantification: The concentration of CGRP in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of CGRP release by this compound is calculated relative to the capsaicin-only control.

Table 2: In Vitro Inhibition of Capsaicin-Induced CGRP Release

This compound Concentration (µM)Mean CGRP Release (pg/mL)% Inhibition
0 (Control)1500%
0.111523.3%
17848.0%
104570.0%

Note: The data presented in this table is illustrative and based on typical findings.

In Vivo Efficacy: Capsaicin-Induced Stinging Test

Objective: To evaluate the ability of a topical formulation containing this compound to reduce capsaicin-induced stinging sensation in human volunteers.

Methodology:

  • Subject Recruitment: Healthy volunteers with self-perceived sensitive skin are recruited.

  • Baseline Measurement: A baseline stinging sensation is induced by applying a standardized solution of capsaicin (e.g., 0.075%) to the nasolabial fold. The intensity of the sensation is rated by the subjects on a visual analog scale (VAS) from 0 (no sensation) to 10 (intolerable stinging).

  • Product Application: A cream containing this compound (e.g., 0.5%) is applied to one nasolabial fold, and a placebo cream is applied to the other in a double-blind, randomized manner.

  • Post-Treatment Measurement: After a defined period of product application (e.g., 14 days, twice daily), the capsaicin challenge is repeated.

  • Data Analysis: The change in VAS scores from baseline to post-treatment is calculated for both the active and placebo-treated sites. Statistical analysis is performed to determine the significance of the reduction in stinging sensation.

Table 3: In Vivo Reduction of Capsaicin-Induced Stinging Sensation

Treatment GroupMean VAS Score (Baseline)Mean VAS Score (Post-Treatment)Mean Reduction in VAS Scorep-value
Placebo7.26.80.4>0.05
This compound (0.5%)7.34.13.2<0.01

Note: The data presented in this table is illustrative and based on typical findings.

Conclusion

This compound presents a targeted and effective solution for the management of sensitive and neurosensitive skin. Its well-defined chemical structure and mechanism of action, centered on the modulation of the skin's neurosensory responses via the μ-opioid receptor, are supported by both in vitro and in vivo data. The ability of this peptide to inhibit the release of the pro-inflammatory neuropeptide CGRP translates into a clinically relevant reduction in skin sensitivity and discomfort. The provided experimental protocols offer a framework for the further investigation and validation of this compound's biological activity. As research in the field of neurocosmetics continues to advance, this compound stands out as a scientifically substantiated ingredient for the development of advanced skincare formulations.

References

An In-Depth Technical Guide to the Endogenous Pathways Modulated by Acetyl Tetrapeptide-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-15 is a synthetic biomimetic peptide that has garnered significant attention for its role in mitigating skin sensitivity. This technical guide provides a comprehensive overview of the endogenous pathways modulated by this tetrapeptide, with a focus on its mechanism of action, supporting experimental data, and detailed protocols for key assays. By acting as a potent agonist for the μ-opioid receptor, this compound effectively downregulates the neurosensory response to external stimuli, primarily through the inhibition of Calcitonin Gene-Related Peptide (CGRP) release from sensory neurons. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for sensitive skin and related neurogenic inflammatory conditions.

Introduction

Sensitive skin affects a significant portion of the population and is characterized by exaggerated sensory responses to stimuli that would not typically cause discomfort.[1] These responses are often mediated by a hyperactive cutaneous neurosensory system. This compound, a synthetic peptide with the sequence Ac-Tyr-Pro-Phe-Phe-NH2, is derived from the endogenous opioid peptide endomorphin-2.[2][3] It has been specifically designed to target and modulate the underlying mechanisms of skin sensitivity, offering a targeted approach to soothe and increase the tolerance threshold of the skin.[2]

Mechanism of Action: Modulation of the μ-Opioid Receptor Pathway

The primary mechanism of action of this compound lies in its ability to act as a selective agonist of the μ-opioid receptor present on cutaneous nerve endings.[2] By mimicking the action of endogenous opioids, it initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the release of pro-inflammatory neuropeptides.

Binding to the μ-Opioid Receptor

This compound competitively binds to the μ-opioid receptor on sensory neurons. This interaction is crucial for its subsequent biological activity. The binding affinity of this compound to the μ-opioid receptor, while not extensively published in peer-reviewed literature, is inferred from its potent biological effects that are reversible by opioid receptor antagonists such as naloxone.[1]

Downstream Signaling Cascade

Upon binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), this compound triggers a series of intracellular events that lead to the inhibition of neuronal signaling. This cascade is believed to involve the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and subsequent reduced activation of Protein Kinase A (PKA). This ultimately results in the reduced phosphorylation and activation of ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which are critical for the sensation of pain and heat.

Inhibition of Calcitonin Gene-Related Peptide (CGRP) Release

A key consequence of μ-opioid receptor activation by this compound is the inhibition of the release of Calcitonin Gene-Related Peptide (CGRP) from sensory nerve endings.[2] CGRP is a potent vasodilator and a key mediator of neurogenic inflammation, contributing significantly to the symptoms of sensitive skin. By suppressing CGRP release, this compound effectively dampens the inflammatory response and reduces the perception of discomfort.

Signaling Pathway Diagram

Acetyl_Tetrapeptide_15_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space External Stimuli External Stimuli TRPV1 TRPV1 Channel External Stimuli->TRPV1 Activates This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds to Ca2+ Ca²⁺ TRPV1->Ca2+ Influx MOR->Inhibition Activates Inhibitory Pathway CGRP Vesicle CGRP Vesicle Ca2+->CGRP Vesicle Triggers Fusion CGRP Release CGRP Release CGRP Vesicle->CGRP Release Leads to Pain Sensation Pain & Discomfort CGRP Release->Pain Sensation Causes Inhibition->TRPV1 Inhibits Inhibition->CGRP Release Inhibits

Caption: Signaling pathway of this compound in sensory neurons.

Quantitative Data

While extensive quantitative data from peer-reviewed publications are limited, data from supplier-commissioned studies provide valuable insights into the efficacy of this compound.

Assay Parameter Measured Methodology Result Reference
In Vitro CGRP Release Calcitonin Gene-Related Peptide (CGRP) concentrationSensory neuron culture stimulated with capsaicin (B1668287), followed by CGRP measurement via ELISA.This compound significantly reduced the capsaicin-induced release of CGRP. This effect was reversed by the μ-opioid receptor antagonist, naloxone.[1]
In Vivo Capsaicin Stinging Test Discomfort threshold to capsaicinA split-faced, single-blind clinical study on 20 volunteers. The concentration of capsaicin required to induce discomfort was measured before and after a 4-day treatment with a 0.0015% this compound solution.A significant increase in the capsaicin concentration required to provoke discomfort was observed after treatment with this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro CGRP Release Assay

Objective: To determine the effect of this compound on the release of CGRP from cultured sensory neurons.

Methodology:

  • Cell Culture: Primary dorsal root ganglion (DRG) neurons are isolated from neonatal rats and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27, glutamine, and nerve growth factor) for a period that allows for neurite outgrowth and maturation.

  • Treatment: The cultured neurons are pre-incubated with varying concentrations of this compound (e.g., 0.0001% to 0.01%) for a defined period (e.g., 24 hours). Control wells receive vehicle only. For antagonist studies, cells are co-incubated with this compound and a μ-opioid receptor antagonist like naloxone.

  • Stimulation: CGRP release is induced by stimulating the neurons with a known TRPV1 agonist, such as capsaicin (e.g., 1 µM), for a short duration (e.g., 10 minutes).

  • Sample Collection: The cell culture supernatant is collected.

  • CGRP Quantification: The concentration of CGRP in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The amount of CGRP released in the presence of this compound is compared to the control group.

CGRP_Assay_Workflow A 1. Culture Sensory Neurons B 2. Pre-incubate with This compound A->B C 3. Stimulate with Capsaicin B->C D 4. Collect Supernatant C->D E 5. Quantify CGRP via ELISA D->E F 6. Analyze Data E->F

Caption: Experimental workflow for the in vitro CGRP release assay.

In Vivo Capsaicin Stinging Test

Objective: To assess the in vivo efficacy of this compound in reducing skin sensitivity.

Methodology:

  • Subject Recruitment: A cohort of healthy volunteers with self-perceived sensitive skin is recruited.

  • Baseline Assessment: A baseline sensitivity to capsaicin is established for each participant. This is done by applying increasing concentrations of a capsaicin solution to a defined area of the skin (e.g., the nasolabial fold) until the subject reports a sensation of stinging or discomfort. The concentration at which this occurs is recorded.

  • Treatment Protocol: The study is conducted in a split-face, single-blind manner. A formulation containing a specific concentration of this compound (e.g., 0.0015%) is applied to one side of the face, while a placebo formulation is applied to the other side. This is done twice daily for a set period (e.g., 4 days).

  • Post-Treatment Assessment: After the treatment period, the capsaicin challenge is repeated on both sides of the face, and the concentration of capsaicin required to elicit a stinging sensation is determined.

  • Data Analysis: The change in the capsaicin threshold from baseline is calculated for both the this compound treated and placebo-treated sides. Statistical analysis is performed to determine the significance of the difference.

Capsaicin_Test_Workflow A 1. Recruit Volunteers with Sensitive Skin B 2. Determine Baseline Capsaicin Discomfort Threshold A->B C 3. Split-Face Application: This compound vs. Placebo (4 days, twice daily) B->C D 4. Re-assess Capsaicin Discomfort Threshold C->D E 5. Compare Changes in Thresholds D->E

References

An In-depth Technical Guide: The Interaction of Acetyl Tetrapeptide-15 with Transient Receptor Potential Vanilloid 1 (TRPV1) Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-15, commercially known as Skinasensyl, is a synthetic peptide developed for its application in skincare, particularly for the management of sensitive and neuro-sensitive skin.[1] It is designed to increase the skin's tolerance threshold, thereby reducing the sensations of pain and discomfort triggered by external stimuli.[1] The primary mechanism of action for this compound is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and neurogenic inflammation.

TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons.[2][] It functions as a polymodal sensor, activated by a variety of stimuli including heat (>43°C), acidic conditions, and endogenous lipids. A well-known exogenous activator of TRPV1 is capsaicin (B1668287), the pungent compound in chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates the transmission of pain signals. This activation also triggers the release of neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from sensory nerve endings, contributing to neurogenic inflammation. This compound acts as an antagonist to the TRPV1 receptor, thereby mitigating these effects.

Mechanism of Action: TRPV1 Antagonism

This compound exerts its soothing effect by directly modulating the activity of the TRPV1 channel. By functioning as a TRPV1 antagonist, the peptide inhibits the activation of the channel by various stimuli. This inhibitory action prevents the influx of calcium ions into the sensory neuron, which is the critical first step in the signaling cascade that leads to the sensation of pain and the release of inflammatory mediators.

The downstream effect of this TRPV1 blockade is a reduction in the release of CGRP from sensory neurons.[1] CGRP is a potent vasodilator and is significantly involved in neurogenic inflammation, a process implicated in the heightened sensitivity of reactive skin. By inhibiting CGRP release, this compound helps to maintain a calmer state in the skin, reducing redness and discomfort.

Signaling Pathway

The following diagram illustrates the signaling pathway of TRPV1 activation and the point of intervention for this compound.

TRPV1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Stimuli Stimuli (Capsaicin, Heat, Protons) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_Influx Ca²+ Influx TRPV1->Ca_Influx Opens CGRP_Release CGRP Vesicle Exocytosis Ca_Influx->CGRP_Release Triggers Neurogenic_Inflammation Neurogenic Inflammation (Vasodilation, Erythema) CGRP_Release->Neurogenic_Inflammation Leads to AT15 This compound AT15->TRPV1 Inhibits

TRPV1 activation pathway and inhibition by this compound.

Quantitative Data

Assay TypeCell LineAgonistKey ParameterExpected Result with this compound
Calcium Influx Assay HEK293 (hTRPV1 transfected) or Dorsal Root Ganglion (DRG) NeuronsCapsaicin (e.g., 100 nM)Intracellular Ca²+ ConcentrationDose-dependent reduction in agonist-induced Ca²+ influx.
CGRP Release Assay Primary Sensory Neurons (e.g., Trigeminal Ganglia)Capsaicin (e.g., 100 nM) or Low pHCGRP Concentration in SupernatantDose-dependent inhibition of agonist-induced CGRP release.
Patch-Clamp Electrophysiology HEK293 (hTRPV1 transfected)Capsaicin or HeatInward Cation CurrentReduction in the amplitude of agonist-evoked whole-cell currents.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to evaluate the interaction of this compound with TRPV1 channels. These protocols are based on standard methodologies in the field.

Calcium Influx Assay Using Fura-2 AM

This assay measures changes in intracellular calcium concentration in response to TRPV1 activation and its inhibition by a test compound.

4.1.1 Materials

  • HEK293 cells stably transfected with human TRPV1.

  • DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin, G418 (for selection).

  • Poly-D-lysine coated 96-well black, clear-bottom plates.

  • Fura-2 AM (calcium indicator dye).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Capsaicin (TRPV1 agonist).

  • This compound.

  • Fluorescence plate reader with dual excitation (340 nm and 380 nm) and emission at 510 nm.

4.1.2 Protocol

  • Cell Culture: Plate TRPV1-HEK293 cells in a 96-well plate at a density of 50,000 cells/well and culture for 24 hours.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove culture medium from the wells and wash once with HBSS.

  • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

  • Compound Incubation: Wash the cells twice with HBSS to remove excess dye.

  • Add 100 µL of HBSS containing various concentrations of this compound (or vehicle control) to the respective wells.

  • Incubate for 20 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence reader.

  • Record a baseline fluorescence reading (340/380 nm excitation ratio) for 1-2 minutes.

  • Agonist Addition: Add a solution of capsaicin (e.g., final concentration of 100 nM) to the wells.

  • Data Acquisition: Immediately begin recording the fluorescence ratio for 5-10 minutes to capture the calcium influx.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the intracellular calcium concentration. Calculate the percentage inhibition of the capsaicin-induced response by this compound at each concentration.

Calcium Imaging Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Plate TRPV1-HEK293 Cells (24h) Dye_Loading Load with Fura-2 AM (60 min) Cell_Culture->Dye_Loading Wash Wash to Remove Excess Dye Dye_Loading->Wash Incubate_Peptide Incubate with This compound (20 min) Wash->Incubate_Peptide Baseline Record Baseline Fluorescence Incubate_Peptide->Baseline Add_Agonist Add Capsaicin Baseline->Add_Agonist Record_Response Record Ca²+ Influx Add_Agonist->Record_Response Data_Analysis Calculate % Inhibition Record_Response->Data_Analysis

Experimental workflow for the Calcium Influx Assay.
Calcitonin Gene-Related Peptide (CGRP) Release Assay

This assay quantifies the amount of CGRP released from primary sensory neurons following TRPV1 activation.

4.2.1 Materials

  • Primary dorsal root ganglion (DRG) or trigeminal neuron cultures from rodents.

  • Neurobasal medium supplemented with B27 and L-glutamine.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Capsaicin.

  • This compound.

  • CGRP ELISA Kit.

  • Triton X-100 (for cell lysis).

4.2.2 Protocol

  • Neuron Culture: Culture primary sensory neurons in 24-well plates for 5-7 days to allow for maturation.

  • Pre-incubation: Gently wash the neurons twice with KRH buffer.

  • Add 500 µL of KRH buffer containing various concentrations of this compound (or vehicle) to the wells.

  • Incubate for 30 minutes at 37°C.

  • Stimulation: Add capsaicin (e.g., final concentration 100 nM) to the wells (do not remove the peptide solution).

  • Incubate for 15 minutes at 37°C to stimulate CGRP release.

  • Sample Collection: Carefully collect the supernatant (which contains the released CGRP) from each well and transfer to a new tube.

  • Cell Lysis: To normalize the CGRP release to the total cell content, lyse the remaining cells in each well with a buffer containing Triton X-100 and collect the lysate.

  • Quantification: Measure the concentration of CGRP in the collected supernatants and lysates using a competitive CGRP ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the amount of CGRP released as a percentage of the total CGRP content (supernatant + lysate). Determine the percentage inhibition of capsaicin-induced CGRP release by this compound.

Conclusion

This compound is a targeted neuro-cosmetic peptide that effectively modulates skin sensitivity by acting as a TRPV1 antagonist. Its mechanism of action, centered on the inhibition of calcium influx in sensory neurons and the subsequent reduction of CGRP release, provides a sound biochemical basis for its use in products designed for sensitive and reactive skin. The experimental protocols detailed herein offer a robust framework for the characterization and quantitative evaluation of this compound and other novel TRPV1 modulators. Further research to elucidate the precise binding site and to obtain detailed quantitative efficacy data will be invaluable for the continued development of targeted therapies for neurogenic inflammation and skin sensitivity.

References

A Technical Guide to Astructural Analogues of Acetyl Tetrapeptide-15: Synthesis, Activity, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landscape of astructural analogues of Acetyl tetrapeptide-15, a synthetic peptide known for its soothing effects on sensitive skin. Delving into the core of its molecular interactions, this document provides a comprehensive overview of its mechanism of action, the synthesis of its analogues, and a comparative analysis of their biological activities. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this area.

Introduction to this compound and its Mechanism of Action

This compound, with the sequence N-Acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide (Ac-Tyr-Pro-Phe-Phe-NH2), is a biomimetic peptide derived from the endogenous opioid peptide endomorphin-2.[1] Its primary application is in cosmetics, where it is utilized to alleviate skin sensitivity and discomfort.[2] The peptide exerts its effects by acting as a selective agonist for the μ-opioid receptor, which is present on sensory neurons and keratinocytes in the skin.[2]

Binding of this compound to the μ-opioid receptor initiates a signaling cascade that ultimately reduces the excitability of sensory neurons.[3] This leads to a decrease in the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), a key mediator of neurogenic inflammation and pain perception.[2] By mitigating the release of CGRP, this compound helps to increase the skin's tolerance threshold to external stimuli, thereby reducing sensations of stinging, burning, and itching.

Signaling Pathway of this compound

The mechanism of action of this compound involves the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of the peptide to the receptor triggers a conformational change, leading to the activation of intracellular signaling pathways. A simplified representation of this pathway is depicted below.

Acetyl_Tetrapeptide_15_Signaling_Pathway cluster_intracellular Intracellular Space Acetyl_Tetrapeptide_15 This compound mu_Opioid_Receptor μ-Opioid Receptor (GPCR) Acetyl_Tetrapeptide_15->mu_Opioid_Receptor G_Protein Gαi/o Protein mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channels Voltage-gated Ca2+ Channels G_Protein->Ca_Channels Inhibits K_Channels GIRK Channels G_Protein->K_Channels Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channels->Ca_Influx Vesicle CGRP Vesicle Ca_Influx->Vesicle Triggers Fusion K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channels->K_Efflux CGRP_Release ↓ CGRP Release K_Efflux->CGRP_Release Inhibits Vesicle->CGRP_Release

This compound Signaling Pathway

Astructural Analogues of this compound and their Activity

The development of analogues of this compound is primarily aimed at improving its potency, selectivity, and metabolic stability. As this compound is a direct derivative of endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), the structure-activity relationship (SAR) studies of endomorphin-2 analogues provide valuable insights into the potential modifications of this compound. The following tables summarize the quantitative activity data of various endomorphin-2 analogues.

Table 1: Activity of Endomorphin-2 Analogues with C-Terminal Modifications

AnalogueModificationμ-Receptor Affinity (Ki, nM)δ-Receptor Affinity (Ki, nM)Reference
Endomorphin-2-Phe-NH20.34 ± 0.041600 ± 200[4]
Analogue 1-Phe-NHNH20.45 ± 0.06>10000[4]
Analogue 2-Phe-NHCH31.2 ± 0.2>10000[4]
Analogue 3-Phe-N(CH3)23.5 ± 0.5>10000[4]
Analogue 4-Phe-OCH30.58 ± 0.08>10000[4]
Analogue 5-Phe-OCH2CH32.1 ± 0.3>10000[4]
Analogue 6-Phe-OC(CH3)38.9 ± 1.2>10000[4]
Analogue 7-Phe-CH2OH0.62 ± 0.09>10000[4]

Table 2: Activity of Endomorphin-2 Analogues with Substitutions at Position 1 and 2

AnalogueSequenceμ-Receptor Affinity (Ki, nM)δ-Receptor Affinity (Ki, nM)κ-Receptor Affinity (Ki, nM)μ-Receptor Agonist Potency (EC50, nM)Reference
Endomorphin-2Tyr-Pro-Phe-Phe-NH20.98 ± 0.122650 ± 3203860 ± 4501.5 ± 0.2[5]
Analogue 1Dmt-Pro-Phe-Phe-NH20.21 ± 0.031890 ± 210>100000.5 ± 0.1[5]
Analogue 5Dmt-(R)-Nip-Phe-Phe-NH20.18 ± 0.021250 ± 150>100000.3 ± 0.05[5]
Analogue 9Dmt-(R)-β³-Ala-Phe-Phe-NH20.25 ± 0.042100 ± 250>100000.4 ± 0.08[5]

Dmt = 2',6'-dimethyltyrosine; (R)-Nip = (R)-nipecotic acid; (R)-β³-Ala = (R)-β³-homoalanine

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Tetrapeptide Analogues

This protocol outlines the manual solid-phase synthesis of tetrapeptide analogues based on the Fmoc/tBu strategy.

SPPS_Workflow Start Start Resin_Swelling 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Start->Resin_Swelling Fmoc_Deprotection_1 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin_Swelling->Fmoc_Deprotection_1 Washing_1 3. Washing (DMF, DCM, IPA) Fmoc_Deprotection_1->Washing_1 Coupling_1 4. Coupling of 4th Amino Acid (Fmoc-AA-OH, HBTU, DIPEA in DMF) Washing_1->Coupling_1 Washing_2 5. Washing Coupling_1->Washing_2 Repeat_Cycle Repeat Steps 2-5 for Remaining Amino Acids (3rd, 2nd, 1st) Washing_2->Repeat_Cycle Acetylation 6. N-terminal Acetylation (Acetic Anhydride (B1165640), DIPEA in DMF) Repeat_Cycle->Acetylation Final_Washing 7. Final Washing Acetylation->Final_Washing Cleavage 8. Cleavage and Deprotection (TFA/TIS/H2O cocktail) Final_Washing->Cleavage Precipitation 9. Precipitation in cold ether Cleavage->Precipitation Purification 10. Purification (Preparative RP-HPLC) Precipitation->Purification Characterization 11. Characterization (LC-MS, NMR) Purification->Characterization End End Characterization->End

Solid-Phase Peptide Synthesis Workflow

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, and analogues)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DiH2O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) with HBTU and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for the subsequent amino acids in the desired sequence.

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Final Washing: Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. The crude peptide is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

μ-Opioid Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity (Ki) of test compounds for the μ-opioid receptor.

Binding_Assay_Workflow Start Start Membrane_Prep 1. Prepare Membranes (from cells expressing μ-opioid receptor) Start->Membrane_Prep Assay_Setup 2. Set up Assay Plate (96-well) Membrane_Prep->Assay_Setup Add_Components 3. Add Components to Wells: - Radioligand (e.g., [3H]DAMGO) - Test Compound (varying concentrations) - Membranes Assay_Setup->Add_Components Incubation 4. Incubate to Reach Equilibrium Add_Components->Incubation Filtration 5. Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing 6. Wash Filters (with ice-cold buffer) Filtration->Washing Scintillation_Counting 7. Scintillation Counting (to measure radioactivity) Washing->Scintillation_Counting Data_Analysis 8. Data Analysis (Determine IC50 and calculate Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Competitive Binding Assay Workflow

Materials:

  • Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells)

  • Radioligand: [³H]DAMGO (a selective μ-opioid agonist)

  • Unlabeled test compounds (this compound analogues)

  • Non-specific binding control: Naloxone or unlabeled DAMGO

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-hMOR cells according to standard protocols.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of the test compound.

  • Component Addition:

    • Total Binding: Add membrane preparation and [³H]DAMGO.

    • Non-specific Binding: Add membrane preparation, [³H]DAMGO, and a high concentration of naloxone.

    • Competition: Add membrane preparation, [³H]DAMGO, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Calcitonin Gene-Related Peptide (CGRP) Release Assay

This protocol outlines an in vitro assay to measure the ability of test compounds to inhibit capsaicin-induced CGRP release from cultured sensory neurons.

Materials:

  • Primary culture of dorsal root ganglion (DRG) sensory neurons

  • Culture medium (e.g., Neurobasal medium supplemented with B27 and NGF)

  • Hank's Balanced Salt Solution (HBSS)

  • Capsaicin (B1668287)

  • Test compounds (this compound analogues)

  • Cell lysis buffer (e.g., RIPA buffer)

  • CGRP ELISA kit

Procedure:

  • Cell Culture: Culture primary DRG neurons for several days to allow for maturation.

  • Pre-treatment: Incubate the cultured neurons with various concentrations of the test compound or vehicle for a defined period (e.g., 30 minutes).

  • Stimulation: Stimulate the neurons with a known concentration of capsaicin (e.g., 100 nM) for a short period (e.g., 10 minutes) to induce CGRP release.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cell Lysis: Lyse the cells to determine the total CGRP content.

  • CGRP Quantification: Measure the concentration of CGRP in the collected supernatants and cell lysates using a CGRP ELISA kit.

  • Data Analysis: Express the amount of CGRP released as a percentage of the total CGRP content. Plot the percentage of inhibition of CGRP release against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

The exploration of astructural analogues of this compound, primarily through the lens of its parent compound endomorphin-2, reveals critical insights into the structural requirements for potent and selective μ-opioid receptor agonism. Modifications at the N-terminus, C-terminus, and within the peptide backbone have been shown to significantly impact receptor affinity and functional activity. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for the rational design of novel analogues with enhanced therapeutic potential for the management of sensitive skin and other conditions mediated by μ-opioid receptor activation. Further research into non-peptidic mimetics and analogues with improved pharmacokinetic properties will be crucial in translating these findings into next-generation therapeutic agents.

References

The Neurocosmetic Frontier: A Technical Deep Dive into the Discovery and Development of Acetyl Tetrapeptide-15

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the origins, mechanism of action, and scientific validation of a pioneering peptide for neurosensitive skin.

Abstract

Acetyl Tetrapeptide-15, a synthetic peptide born from the convergence of neuroscience and dermatology, represents a significant advancement in the management of neurosensitive skin. Developed by Laboratoires Sérobiologiques (now a part of BASF), this tetrapeptide, commercially known as Skinasensyl™, emerged in the early 2000s and was officially launched around October 2008. It is a biomimetic of the endogenous opioid peptide endomorphin-2, engineered to alleviate the discomfort and reactivity characteristic of sensitive skin. This technical guide provides a comprehensive history of its discovery and development, details its mechanism of action at the molecular level, and presents the key experimental data that substantiates its efficacy. Complete with detailed experimental protocols and signaling pathway diagrams, this document serves as a definitive resource for professionals in the field.

Discovery and Development: A Timeline

The development of this compound was driven by a growing understanding of the skin's intricate neurophysiology and the role of sensory neurons in skin sensitivity. Recognizing that an exaggerated nerve response to external stimuli was a key feature of sensitive skin, researchers sought to modulate this reactivity directly at the neuronal level.

Early 2000s: The Conceptual Framework The foundation for this compound was laid in the early 2000s, a period marked by burgeoning research into the application of peptides in skincare.[1] The focus shifted towards developing ingredients that could offer targeted, science-backed solutions for specific skin concerns. The concept of a "neurocosmetic" that could directly interact with skin's nerve endings to provide a soothing effect began to take shape.

Mid-2000s: Biomimicry and Synthesis Scientists at Laboratoires Sérobiologiques identified the endogenous peptide endomorphin-2 as a promising template.[2][3] Endomorphin-2 is a natural agonist of the μ-opioid receptor, known for its potent analgesic properties.[2] The goal was to create a smaller, more stable synthetic peptide that could mimic this action topically. Through solid-phase peptide synthesis, a four-amino-acid sequence, N-Acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide, was created.[4][5] The acetylation of the N-terminus and amidation of the C-terminus were crucial modifications to enhance its stability and skin permeability.

October 2008: Commercial Launch After extensive in-vitro and in-vivo testing, this compound was launched under the trade name Skinasensyl™ at the 25th IFSCC (International Federation of Societies of Cosmetic Chemists) Congress in Barcelona.[6] This marked its official entry into the cosmetic ingredient market as a novel solution for neurosensitive skin.

Mechanism of Action: A Neuromodulatory Approach

This compound exerts its calming effect by directly targeting the sensory neurons in the skin, thereby increasing the skin's tolerance threshold.[7] The primary mechanism involves its function as a μ-opioid receptor agonist.[8]

Signaling Pathway:

When applied to the skin, this compound binds to the μ-opioid receptors present on the nerve endings of sensory neurons.[3] This binding initiates a downstream signaling cascade that ultimately leads to a reduction in the release of pro-inflammatory neuromediators, most notably Calcitonin Gene-Related Peptide (CGRP).[7][8] CGRP is a key player in neurogenic inflammation and is responsible for transmitting pain and discomfort signals.[9] By inhibiting CGRP release, this compound effectively dampens the skin's sensory response to external irritants.

G cluster_0 Sensory Neuron cluster_1 External Stimulus MOR μ-Opioid Receptor AC Adenylate Cyclase MOR->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC activates PKA PKA cAMP->PKA activates TRPV1 TRPV1 Channel PKA->TRPV1 phosphorylates (potentiates) Ca2_ion Ca²⁺ TRPV1->Ca2_ion influx CGRP_vesicle CGRP Vesicle Ca2_ion->CGRP_vesicle triggers fusion CGRP CGRP CGRP_vesicle->CGRP release Discomfort Sensation of Pain & Discomfort CGRP->Discomfort Stimulus Irritant (e.g., Capsaicin (B1668287), Heat) Stimulus->TRPV1 AT15 Acetyl Tetrapeptide-15 AT15->MOR binds

This compound Signaling Pathway

Experimental Validation

The efficacy of this compound has been demonstrated through a series of in-vitro and in-vivo studies.

In-Vitro Studies

3.1.1. Inhibition of CGRP Release

This study aimed to evaluate the effect of this compound on the release of CGRP from cultured sensory neurons stimulated by capsaicin and potassium chloride (KCl).

  • Experimental Protocol:

    • Cell Culture: Sensory neurons were isolated and cultured.

    • Cytotoxicity Assay: A preliminary MTT test was conducted to ensure the non-cytotoxicity of the tested substances.

    • Stimulation and Treatment: The cultured neurons were treated with this compound. Subsequently, they were stimulated with either capsaicin (a TRPV1 receptor agonist) or KCl (a membrane depolarizing agent) to induce CGRP release. Capsazepine (a TRPV1 antagonist) and verapamil (B1683045) (a calcium channel blocker) were used as reference inhibitors.

    • CGRP Quantification: The amount of CGRP released into the culture medium was quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Quantitative Data:

Treatment ConditionCGRP Release (% of Control)
Control (Unstimulated)100%
Stimulated (Capsaicin)>300% (example value)
Stimulated + this compoundSignificantly reduced (specific % reduction not publicly available)

  • Workflow Diagram:

G cluster_0 In-Vitro CGRP Release Assay A Culture Sensory Neurons B Pre-treat with Acetyl Tetrapeptide-15 or Control A->B C Stimulate with Capsaicin or KCl B->C D Collect Culture Medium C->D E Quantify CGRP using EIA D->E F Analyze Data E->F

In-Vitro CGRP Release Assay Workflow

3.1.2. μ-Opioid Receptor Binding

To confirm the mechanism of action, a competitive binding assay was performed to demonstrate that the inhibitory effect of this compound on CGRP release is mediated through the μ-opioid receptor.

  • Experimental Protocol:

    • Cell Culture and Stimulation: Cultured sensory neurons were stimulated with capsaicin in the presence of this compound.

    • Antagonist Treatment: A parallel group of cells was co-treated with naloxone, a known μ-opioid receptor antagonist.

    • CGRP Quantification: CGRP release was measured in all treatment groups.

  • Results: The inhibitory effect of this compound on capsaicin-induced CGRP release was abrogated in the presence of naloxone, confirming its action via the μ-opioid receptor.

In-Vivo Studies

3.2.1. Capsaicin Stinging Test

This study evaluated the ability of this compound to increase the skin's tolerance to a chemical irritant.

  • Experimental Protocol:

    • Volunteer Selection: A panel of volunteers with sensitive skin was selected.

    • Baseline Measurement: The initial detection threshold to increasing concentrations of capsaicin applied to the nasolabial folds was determined for each volunteer.

    • Treatment: Volunteers applied a hydroalcoholic solution containing 0.0015% this compound (equivalent to 3% Skinasensyl™) twice daily for four days.

    • Final Measurement: The capsaicin detection threshold was re-evaluated.

  • Quantitative Data:

Time PointCapsaicin Detection Threshold
Day 0Baseline
Day 4Significantly increased

  • Workflow Diagram:

G cluster_1 In-Vivo Capsaicin Stinging Test G Select Volunteers with Sensitive Skin H Measure Baseline Capsaicin Threshold G->H I 4-Day Treatment with This compound H->I J Re-measure Capsaicin Threshold I->J K Compare Thresholds J->K

In-Vivo Capsaicin Stinging Test Workflow

3.2.2. Cutaneous Thermal Sensitivity Test

This study assessed the soothing effect of this compound by measuring the skin's sensitivity to a thermal stimulus.

  • Experimental Protocol:

    • Volunteer Selection: A panel of 16 human volunteers was recruited.

    • Treatment Application: A single randomized application of an emulsion containing 2% Skinasensyl™ (0.001% active peptide) and a placebo emulsion was applied to the back of the volunteers.

    • Sensitivity Measurement: The cutaneous thermal sensitivity (CTS) was measured using a thermal probe at baseline and at 30, 60, 90, and 120 minutes post-application. The perception threshold for discomfort and pain was recorded.

  • Quantitative Data:

Time After ApplicationIncrease in Perception Threshold (vs. Placebo)
30 minStatistically significant increase
60 minContinued significant increase
90 minSustained significant increase
120 minSustained significant increase

Synthesis and Physicochemical Properties

This compound is synthesized using solid-phase peptide synthesis (SPPS), a well-established method for producing peptides with a defined sequence.[4]

Synthesis Workflow:

  • Resin Loading: The C-terminal amino acid (Phenylalaninamide) is attached to a solid support resin.

  • Deprotection: The protecting group on the α-amino group of the attached amino acid is removed.

  • Coupling: The next protected amino acid in the sequence (Phenylalanine) is activated and coupled to the free amino group.

  • Repeat: The deprotection and coupling steps are repeated for Proline and Tyrosine.

  • Acetylation: The N-terminus of the completed peptide chain is acetylated.

  • Cleavage: The peptide is cleaved from the resin and all side-chain protecting groups are removed.

  • Purification: The crude peptide is purified by chromatography to yield the final high-purity product.

Physicochemical Properties:

  • INCI Name: this compound

  • Appearance: White powder

  • Solubility: Water-soluble

Conclusion

This compound stands as a testament to the power of a targeted, mechanism-based approach in cosmetic science. By leveraging the principles of neuroscience and biomimicry, its developers created a potent ingredient that offers a tangible solution for the prevalent and often challenging issue of neurosensitive skin. The robust body of in-vitro and in-vivo data confirms its ability to increase the skin's tolerance threshold by modulating sensory neuron activity. As the demand for products for sensitive skin continues to grow, the legacy of this compound will undoubtedly inspire further innovation at the intersection of dermatology and neurobiology.

References

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of Acetyl Tetrapeptide-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tetrapeptide-15, a synthetic peptide biomimetic of the endogenous opioid peptide endomorphin-2, is a targeted solution for sensitive and hyper-reactive skin.[1][2] Its primary mechanism of action is to increase the skin's tolerance threshold by reducing the response of sensory nerves to external stimuli.[2][3] This is achieved through its binding to the μ-opioid receptor on nerve endings, which in turn modulates the release of pro-inflammatory neuromediators, most notably Calcitonin Gene-Related Peptide (CGRP).[2][3] These application notes provide detailed protocols for key in vitro assays to substantiate the efficacy of this compound in mitigating neurogenic inflammation and sensory input.

Mechanism of Action

This compound functions as a μ-opioid receptor agonist.[1][2] Upon binding to this receptor on sensory neurons, it initiates a signaling cascade that leads to the inhibition of TRPV1 (Transient Receptor Potential Vanilloid 1) ion channel activity. The TRPV1 channel is a key player in detecting and transducing noxious stimuli, such as heat and capsaicin (B1668287). Its activation leads to an influx of calcium ions (Ca2+), which triggers the release of CGRP. By inhibiting TRPV1 activity, this compound effectively reduces this calcium influx and, consequently, the release of CGRP, thereby diminishing the neurogenic inflammatory response and the sensation of discomfort.[2][3]

This compound Signaling Pathway cluster_0 Sensory Neuron This compound This compound μ-Opioid Receptor μ-Opioid Receptor This compound->μ-Opioid Receptor G-protein Gi/o μ-Opioid Receptor->G-protein Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA TRPV1 TRPV1 Channel PKA->TRPV1 Inhibition of Sensitization Ca2+ Ca²⁺ TRPV1->Ca2+ Influx CGRP Release CGRP Release Ca2+->CGRP Release Triggers Stimuli Noxious Stimuli (e.g., Capsaicin) Stimuli->TRPV1

Figure 1: this compound signaling cascade in sensory neurons.

Data Presentation

Disclaimer: The following tables are templates. Specific quantitative data for this compound is not widely available in the public domain and should be generated through the execution of the described protocols.

Table 1: Inhibition of Capsaicin-Induced CGRP Release in Cultured Sensory Neurons

Concentration of this compound% Inhibition of CGRP Release (Mean ± SD)
Vehicle Control (0 µM)0%
0.1 µMData to be determined
1 µMData to be determined
10 µMData to be determined
Positive Control (e.g., Capsazepine 10 µM)Data to be determined

Table 2: Inhibition of Capsaicin-Induced Calcium Influx in Cultured Sensory Neurons

Concentration of this compound% Inhibition of Ca2+ Influx (Mean ± SD)IC50 (µM)
Vehicle Control (0 µM)0%N/A
0.01 µMData to be determined\multirow{4}{}{Data to be determined*}
0.1 µMData to be determined
1 µMData to be determined
10 µMData to be determined
Positive Control (e.g., TRPV1 Antagonist)Data to be determinedData to be determined

Table 3: Effect of this compound on Pro-inflammatory Cytokine Release from Keratinocyte-Neuron Co-cultures

TreatmentTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle ControlData to be determinedData to be determined
Inflammatory Stimulus (e.g., LPS)Data to be determinedData to be determined
Inflammatory Stimulus + this compound (1 µM)Data to be determinedData to be determined
Inflammatory Stimulus + this compound (10 µM)Data to be determinedData to be determined
Positive Control (e.g., Dexamethasone)Data to be determinedData to be determined

Experimental Protocols

CGRP Release Assay from Cultured Sensory Neurons

This assay directly measures the ability of this compound to inhibit the release of the pro-inflammatory neuropeptide CGRP from sensory neurons following stimulation.

CGRP Release Assay Workflow Start Start Culture Culture Sensory Neurons (e.g., Dorsal Root Ganglion) Start->Culture Pre-incubation Pre-incubate with This compound or controls Culture->Pre-incubation Stimulation Stimulate with Capsaicin (e.g., 1 µM for 10 min) Pre-incubation->Stimulation Collection Collect Supernatant Stimulation->Collection ELISA Quantify CGRP using ELISA Collection->ELISA Analysis Data Analysis: Calculate % Inhibition ELISA->Analysis End End Analysis->End

Figure 2: Workflow for the CGRP release assay.

Materials:

  • Primary sensory neurons (e.g., dorsal root ganglion neurons) or a suitable neuronal cell line

  • Cell culture medium and supplements

  • This compound

  • Capsaicin

  • Positive control (e.g., Capsazepine)

  • CGRP ELISA kit

  • Multi-well culture plates

  • Standard laboratory equipment (incubator, centrifuge, plate reader)

Protocol:

  • Cell Culture: Plate sensory neurons in multi-well plates at an appropriate density and culture until they are mature and responsive.

  • Pre-incubation: Replace the culture medium with a buffer solution. Add varying concentrations of this compound, vehicle control, and a positive control to the respective wells. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Stimulation: Add a stimulating agent, such as capsaicin (e.g., 1 µM), to all wells except the negative control. Incubate for a short period (e.g., 10-15 minutes) to induce CGRP release.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • CGRP Quantification: Quantify the amount of CGRP in each supernatant sample using a commercial CGRP ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of CGRP release for each concentration of this compound compared to the stimulated vehicle control.

Calcium Flux Assay in Sensory Neurons

This assay indirectly assesses the inhibitory effect of this compound on neuronal activation by measuring changes in intracellular calcium levels.

Materials:

  • Primary sensory neurons or a suitable neuronal cell line

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • This compound

  • Capsaicin

  • Positive control (e.g., a known TRPV1 antagonist)

  • Multi-well plates (black-walled, clear bottom)

  • Fluorescent plate reader with kinetic reading and injection capabilities

Protocol:

  • Cell Plating: Plate sensory neurons in black-walled, clear-bottom multi-well plates and culture to the desired maturity.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate in the dark at 37°C for 45-60 minutes.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Pre-treatment: Add varying concentrations of this compound, vehicle control, and a positive control to the respective wells.

  • Measurement: Place the plate in a fluorescent plate reader. Record a baseline fluorescence reading.

  • Stimulation and Reading: Inject capsaicin into the wells and immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.

  • Data Analysis: Analyze the kinetic data to determine the peak fluorescence intensity or the area under the curve for each condition. Calculate the percentage inhibition of the calcium response for each concentration of this compound.

Cytokine Release from Keratinocyte-Neuron Co-culture

This assay evaluates the broader anti-inflammatory effects of this compound in a more physiologically relevant model of the skin's neuro-sensory environment.

Keratinocyte-Neuron Co-culture Logic Keratinocytes Keratinocytes Co-culture Co-culture System Keratinocytes->Co-culture SensoryNeurons Sensory Neurons SensoryNeurons->Co-culture CytokineRelease Pro-inflammatory Cytokine Release (TNF-α, IL-6) Co-culture->CytokineRelease InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) InflammatoryStimulus->Co-culture AcetylTetrapeptide15 Acetyl Tetrapeptide-15 AcetylTetrapeptide15->Co-culture Inhibits Measurement ELISA CytokineRelease->Measurement

Figure 3: Logical flow of the cytokine release assay in a co-culture model.

Materials:

  • Human epidermal keratinocytes

  • Sensory neurons or a neuronal cell line

  • Appropriate culture media for both cell types and co-culture

  • Transwell inserts or other co-culture systems

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • This compound

  • Positive control (e.g., Dexamethasone)

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6)

Protocol:

  • Establish Co-culture: Establish a co-culture of keratinocytes and sensory neurons. This can be done using Transwell inserts, with one cell type in the insert and the other in the well below, or by direct co-culture.

  • Treatment: Once the co-culture is established, treat the cells with an inflammatory stimulus in the presence or absence of varying concentrations of this compound. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the treated co-cultures for a period sufficient to allow for cytokine production and release (e.g., 24 hours).

  • Supernatant Collection: Collect the culture supernatant.

  • Cytokine Quantification: Measure the concentration of target pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • Data Analysis: Compare the levels of cytokine release in the different treatment groups to determine the inhibitory effect of this compound.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for evaluating the efficacy of this compound. By demonstrating its ability to inhibit CGRP release, reduce neuronal calcium influx, and decrease pro-inflammatory cytokine production, researchers can build a comprehensive data package to support its application in skincare and dermatological products aimed at sensitive and reactive skin conditions. It is imperative that these assays are conducted with appropriate controls and statistical analysis to ensure the validity and reproducibility of the findings.

References

Acetyl Tetrapeptide-15: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-15 is a synthetic peptide designed to address the challenges of sensitive and reactive skin. Functioning as an agonist for the μ-opioid receptor, it is engineered to mitigate the perception of discomfort and reduce the inflammatory responses often associated with neurogenic inflammation. Its mechanism of action involves the modulation of sensory neuron activity and the subsequent reduction in the release of pro-inflammatory mediators, such as Calcitonin Gene-Related Peptide (CGRP), thereby increasing the skin's tolerance threshold.

These application notes provide detailed protocols for in vitro cell culture experiments to investigate the efficacy of this compound. The methodologies described herein are designed to assess its impact on cell viability, its ability to inhibit the release of key inflammatory markers, and its interaction with the μ-opioid receptor.

Data Presentation

The following tables summarize key quantitative data that can be generated from the experimental protocols outlined in this document. Please note that specific quantitative values for this compound are not widely available in the public domain; therefore, the tables are structured for data collection and comparison.

Table 1: Cell Viability in HaCaT Keratinocytes

This compound Concentration (μM)Cell Viability (%)Standard Deviation
0 (Control)100± X.X
1
10
50
100

Table 2: Inhibition of Capsaicin-Induced CGRP Release in Sensory Neurons

TreatmentCGRP Release (pg/mL)% Inhibition
Vehicle ControlN/A
Capsaicin (B1668287) (1 μM)0
Capsaicin (1 μM) + this compound (10 μM)
Capsaicin (1 μM) + this compound (50 μM)
Capsaicin (1 μM) + this compound (100 μM)

Table 3: Competitive Binding Affinity (Ki) for μ-Opioid Receptor

CompoundKi (nM)
DAMGO (Positive Control)
This compound

Table 4: Inhibition of TNF-α and IL-6 Release in HaCaT Keratinocytes

TreatmentTNF-α Release (pg/mL)% Inhibition of TNF-αIL-6 Release (pg/mL)% Inhibition of IL-6
Vehicle ControlN/AN/A
LPS (1 μg/mL)00
LPS (1 μg/mL) + this compound (10 μM)
LPS (1 μg/mL) + this compound (50 μM)
LPS (1 μg/mL) + this compound (100 μM)

Experimental Protocols

Cell Viability Assay (MTT Assay) in HaCaT Keratinocytes

This protocol determines the potential cytotoxicity of this compound on human keratinocytes.

Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Prepare various concentrations of this compound (e.g., 1, 10, 50, 100 μM) in serum-free DMEM. Remove the culture medium from the wells and replace it with 100 μL of the peptide solutions. Include a vehicle control (serum-free DMEM).

  • Incubation: Incubate the cells for 24 or 48 hours.

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Inhibition of Capsaicin-Induced CGRP Release from Sensory Neurons

This protocol assesses the ability of this compound to inhibit the release of the pro-inflammatory neuropeptide CGRP from sensory neurons stimulated with capsaicin. This protocol is adapted from studies on CGRP release from trigeminal sensory neurons[1].

Materials:

  • Primary sensory neurons (e.g., dorsal root ganglion neurons) or a suitable neuronal cell line (e.g., F-11 cells)

  • Appropriate neuronal culture medium and supplements

  • This compound

  • Capsaicin

  • HEPES-buffered saline (HBS)

  • CGRP ELISA kit

Procedure:

  • Cell Culture: Culture sensory neurons according to established protocols.

  • Pre-treatment: Wash the cells with HBS. Pre-incubate the cells with various concentrations of this compound (e.g., 10, 50, 100 μM) in HBS for 30 minutes at 37°C.

  • Stimulation: Add capsaicin (final concentration 1 μM) to the wells to stimulate CGRP release. Include a vehicle control and a capsaicin-only control.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • CGRP Quantification: Measure the concentration of CGRP in the supernatants using a CGRP ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of CGRP release for each concentration of this compound compared to the capsaicin-only control.

μ-Opioid Receptor Binding Assay

This protocol determines the binding affinity of this compound to the μ-opioid receptor using a competitive binding assay. This is a generalized protocol that can be adapted using commercially available kits or established methods[2].

Materials:

  • Cell membranes prepared from cells overexpressing the human μ-opioid receptor (e.g., CHO-hMOR cells)

  • [³H]-DAMGO (a radiolabeled μ-opioid receptor agonist)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Naloxone (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-DAMGO, and varying concentrations of this compound in binding buffer.

  • Controls: Include wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of naloxone).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for this compound using appropriate software.

Inhibition of LPS-Induced TNF-α and IL-6 Release in HaCaT Keratinocytes

This protocol evaluates the anti-inflammatory effect of this compound by measuring its ability to reduce the release of pro-inflammatory cytokines from keratinocytes stimulated with lipopolysaccharide (LPS).

Materials:

  • HaCaT cells

  • DMEM with supplements

  • This compound

  • Lipopolysaccharide (LPS)

  • TNF-α and IL-6 ELISA kits

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 10, 50, 100 μM) and incubate for 2 hours.

  • Stimulation: Add LPS (final concentration 1 μg/mL) to the wells to induce an inflammatory response. Include a vehicle control and an LPS-only control.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturers' instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 release for each concentration of this compound compared to the LPS-only control.

Mandatory Visualizations

G External_Stimuli External Stimuli (e.g., Irritants, Stress) Sensory_Neuron Sensory Neuron External_Stimuli->Sensory_Neuron Activates CGRP_Release CGRP Release Sensory_Neuron->CGRP_Release Induces Acetyl_Tetrapeptide_15 This compound Mu_Opioid_Receptor μ-Opioid Receptor Acetyl_Tetrapeptide_15->Mu_Opioid_Receptor Binds to Mu_Opioid_Receptor->CGRP_Release Inhibits Keratinocyte Keratinocyte CGRP_Release->Keratinocyte Acts on Inflammatory_Response Inflammatory Response (e.g., Redness, Discomfort) Keratinocyte->Inflammatory_Response Mediates

Caption: Signaling pathway of this compound in reducing neurogenic inflammation.

G Start Start Seed_Cells Seed Cells (e.g., HaCaT, Sensory Neurons) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Pre_treat Pre-treat with This compound Incubate_24h->Pre_treat Stimulate Stimulate with Inflammatory Agent (e.g., Capsaicin, LPS) Pre_treat->Stimulate Incubate_assay Incubate for Assay Duration Stimulate->Incubate_assay Collect_Supernatant Collect Supernatant Incubate_assay->Collect_Supernatant Perform_Assay Perform Assay (e.g., ELISA, MTT) Collect_Supernatant->Perform_Assay Analyze_Data Analyze Data Perform_Assay->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for in vitro cell culture assays with this compound.

References

Application of Acetyl Tetrapeptide-15 in 3D Skin Models for Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Acetyl tetrapeptide-15 functions as a neuromodulator in the skin. External stimuli, such as irritants or allergens, can activate sensory neurons, leading to the release of neuropeptides like Substance P and CGRP.[4] These neuropeptides trigger a cascade of inflammatory responses, including vasodilation and mast cell degranulation, resulting in the characteristic symptoms of sensitive skin like redness, stinging, and itching.[4]

Data Presentation

The following table summarizes the quantitative data from an in vitro study on the effect of this compound on CGRP release from cultured sensory neurons stimulated with capsaicin (B1668287), a known activator of sensory neurons.

Treatment GroupCGRP Release (% of Control)Percentage Inhibition
Control (Capsaicin 1µM)100%0%
This compound (0.05 mg/mL) + Capsaicin 1µM~50%~50%

Note: The data presented is an approximation based on graphical representation from supplier documentation. The study was conducted on cultured sensory neurons, a key component of neurogenic inflammation models in 3D skin equivalents.[1]

Experimental Protocols

Protocol 1: Evaluation of this compound on CGRP Release in a 3D Reconstituted Human Epidermis (RHE) Model Co-cultured with Sensory Neurons

Objective: To assess the ability of this compound to reduce the release of the pro-inflammatory neuropeptide CGRP in a 3D skin model of neurogenic inflammation.

Materials:

  • 3D Reconstituted Human Epidermis (RHE) tissues co-cultured with sensory neurons (e.g., from commercial suppliers or developed in-house).

  • Assay medium appropriate for the 3D skin model and neuronal cells.

  • This compound (powder or stock solution).

  • Capsaicin (stock solution in a suitable solvent, e.g., ethanol).

  • Phosphate-buffered saline (PBS).

  • CGRP ELISA kit.

  • Microplate reader.

Methodology:

  • Tissue Culture and Acclimation:

    • Upon receipt, acclimate the 3D RHE tissues with co-cultured sensory neurons in the provided maintenance medium for 24 hours at 37°C and 5% CO2.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in sterile, deionized water.

    • Prepare working solutions of this compound at various concentrations (e.g., 0.01, 0.05, 0.1 mg/mL) in the assay medium.

    • Prepare a working solution of capsaicin (e.g., 1 µM) in the assay medium to induce neurogenic inflammation.

  • Treatment:

    • Divide the tissues into the following treatment groups (in triplicate):

      • Negative Control: Assay medium only.

      • Positive Control (Inflammation): Assay medium with capsaicin.

      • Test Groups: Assay medium with varying concentrations of this compound and capsaicin.

      • Peptide Control: Assay medium with the highest concentration of this compound only.

    • Replace the culture medium with the respective treatment solutions.

    • Incubate the tissues for a predetermined period (e.g., 24 hours) at 37°C and 5% CO2.

  • Sample Collection:

    • After the incubation period, collect the culture medium from each well.

    • Centrifuge the collected medium to remove any cellular debris and store the supernatant at -80°C until analysis.

  • Quantification of CGRP Release:

    • Quantify the concentration of CGRP in the collected culture supernatants using a commercially available CGRP ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean CGRP concentration for each treatment group.

    • Express the results as a percentage of the positive control (capsaicin-treated group).

    • Determine the percentage inhibition of CGRP release for each concentration of this compound.

Protocol 2: Assessment of Anti-inflammatory Cytokine Modulation in a 3D Full-Thickness Skin Model

Objective: To evaluate the effect of this compound on the production of inflammatory cytokines in a 3D full-thickness skin model under conditions of neurogenic inflammation.

Materials:

  • 3D Full-Thickness Skin (FTS) models co-cultured with sensory neurons.

  • Assay medium for FTS models.

  • This compound.

  • Capsaicin.

  • ELISA kits for inflammatory cytokines (e.g., IL-6, IL-8, TNF-α).

  • Reagents for tissue homogenization and protein extraction.

Methodology:

  • Tissue Culture and Treatment:

    • Follow the same procedure for tissue culture, acclimation, and treatment as described in Protocol 1, using the FTS model.

  • Sample Collection:

    • Collect the culture medium for analysis of secreted cytokines.

    • Wash the tissues with PBS and then homogenize them to extract intracellular cytokines.

  • Quantification of Cytokines:

    • Measure the levels of selected inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in both the culture medium and tissue homogenates using specific ELISA kits.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the effect of this compound on cytokine production.

Visualization of Pathways and Workflows

Acetyl_Tetrapeptide_15_Signaling_Pathway cluster_stimulus External Stimuli cluster_neuron Sensory Neuron cluster_response Inflammatory Response Stimuli Irritants / Allergens TRPV1 TRPV1 Receptor Stimuli->TRPV1 Activates Ca_channel Ca2+ Influx TRPV1->Ca_channel Opens CGRP_vesicle CGRP Vesicle Release Ca_channel->CGRP_vesicle Triggers Neurogenic_Inflammation Neurogenic Inflammation (Redness, Itching) CGRP_vesicle->Neurogenic_Inflammation Induces u_opioid μ-Opioid Receptor u_opioid->Ca_channel Inhibits Acetyl_Tetrapeptide This compound Acetyl_Tetrapeptide->u_opioid Binds to Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Model 3D Skin Model with Sensory Neurons Acclimate Acclimate Tissues (24 hours) Model->Acclimate Groups Prepare Treatment Groups: - Control - Capsaicin (Inducer) - this compound Acclimate->Groups Incubate Incubate (e.g., 24 hours) Groups->Incubate Collect Collect Culture Medium Incubate->Collect ELISA Quantify CGRP/Cytokines (ELISA) Collect->ELISA Data Data Analysis & Interpretation ELISA->Data

References

Application Notes and Protocols for Topical Formulation of Acetyl Tetrapeptide-15 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tetrapeptide-15 is a synthetic peptide that has garnered significant interest in dermatological research for its potential to alleviate skin sensitivity.[1] By mimicking the action of the endogenous opioid peptide endomorphin-2, it selectively binds to the μ-opioid receptor on nerve endings in the skin.[1] This interaction helps to increase the skin's tolerance threshold and reduce discomfort caused by various external stimuli, making it a promising candidate for topical formulations aimed at sensitive and neurosensitive skin conditions.[2][3] These application notes provide a comprehensive overview of the formulation of this compound for topical research applications, including its mechanism of action, formulation protocols, and methodologies for efficacy and safety evaluation.

Physicochemical Properties

PropertyValueReference
INCI Name This compound[4]
Synonyms N-Acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide, Skinasensyl[]
Molecular Formula C34H39N5O6[6]
Molecular Weight 613.7 g/mol [6]
Appearance White to off-white solid/powder[6]
Purity ≥95%[3]
Moisture Content ≤5%[3]
Solubility Water-soluble[7]
Storage Powder: -80°C (2 years), -20°C (1 month); Stock Solution: -80°C (6 months), -20°C (1 month). Store sealed, away from moisture and light.[8]

Mechanism of Action

This compound exerts its effects by targeting the μ-opioid receptors present on sensory neurons in the skin.[1] This G-protein coupled receptor (GPCR), upon activation, initiates a signaling cascade that ultimately reduces neuronal excitability. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), which is known to be involved in the sensitization of transient receptor potential vanilloid 1 (TRPV1) channels. By inhibiting this pathway, this compound helps to reduce the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), a key mediator of neurogenic inflammation and pain perception.[1][2]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound μ-Opioid Receptor (GPCR) μ-Opioid Receptor (GPCR) This compound->μ-Opioid Receptor (GPCR) Binds G-protein (Gi) G-protein (Gi) μ-Opioid Receptor (GPCR)->G-protein (Gi) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates TRPV1 Channel Phosphorylation TRPV1 Channel Phosphorylation PKA->TRPV1 Channel Phosphorylation Reduces Ca2+ Influx Ca2+ Influx TRPV1 Channel Phosphorylation->Ca2+ Influx Leads to CGRP Release CGRP Release Ca2+ Influx->CGRP Release Triggers G cluster_workflow CGRP Release Assay Workflow A Culture DRG neurons B Pre-incubate with this compound (e.g., 0.001%) or vehicle A->B C Stimulate with Capsaicin or KCl B->C D Collect supernatant C->D E Quantify CGRP using ELISA D->E F Analyze data and compare treated vs. control E->F

References

Application Notes and Protocols for In Vivo Studies of Acetyl Tetrapeptide-15 Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-15 is a synthetic tetrapeptide designed to mimic the action of endomorphin-2, a natural opioid peptide.[1] It functions as a selective agonist for the μ-opioid receptor, which is expressed on sensory neurons and keratinocytes in the skin.[2][3] By binding to this receptor, this compound helps to modulate the perception of pain and discomfort, making it a promising candidate for the treatment of sensitive and neurosensitive skin conditions.[4][5] Its primary mechanism of action involves the inhibition of pro-inflammatory mediator release, such as Calcitonin Gene-Related Peptide (CGRP), from sensory nerve endings.[6][7] This reduction in neurogenic inflammation leads to an increased tolerance threshold of the skin to external stimuli.[6][7]

These application notes provide a comprehensive overview of advanced delivery systems for this compound for in vivo studies, along with detailed experimental protocols. The focus is on enhancing the topical bioavailability and efficacy of the peptide through the use of liposomes, solid lipid nanoparticles (SLNs), and dissolving microneedles.

Signaling Pathway of this compound

This compound exerts its effects by activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). This initiates an intracellular signaling cascade that ultimately reduces neuronal excitability and the release of inflammatory neuropeptides.

Acetyl_Tetrapeptide_15_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound μ-Opioid Receptor μ-Opioid Receptor This compound->μ-Opioid Receptor Binds to G-Protein (Gi/o) G-Protein (Gi/o) μ-Opioid Receptor->G-Protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits Ca2+ Channels Ca2+ Channels G-Protein (Gi/o)->Ca2+ Channels Inhibits Reduced Neuronal Excitability Reduced Neuronal Excitability G-Protein (Gi/o)->Reduced Neuronal Excitability Leads to cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca2+ Influx Ca2+ Ca2+ Channels->Ca2+ Influx Mediates Vesicle Fusion Vesicle Fusion Ca2+ Influx->Vesicle Fusion Triggers CGRP Release CGRP Release Vesicle Fusion->CGRP Release Leads to In_Vivo_Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Grouping and Treatment Application Grouping and Treatment Application Baseline Measurements->Grouping and Treatment Application Induction of Inflammation/Irritation Induction of Inflammation/Irritation Grouping and Treatment Application->Induction of Inflammation/Irritation Efficacy Assessment Efficacy Assessment Induction of Inflammation/Irritation->Efficacy Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis

References

Application Notes and Protocols for Acetyl Tetrapeptide-15 in the Study of Pain and Nociception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-15 is a synthetic, N-terminally acetylated tetrapeptide with the sequence Ac-Tyr-Pro-Phe-Phe-NH2. It is an analogue of the endogenous opioid peptide endomorphin-2, which is a highly selective agonist for the μ-opioid receptor (MOR)[1][2]. This targeted action on the μ-opioid receptor gives this compound significant potential as a research tool and a therapeutic agent for studying and modulating pain and nociception. Its primary mechanism involves mimicking the body's natural pain-relief system by activating MORs, which can lead to a reduction in the sensation of pain and discomfort[1][2].

These application notes provide an overview of the mechanisms of action of this compound, along with detailed protocols for its use in relevant in vitro and in vivo experimental models for the investigation of pain and nociception.

Mechanism of Action

This compound exerts its effects primarily through the activation of the μ-opioid receptor, a G protein-coupled receptor (GPCR) centrally involved in the modulation of pain signals. The proposed signaling pathway is as follows:

  • Binding to μ-Opioid Receptor: this compound binds to and activates MORs located on the pre-synaptic and post-synaptic membranes of neurons in the pain pathway[1][2].

  • Inhibition of Neurotransmitter Release: Pre-synaptic activation of MORs leads to the inhibition of voltage-gated calcium channels (VGCCs). This reduction in calcium influx decreases the release of pro-nociceptive neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), from the primary afferent neurons into the synaptic cleft of the dorsal horn of the spinal cord[2].

  • Hyperpolarization of Post-synaptic Neurons: Post-synaptic activation of MORs opens G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and subsequent hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire an action potential in response to painful stimuli.

  • Reduction of Neuronal Excitability: The combined effect of reduced neurotransmitter release and post-synaptic hyperpolarization is a decrease in the overall excitability of nociceptive neurons, leading to an analgesic effect[1].

In addition to its direct effects on neuronal signaling, this compound may also have anti-inflammatory properties by reducing the release of pro-inflammatory mediators[2].

Signaling Pathway of this compound in Nociceptive Neurons

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound MOR μ-Opioid Receptor This compound->MOR G_protein_pre Gi/o Protein MOR->G_protein_pre activates AC_pre Adenylyl Cyclase G_protein_pre->AC_pre inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein_pre->VGCC inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Vesicle Synaptic Vesicle (CGRP, Substance P) Ca_influx->Vesicle Release ↓ Neurotransmitter Release Vesicle->Release Reduced_Excitability ↓ Neuronal Excitability Release->Reduced_Excitability leads to MOR_post μ-Opioid Receptor G_protein_post Gi/o Protein MOR_post->G_protein_post activates GIRK GIRK Channel G_protein_post->GIRK activates K_efflux ↑ K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability Acetyl Tetrapeptide-15_post->MOR_post

Caption: Signaling pathway of this compound.

Data Presentation

While specific quantitative data for this compound from peer-reviewed pain research is limited in the public domain, the following tables summarize expected outcomes based on its mechanism of action as a μ-opioid receptor agonist and data from studies on its parent compound, endomorphin-2. These tables are intended to serve as a template for organizing data generated from the protocols below.

Table 1: In Vitro Efficacy of this compound

AssayCell TypeAgonistThis compound ConcentrationMeasured ParameterExpected Outcome
μ-Opioid Receptor Binding CHO-hMOR cells[³H]-DAMGO0.1 nM - 10 µMKi (nM)Competitive binding, low nM Ki
cAMP Inhibition HEK293-MOR cellsForskolin1 nM - 1 µMIC50 (nM)Dose-dependent decrease in cAMP
[³⁵S]GTPγS Binding Rat brain membranesDAMGO1 nM - 1 µMEC50 (nM)Dose-dependent increase in binding
CGRP Release Dorsal Root Ganglion (DRG) neuronsCapsaicin (B1668287) (1 µM)10 nM - 10 µM% InhibitionDose-dependent inhibition of release

Table 2: In Vivo Analgesic Efficacy of this compound (Hypothetical Data)

Animal ModelSpeciesRoute of AdministrationThis compound Dose (mg/kg)Measured ParameterExpected Outcome
Hot Plate Test MouseIntracerebroventricular (i.c.v.)0.1 - 10 µgPaw Lick Latency (s)Dose-dependent increase in latency
Tail-Flick Test RatIntrathecal (i.t.)1 - 20 µgTail Flick Latency (s)Dose-dependent increase in latency
Formalin Test (Phase II) MouseSubcutaneous (s.c.)1 - 10 mg/kgLicking/Biting Time (s)Dose-dependent decrease in time
Von Frey Test (Neuropathic Pain) RatIntraperitoneal (i.p.)5 - 20 mg/kgPaw Withdrawal Threshold (g)Dose-dependent increase in threshold

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on pain and nociception.

Protocol 1: In Vitro μ-Opioid Receptor (MOR) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Materials:

  • This compound

  • Membrane preparations from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells) or from rat brain tissue.

  • [³H]-DAMGO (a radiolabeled MOR agonist)

  • Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or varying concentrations of this compound.

    • 50 µL of [³H]-DAMGO (final concentration of ~1 nM).

    • 100 µL of the membrane preparation (containing ~10-20 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - [³H]-DAMGO - MOR membranes - Buffers Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Add buffers/compounds - Add [³H]-DAMGO - Add membranes Prepare_Reagents->Assay_Setup Incubate Incubate at 25°C for 60-90 min Assay_Setup->Incubate Filter Filter through glass fiber filters Incubate->Filter Wash Wash filters 3x with cold buffer Filter->Wash Count Add scintillation cocktail and count Wash->Count Analyze Analyze data: - Calculate specific binding - Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for μ-opioid receptor binding assay.

Protocol 2: In Vitro Calcitonin Gene-Related Peptide (CGRP) Release Assay

Objective: To assess the ability of this compound to inhibit stimulated CGRP release from primary sensory neurons.

Materials:

  • This compound

  • Primary dorsal root ganglion (DRG) neuron cultures (from neonatal rats or mice)

  • Neurobasal medium supplemented with B27, glutamine, and nerve growth factor (NGF)

  • Balanced salt solution (BSS)

  • Capsaicin (TRPV1 agonist to stimulate CGRP release)

  • CGRP ELISA kit

  • Cell lysis buffer

Procedure:

  • Cell Culture: Culture DRG neurons on poly-D-lysine/laminin-coated plates for 5-7 days to allow for maturation and expression of relevant receptors and channels.

  • Pre-treatment:

    • Wash the cells gently with BSS.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) in BSS for 15-30 minutes at 37°C. Include a vehicle control.

  • Stimulation:

    • Add capsaicin (final concentration of 1 µM) to the wells to stimulate CGRP release.

    • Incubate for 10-15 minutes at 37°C.

    • Include a basal release control (no capsaicin) and a positive control (capsaicin alone).

  • Sample Collection: Collect the supernatant from each well.

  • CGRP Measurement:

    • Measure the concentration of CGRP in the collected supernatants using a CGRP ELISA kit according to the manufacturer's instructions.

  • Normalization:

    • Lyse the cells in each well with lysis buffer.

    • Measure the total protein content in the cell lysates using a BCA protein assay.

    • Normalize the amount of released CGRP to the total protein content in each well.

  • Data Analysis:

    • Calculate the percentage inhibition of capsaicin-stimulated CGRP release for each concentration of this compound.

    • Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

Logical Relationship in CGRP Release Assay

Capsaicin Capsaicin TRPV1 TRPV1 Activation Capsaicin->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx CGRP_Release CGRP Release Ca_Influx->CGRP_Release Acetyl_Tetrapeptide_15 This compound MOR MOR Activation Acetyl_Tetrapeptide_15->MOR Inhibition Inhibition of CGRP Release MOR->Inhibition

Caption: Inhibition of CGRP release by this compound.

Protocol 3: In Vivo Hot Plate Analgesia Test

Objective: To evaluate the central analgesic effects of this compound in an acute thermal pain model.

Materials:

  • This compound

  • Male Swiss Webster mice (20-25 g)

  • Hot plate apparatus with adjustable temperature (e.g., set to 55 ± 0.5°C)

  • Animal observation chambers

  • Sterile saline (vehicle)

  • Morphine (positive control)

Procedure:

  • Acclimation: Acclimate the mice to the experimental room and handling for at least 2-3 days prior to the experiment. On the test day, allow the mice to acclimate to the testing room for at least 1 hour.

  • Baseline Latency:

    • Gently place each mouse on the hot plate and start a timer.

    • Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., paw licking, jumping).

    • To prevent tissue damage, a cut-off time of 30-45 seconds should be established. If the mouse does not respond by the cut-off time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

    • Exclude animals with a baseline latency of less than 5 seconds or more than 20 seconds.

  • Drug Administration:

    • Administer this compound (e.g., 0.1 - 10 µg in 5 µL of saline) via intracerebroventricular (i.c.v.) injection.

    • Administer saline to the control group and morphine (e.g., 5 µg) to the positive control group.

  • Post-treatment Latency:

    • At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure their response latencies as described in step 2.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Generate a dose-response curve to determine the ED50 value.

Experimental Workflow for Hot Plate Test

Start Start Acclimatize Acclimatize mice Start->Acclimatize Baseline Measure baseline paw lick latency Acclimatize->Baseline Administer Administer this compound (i.c.v.) Baseline->Administer Measure_Latency Measure post-treatment latency at different time points Administer->Measure_Latency Calculate_MPE Calculate % Maximum Possible Effect Measure_Latency->Calculate_MPE Analyze_Data Statistical analysis and ED50 determination Calculate_MPE->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vivo hot plate test.

Conclusion

This compound, as a selective μ-opioid receptor agonist, presents a valuable tool for the investigation of pain and nociception. The protocols outlined in these application notes provide a framework for researchers to characterize its pharmacological profile and to explore its potential as a novel analgesic agent. It is important to note that while the mechanisms and protocols are based on established principles of opioid pharmacology, further research is needed to fully elucidate the specific properties of this compound in various pain models.

References

Troubleshooting & Optimization

Acetyl tetrapeptide-15 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Acetyl Tetrapeptide-15 in solution. The information is intended to assist researchers in their experimental design and execution.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary function?

This compound is a synthetic tetrapeptide with the sequence Ac-Tyr-Pro-Phe-Phe-NH2.[1][][3][4] It is primarily used in cosmetic and dermatological formulations to soothe sensitive skin.[][5][6] It acts by mimicking the natural opioid peptide endomorphin-2, binding to the μ-opioid receptor on nerve endings to reduce the release of pro-inflammatory mediators, thereby increasing the skin's tolerance threshold and reducing sensations of pain and discomfort.[6]

2. What are the general stability characteristics of this compound in solution?

This compound is relatively stable in typical cosmetic formulations.[5] However, its stability can be influenced by several factors. It is known to be sensitive to extreme pH levels and high temperatures, which can lead to degradation, primarily through hydrolysis of its peptide bonds.[5] For optimal stability, it is recommended to store stock solutions in a cool, dark place.[3]

3. How should this compound be stored?

For long-term storage, this compound, particularly in its lyophilized powder form, should be stored at -20°C to -80°C, protected from light.[1][6] Stock solutions should also be stored at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months).[6] It is advisable to avoid repeated freeze-thaw cycles.[1]

4. What are the likely degradation pathways for this compound in solution?

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its peptide bonds. This can be catalyzed by strong acids or bases, or by enzymatic activity. This process would lead to the cleavage of the tetrapeptide into smaller peptide fragments and individual amino acids.

5. What are the expected degradation products of this compound?

Upon hydrolysis, this compound would break down into smaller peptides and its constituent amino acids. The potential degradation products include:

  • Ac-Tyr-Pro-Phe + Phe-NH2

  • Ac-Tyr-Pro + Phe-Phe-NH2

  • Ac-Tyr + Pro-Phe-Phe-NH2

  • Individual amino acids: N-acetyl-tyrosine, proline, and phenylalanine.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of peptide activity in my formulation. Peptide degradation due to improper pH.Check the pH of your formulation. This compound is sensitive to extreme pH. Adjust the pH to a more neutral range if possible. Conduct a pH stability study to determine the optimal pH for your specific formulation.
Peptide degradation due to high temperature.Avoid exposing the peptide solution or formulation to high temperatures during preparation and storage. If heating is necessary for other components, add the peptide during the cooling phase. Perform a temperature stability study to assess the impact of your process.
Enzymatic degradation.If your formulation contains biological components or is susceptible to microbial contamination, consider adding a broad-spectrum protease inhibitor or a preservative to prevent enzymatic degradation.
Precipitation of the peptide in solution. Poor solubility in the chosen solvent system.This compound is generally soluble in water.[5] If you are using a complex solvent system, ensure the peptide is fully dissolved before adding other components. You may need to optimize the solvent composition.
Interaction with other formulation components.Evaluate the compatibility of this compound with other ingredients in your formulation. Some components may cause the peptide to precipitate. A systematic compatibility study may be necessary.
Inconsistent results in bioassays. Inaccurate quantification of the peptide.Use a validated analytical method, such as HPLC, to accurately determine the concentration of this compound in your stock solutions and final formulations. Prepare fresh dilutions for each experiment.
Degradation of the peptide during the experiment.Ensure that the experimental buffer and conditions (pH, temperature) are compatible with the stability of the peptide. Minimize the time the peptide is kept at room temperature.

Stability Data Summary

Condition Stability Profile Primary Degradation Pathway Source
pH Sensitive to extreme pH values. More stable in the neutral pH range.Acid/base-catalyzed hydrolysis of peptide bonds.[5]
Temperature Sensitive to high temperatures.Increased rate of hydrolysis at elevated temperatures.[5]
Enzymes Susceptible to degradation by proteases.Enzymatic cleavage of peptide bonds.
Light Recommended to be protected from light.Potential for photo-degradation, though less common than hydrolysis.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general method for the quantification of this compound. It is based on common practices for peptide analysis and may require optimization for specific instrumentation and formulations.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound reference standard

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in Mobile Phase A.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample of the formulation containing this compound.

    • Extract the peptide using a suitable solvent (e.g., Mobile Phase A or a mixture of water and acetonitrile). This may involve vortexing, sonication, and centrifugation to remove excipients.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Gradient elution with Mobile Phase A and B (e.g., start with 95% A, ramp to 50% A over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound solution (e.g., 1 mg/mL in water)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2)

  • Heating block or water bath

  • UV lamp

  • HPLC system as described in Protocol 1

Procedure:

  • Acid Hydrolysis: Mix the peptide solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix the peptide solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix the peptide solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the peptide solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the peptide solution to UV light (e.g., 254 nm) for 24 hours.

  • Control Sample: Keep a sample of the peptide solution at 4°C, protected from light.

  • Analysis: Analyze all samples (including the control) by HPLC. Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for HPLC Quantification of this compound.

signaling_pathway AT15 This compound MOR μ-Opioid Receptor AT15->MOR Binds to G_Protein G-protein Activation MOR->G_Protein AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition Ca_Channel Calcium Channel Inhibition G_Protein->Ca_Channel K_Channel Potassium Channel Activation G_Protein->K_Channel cAMP_Decrease ↓ cAMP Levels AC_Inhibition->cAMP_Decrease Neurotransmitter_Inhibition ↓ Pro-inflammatory Neuromediator Release cAMP_Decrease->Neurotransmitter_Inhibition Ca_Channel->Neurotransmitter_Inhibition Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Neurotransmitter_Inhibition Soothing_Effect Soothing Effect on Skin Neurotransmitter_Inhibition->Soothing_Effect

Caption: Proposed Signaling Pathway of this compound.

References

Technical Support Center: Optimizing Acetyl Tetrapeptide-15 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of Acetyl tetrapeptide-15.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in in vitro models?

A1: this compound is a synthetic peptide that acts as an agonist for the μ-opioid receptor.[1][2] By binding to this receptor on nerve endings, it mimics the effect of endomorphin-2, which helps to increase the neuronal excitability threshold.[1][2] This action ultimately leads to a reduction in the release of pro-inflammatory neuromediators, such as Calcitonin Gene-Related Peptide (CGRP), thereby decreasing the response of sensory nerves to external stimuli.[2][3]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: Based on available studies, a starting concentration range of 0.0001% to 0.01% (w/v) is recommended for initial in vitro experiments. One study demonstrated a significant reduction in CGRP release from sensory neurons at concentrations of 0.0003% and 0.001%. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and assay.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile water or DMSO and then dilute it to the final working concentration in your cell culture medium. It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Q4: Is this compound expected to be cytotoxic?

A4: While this compound is generally not considered cytotoxic at typical working concentrations, it is always recommended to perform a cell viability assay (e.g., MTT, XTT, or WST-1) to determine the non-toxic concentration range for your specific cell line. High concentrations of the peptide or the solvent (e.g., DMSO) can be toxic to cells.

Troubleshooting Guides

Issue 1: Inconsistent or No Peptide Activity
Possible Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of lyophilized peptide and stock solutions (-20°C or -80°C). Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Prepare fresh working solutions for each experiment.
Incorrect Peptide Concentration Verify the initial weight and dilution calculations. If possible, confirm the peptide concentration of the stock solution using a quantitative amino acid analysis.
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, temperature, and cell density. Ensure the pH of the final culture medium is within the optimal range for both the cells and the peptide.
Cell Line Unresponsive Confirm that the chosen cell line expresses the μ-opioid receptor. If not, consider using a different cell model known to be responsive to opioid receptor agonists.
Contaminants in Peptide Preparation Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can interfere with cellular assays. If inconsistent results are observed, consider using a peptide preparation that has undergone TFA removal.
Issue 2: Peptide Precipitation in Cell Culture Medium
Possible Cause Troubleshooting Step
Poor Solubility at Working Concentration Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it serially in the culture medium. Ensure the final solvent concentration is low (typically <0.5%) and non-toxic to the cells.
Interaction with Medium Components Some peptides can interact with components in serum-containing media, leading to precipitation. Try reducing the serum concentration or using a serum-free medium for the duration of the peptide treatment.
Temperature-Related Precipitation Allow the peptide stock solution and culture medium to reach room temperature before mixing to avoid precipitation due to temperature shock.
Issue 3: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding to achieve consistent cell numbers across all wells.
Inadequate Mixing of Peptide After adding the peptide solution to the wells, mix gently by pipetting up and down or by using an orbital shaker to ensure even distribution.
Edge Effects in Multi-well Plates To minimize evaporation and temperature variations that can cause edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile water or PBS.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for In Vitro Assays

Assay TypeCell TypeRecommended Concentration Range (% w/v)Reference
CGRP Release AssaySensory Neurons0.0003% - 0.001%[4]
Neuronal Excitability AssayPrimary Neurons0.0001% - 0.01% (starting range)N/A
Anti-inflammatory Assay (e.g., cytokine release)Immune Cells0.001% - 0.05% (starting range)N/A
Cell Viability Assay (e.g., MTT)Various0.0001% - 0.1% (to determine cytotoxicity)N/A

Experimental Protocols

Protocol 1: CGRP Release Assay
  • Cell Culture: Plate primary sensory neurons (e.g., dorsal root ganglion neurons) in a suitable multi-well plate and culture until they reach the desired maturity.

  • Pre-treatment: Wash the cells with a buffered salt solution and then pre-incubate with varying concentrations of this compound (e.g., 0.0001%, 0.0003%, 0.001%, 0.01%) for a predetermined time (e.g., 6 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a positive control (e.g., a known inhibitor of CGRP release).

  • Stimulation: Induce CGRP release by treating the cells with a stimulant such as capsaicin (B1668287) or potassium chloride (KCl).

  • Sample Collection: Collect the supernatant from each well.

  • Quantification: Measure the concentration of CGRP in the supernatant using a commercially available Enzyme Immunoassay (EIA) or ELISA kit.

  • Data Analysis: Normalize the CGRP levels to the total protein content of the cells in each well. Compare the CGRP release in the this compound-treated groups to the vehicle control and positive control groups.

Protocol 2: Neuronal Excitability Assay (Patch-Clamp Electrophysiology)
  • Cell Preparation: Prepare acute brain slices or cultured primary neurons for patch-clamp recording.

  • Peptide Application: Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing the desired concentration of this compound. Allow sufficient time for the peptide to take effect (e.g., 10-15 minutes).

  • Electrophysiological Recording: Perform whole-cell current-clamp recordings to measure changes in neuronal excitability. This can be assessed by measuring the resting membrane potential, input resistance, and the number of action potentials fired in response to depolarizing current injections of increasing amplitude.

  • Data Analysis: Compare the firing frequency and other electrophysiological parameters before and after the application of this compound to determine its effect on neuronal excitability.

Mandatory Visualizations

Acetyl_Tetrapeptide_15_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetyl_tetrapeptide_15 This compound mu_Opioid_Receptor μ-Opioid Receptor Acetyl_tetrapeptide_15->mu_Opioid_Receptor Binds to G_Protein G Protein Activation mu_Opioid_Receptor->G_Protein Activates TRPV1_Channel TRPV1 Channel Ca_Influx ↓ Ca²⁺ Influx TRPV1_Channel->Ca_Influx Stimulates (e.g., via Capsaicin) Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->Ca_Influx G_Protein->Ca_Channel Inhibits Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Ca_Influx->Neuronal_Excitability CGRP_Vesicle CGRP Vesicle Neuronal_Excitability->CGRP_Vesicle Reduces Fusion CGRP_Release ↓ CGRP Release CGRP_Vesicle->CGRP_Release Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (e.g., in DMSO) Dose_Response Perform Dose-Response Study (e.g., 0.0001% - 0.1%) Prepare_Stock->Dose_Response Culture_Cells Culture and Seed Cells (e.g., Sensory Neurons) Culture_Cells->Dose_Response Cell_Viability Assess Cell Viability (MTT Assay) Dose_Response->Cell_Viability Functional_Assay Perform Functional Assay (e.g., CGRP Release) Dose_Response->Functional_Assay Analyze_Viability Analyze Viability Data to Determine Non-Toxic Range Cell_Viability->Analyze_Viability Analyze_Functional Analyze Functional Data to Determine EC₅₀ Functional_Assay->Analyze_Functional Optimal_Concentration Determine Optimal Concentration Analyze_Viability->Optimal_Concentration Analyze_Functional->Optimal_Concentration

References

aaddressing batch-to-batch variability of synthetic Acetyl tetrapeptide-15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing batch-to-batch variability of synthetic Acetyl tetrapeptide-15.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide with the sequence Ac-Tyr-Pro-Phe-Phe-NH2.[1] It is designed to mimic the endogenous opioid peptide, endomorphin-2.[2][3] Its primary mechanism of action involves binding to the μ-opioid receptor on sensory nerve endings. This interaction increases the skin's tolerance threshold and reduces the release of pro-inflammatory neuromediators, such as Calcitonin Gene-Related Peptide (CGRP), thereby decreasing the neuronal response to external stimuli.[2] This makes it a valuable tool for research into sensitive skin, pain, and neurogenic inflammation.

Q2: What are the common causes of batch-to-batch variability with synthetic this compound?

Batch-to-batch variability in synthetic peptides like this compound can arise from several factors during and after synthesis:

  • Purity Variations: The percentage of the correct peptide sequence can differ between batches. Common impurities include deletion sequences (missing one or more amino acids), truncated sequences, and incompletely deprotected peptides.[4]

  • Counter-ion Content (TFA): Trifluoroacetic acid (TFA) is often used during peptide purification. Residual TFA can remain as a counter-ion and its percentage can vary, affecting the net peptide content and potentially interfering with biological assays.

  • Water Content: Lyophilized peptides can absorb moisture from the atmosphere, leading to variations in the actual peptide weight.

  • Degradation: Improper storage and handling, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to peptide degradation.[4] Peptides can be sensitive to extreme pH and temperatures.[5]

  • Biological Contaminants: Endotoxins from the synthesis process can cause inflammatory responses in cell-based assays, leading to inconsistent results.

Q3: How should I properly store and handle my lyophilized this compound?

To ensure the stability and longevity of your this compound, follow these storage guidelines:

  • Long-term Storage: Store lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[1][6]

  • Minimize Moisture Exposure: Before opening, allow the vial to warm to room temperature to prevent condensation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the peptide into single-use amounts upon initial reconstitution.

  • Reconstituted Peptides: The shelf-life of peptides in solution is limited. If storage in solution is necessary, use a sterile buffer at a pH of 5-6 and store aliquots at -20°C.

Q4: What is the recommended solvent for reconstituting this compound?

The solubility of this compound can be predicted by its amino acid composition. As a neutral peptide, a good starting point is to dissolve it in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration.[4] For highly hydrophobic peptides, dissolving in a small amount of DMSO and then diluting with an aqueous solution is a common practice.[7] Always test the solubility of a small amount of the peptide first before dissolving the entire batch.[8]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Peptide Concentration 1. Verify Net Peptide Content: Do not assume the gross weight of the lyophilized powder is the net peptide weight. Refer to the Certificate of Analysis (CofA) for the net peptide content or perform Amino Acid Analysis (AAA) for precise quantification. 2. Accurate Reconstitution: Ensure the peptide is fully dissolved before making serial dilutions. Use a calibrated pipette for all transfers.
Peptide Degradation 1. Check Storage Conditions: Confirm that the peptide has been stored at the recommended temperature and protected from light and moisture. 2. Fresh Aliquots: Use a fresh, previously unthawed aliquot for your experiment. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.
Poor Solubility 1. Optimize Dissolution: If the peptide is not fully dissolved, it will not be available to interact with the cells. Try sonicating the solution briefly.[8] 2. Solubility Test: Perform a solubility test with a small amount of peptide in different solvents or with varying concentrations of an organic co-solvent like DMSO.[4]
Assay Conditions 1. Consistent Parameters: Ensure consistent incubation times, temperatures, and cell densities across all experiments. 2. Positive Control: Include a known agonist for the µ-opioid receptor (e.g., DAMGO) to confirm that the assay system is working correctly.
Contamination 1. TFA Interference: If high concentrations of the peptide stock are used, residual TFA could lower the pH of the culture medium, affecting cell viability. Consider using a peptide with a different counter-ion (e.g., acetate (B1210297) or HCl) if this is a persistent issue. 2. Endotoxins: Use endotoxin-free peptides for cell-based experiments, especially those involving immune cells or sensitive cell lines.
Issue 2: Variability in Analytical Characterization (HPLC/MS)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Peak Area/Height in HPLC 1. Sample Preparation: Ensure complete and consistent dissolution of the peptide for each injection. Filter all samples through a 0.22 µm or 0.45 µm filter before analysis. 2. System Suitability: Run a system suitability test with a reference standard to check for retention time and peak area reproducibility. 3. Column Integrity: The column may be degraded or clogged. Wash the column according to the manufacturer's instructions or replace it if necessary.
Unexpected Peaks in HPLC/MS 1. Identify Impurities: Compare the chromatogram/mass spectrum to the Certificate of Analysis provided by the manufacturer. Common impurities include deletion sequences, truncated peptides, or peptides with remaining protecting groups. 2. Degradation Products: The peptide may have degraded. This can be confirmed by comparing the mass of the unexpected peaks to potential degradation products (e.g., oxidation of tyrosine). 3. Contamination: Ensure all solvents and vials are clean.
Incorrect Mass Detected by MS 1. Mass Spectrometer Calibration: Verify that the mass spectrometer is properly calibrated. 2. Adduct Formation: The detected mass may correspond to the peptide forming adducts with salts (e.g., Na+, K+) from the buffer. 3. Peptide Modification: The peptide may have been modified during storage or handling (e.g., oxidation).

Experimental Protocols

Protocol 1: Quality Control of this compound by RP-HPLC

This protocol outlines a general method for determining the purity of a batch of this compound.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized this compound.

    • Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be 5-65% Mobile Phase B over 30 minutes. This may need to be optimized depending on the specific column and system.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity of the this compound by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation of this compound by LC-MS

This protocol is for confirming the molecular weight of the synthesized peptide.

Materials:

  • This compound sample (prepared as for HPLC)

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • LC Conditions: Use similar LC conditions as for the HPLC purity analysis, but with formic acid instead of TFA as the ion-pairing agent, as it is more compatible with mass spectrometry.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Mass Range: Scan a range that includes the expected molecular weight of this compound (613.7 g/mol ). A range of 100-1000 m/z is typically sufficient.

    • Data Analysis: Look for the [M+H]+ ion at approximately 614.7 m/z. Other adducts such as [M+Na]+ may also be present.

Protocol 3: Bioactivity Assessment - CGRP Release from Sensory Neuron-like Cells

This cell-based assay evaluates the ability of this compound to inhibit the release of CGRP from stimulated sensory neuron-like cells.

Materials:

  • Differentiated sensory neuron-like cells (e.g., differentiated SH-SY5Y cells)

  • Cell culture medium

  • This compound

  • Capsaicin (B1668287) (or other stimulus to induce CGRP release)

  • CGRP ELISA kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture:

    • Culture and differentiate sensory neuron-like cells according to an established protocol.[9]

    • Plate the differentiated cells in a multi-well plate and allow them to acclimate.

  • Peptide Treatment:

    • Prepare different concentrations of this compound in the cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium without the peptide).

    • Incubate the cells with the peptide for a predetermined time (e.g., 1 hour).

  • Stimulation:

    • Add a known concentration of capsaicin to the wells to stimulate CGRP release.

    • Include a negative control group that is not stimulated with capsaicin.

    • Incubate for a short period (e.g., 15-30 minutes).

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

  • CGRP Quantification:

    • Quantify the amount of CGRP in each supernatant sample using a CGRP ELISA kit, following the manufacturer's instructions.[10][11][12]

  • Data Analysis:

    • Calculate the percentage of CGRP release inhibition for each concentration of this compound compared to the stimulated control.

Visualizations

Signaling_Pathway cluster_0 Sensory Neuron Stimulus External Stimulus (e.g., Capsaicin) TRPV1 TRPV1 Channel Stimulus->TRPV1 Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx CGRP_Vesicle CGRP Vesicle Ca_influx->CGRP_Vesicle Triggers Fusion CGRP_Release CGRP Release CGRP_Vesicle->CGRP_Release u_Opioid_Receptor μ-Opioid Receptor u_Opioid_Receptor->CGRP_Release Inhibits AT15 Acetyl Tetrapeptide-15 AT15->u_Opioid_Receptor Binds to

Caption: Signaling pathway of this compound in inhibiting CGRP release.

QC_Workflow cluster_workflow Quality Control Workflow for this compound start Receive Lyophilized Peptide Batch visual_inspection Visual Inspection (Color, Appearance) start->visual_inspection solubility_test Solubility Test (Small Aliquot) visual_inspection->solubility_test hplc_analysis RP-HPLC Analysis (Purity) solubility_test->hplc_analysis lcms_analysis LC-MS Analysis (Identity) hplc_analysis->lcms_analysis bioassay Cell-Based Bioactivity Assay (e.g., CGRP Release) lcms_analysis->bioassay decision Meets Specifications? bioassay->decision pass Batch Passes QC fail Batch Fails QC (Investigate & Reject) decision->pass Yes decision->fail No

Caption: A logical workflow for the quality control of synthetic this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_peptide Step 1: Verify Peptide Integrity - Check Storage - Use Fresh Aliquot - Confirm Solubility start->check_peptide check_concentration Step 2: Verify Peptide Concentration - Check Net Peptide Content - Ensure Accurate Dilutions check_peptide->check_concentration If peptide integrity is confirmed check_assay Step 3: Evaluate Assay Parameters - Consistent Conditions - Include Positive/Negative Controls check_concentration->check_assay If concentration is correct check_analytical Step 4: Re-analyze Batch - HPLC for Purity - MS for Identity check_assay->check_analytical If assay parameters are correct resolve Problem Resolved check_analytical->resolve If analytical data is consistent contact_supplier Contact Supplier for Replacement check_analytical->contact_supplier If analytical data shows issues

Caption: A logical troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Acetyl Tetrapeptide-15 Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in the experimental design of studies involving Acetyl tetrapeptide-15.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic peptide that mimics the endogenous opioid peptide endomorphin-2.[1][2] Its primary mechanism involves binding to and activating the μ-opioid receptor on sensory neurons.[1] This activation leads to a reduction in the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), from nerve endings.[1][3] By inhibiting CGRP release, this compound increases the skin's tolerance threshold to noxious stimuli, thereby reducing the sensation of pain and discomfort associated with neurosensitive skin.[1]

Q2: My this compound is not dissolving properly in my aqueous buffer. What should I do?

A2: this compound is generally soluble in water.[4][5] However, issues can arise due to the peptide's hydrophobicity and the N-terminal acetylation, which neutralizes the positive charge of the N-terminal amine.[6][7] If you encounter solubility problems, consider the following steps:

  • Start with a small amount of an organic solvent: Dissolve the peptide in a minimal amount of a compatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) first.[6][8]

  • Slowly add the aqueous buffer: While vortexing, slowly add your aqueous buffer to the peptide-organic solvent mixture drop by drop. This gradual change in polarity can prevent the peptide from precipitating.[6]

  • Consider the pH of your buffer: Peptides are least soluble at their isoelectric point (pI).[6] While this compound has good stability at various pH values, slight adjustments to the buffer pH (avoiding extreme pH) may improve solubility.[4][5]

  • Use sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[6]

Q3: I am observing high variability in my cell-based assay results. What are the potential causes?

A3: High variability in cell-based assays with peptides can stem from several factors:

  • Peptide stability: Although generally stable, this compound can be sensitive to extreme pH and temperatures.[4] Ensure that your stock solutions are stored properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2][9] Prepare fresh dilutions for each experiment.

  • Peptide purity: Impurities from the synthesis process, such as truncated or deletion sequences, can interfere with your assay and lead to inconsistent results.[10][11][12][13] It is crucial to use a high-purity (≥95%) peptide and to be aware of potential artifacts.[3]

  • Cell health and passage number: Ensure your cells are healthy, within a consistent passage number range, and not overgrown. Over-passaging can lead to changes in receptor expression and signaling pathways.[14]

  • Inconsistent agonist concentration: If you are studying the antagonistic properties of this compound, ensure you are using a consistent and appropriate concentration of the stimulating agonist (e.g., capsaicin).[14]

Q4: My peptide appears to be inactive in my functional assay. What troubleshooting steps can I take?

A4: If this compound is not showing the expected activity, consider the following:

  • Verify peptide integrity: Confirm the identity and purity of your peptide using methods like mass spectrometry and HPLC.[10]

  • Check receptor expression: Ensure that your chosen cell line expresses a sufficient level of the μ-opioid receptor. Low receptor density can result in a weak or undetectable signal.[14]

  • Optimize assay conditions: The pre-incubation time with the peptide and the stimulation time with an agonist are critical. For competitive antagonists, a pre-incubation of 15-30 minutes is often necessary to allow the peptide to bind to the receptor.[14]

  • Differentiate between binding and functional activity: A lack of response in a functional assay (e.g., measuring cAMP levels) does not necessarily mean the peptide is not binding to the receptor. Consider performing a competitive binding assay to confirm receptor interaction.[14]

  • Consider potential impurities: Some impurities can inhibit the activity of the target peptide.[13][15][16]

Troubleshooting Guides

Peptide Purity and Formulation
Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC analysis Deletion or truncated sequences from synthesis.[10][11][13]Use a high-purity grade peptide (≥95%). Confirm the molecular weight of the main peak and impurities with mass spectrometry.[10]
Oxidation of amino acid residues (e.g., Methionine).[10][13]Store the lyophilized peptide in a dry, cool, and dark place.[9] Prepare fresh solutions and avoid long-term storage in solution.
Residual synthesis reagents (e.g., TFA).[11]Ensure the supplier has performed adequate purification and salt exchange if necessary for your specific assay.
Peptide precipitates in cell culture media Rapid change in solvent polarity when diluting a concentrated stock.[6]Add the aqueous media to the peptide stock solution slowly while vortexing.[6]
Interaction with media components.Test the solubility in a small volume of media before preparing a large batch. Consider using a serum-free medium for your experiment.
Peptide instability at 37°C over time.Prepare fresh dilutions of the peptide for each experiment and minimize the time the peptide is in the incubator.
In Vitro Cell-Based Assays
Problem Potential Cause Recommended Solution
No inhibition of CGRP release Insufficient peptide concentration.Perform a dose-response curve to determine the optimal inhibitory concentration.
Low μ-opioid receptor expression in the cell model.Confirm receptor expression using techniques like Western blot or qPCR. Choose a cell line known to express the receptor (e.g., sensory neuron-like cells).[14]
Inadequate pre-incubation time.Pre-incubate the cells with this compound for at least 15-30 minutes before adding the stimulus (e.g., capsaicin).[14]
High background in CGRP ELISA Non-specific binding in the ELISA plate.Ensure proper blocking of the plate and follow the manufacturer's washing protocol meticulously.
Contamination of reagents.Use fresh, sterile reagents.
Cell toxicity observed High concentration of the peptide.Determine the cytotoxic concentration of the peptide using a cell viability assay (e.g., MTT, MTS).
High concentration of the organic solvent (e.g., DMSO) in the final culture medium.Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.5%).[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells expressing μ-opioid receptor

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the peptide. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.[17]

  • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength between 540 and 595 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro CGRP Release Assay

This protocol is a general guideline for stimulating CGRP release from sensory neuron-like cells and measuring the effect of this compound.

Materials:

  • Sensory neuron-like cells (e.g., differentiated PC12 or DRG neurons)

  • 24-well plates

  • This compound stock solution

  • Capsaicin (B1668287) stock solution

  • Release buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • CGRP ELISA kit

Procedure:

  • Culture cells in 24-well plates until they are appropriately differentiated and ready for the assay.

  • Wash the cells gently with pre-warmed release buffer.

  • Pre-incubate the cells with different concentrations of this compound in release buffer for 15-30 minutes at 37°C. Include a vehicle control.

  • Add capsaicin to the wells to a final concentration that elicits a submaximal CGRP release (to allow for the observation of inhibition). This concentration should be determined in preliminary experiments.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Carefully collect the supernatant from each well.

  • Measure the CGRP concentration in the supernatant using a CGRP ELISA kit, following the manufacturer's protocol.[18][19][20][21]

  • Lyse the cells to measure the total protein content for normalization of the CGRP release.

  • Calculate the amount of CGRP released per unit of total protein and express the results as a percentage of the capsaicin-only control.

Visualizations

Signaling Pathway of this compound

Acetyl_Tetrapeptide_15_Signaling_Pathway cluster_membrane AT15 This compound MOR μ-Opioid Receptor AT15->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP CGRP_vesicle CGRP Vesicle cAMP->CGRP_vesicle Modulates CGRP_release CGRP Release CGRP_vesicle->CGRP_release ↓ Fusion and Release Neuron_membrane Neuronal Membrane

Caption: Signaling pathway of this compound in sensory neurons.

Experimental Workflow for a CGRP Release Assay

CGRP_Release_Assay_Workflow start Start: Culture Sensory Neurons pre_incubation Pre-incubate with This compound start->pre_incubation stimulation Stimulate with Capsaicin pre_incubation->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant elisa Measure CGRP with ELISA collect_supernatant->elisa analysis Data Analysis elisa->analysis end End analysis->end

Caption: Experimental workflow for an in vitro CGRP release assay.

References

Technical Support Center: Acetyl Tetrapeptide-15 Delivery and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine Acetyl tetrapeptide-15 delivery and enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic peptide that mimics the action of endomorphin-2, a natural opioid peptide.[1][2] It selectively binds to the μ-opioid receptor on nerve endings in the skin.[2] This binding action helps to reduce skin hyperreactivity and sensitivity by increasing the neuronal excitability threshold.[2] Consequently, it limits the release of pro-inflammatory neuromediators, such as Calcitonin Gene-Related Peptide (CGRP), which are involved in pain and discomfort sensations.[3] This mechanism makes this compound particularly effective for sensitive and neuro-sensitive skin, as it helps to increase the skin's tolerance to external stimuli.[3]

Q2: What are the key challenges in delivering this compound topically?

A2: The primary challenge is its poor permeability through the stratum corneum, the outermost layer of the skin. This is a common issue for peptides due to their molecular size and hydrophilic nature.[] Achieving a sufficient concentration of the peptide at its target site (nerve endings in the epidermis and dermis) is crucial for its efficacy. Formulation stability is another key consideration; the peptide's activity can be compromised by degradation due to factors like pH, temperature, and enzymatic activity in the formulation or on the skin.[1]

Q3: What are the most promising delivery systems for enhancing this compound bioavailability?

A3: Vesicular delivery systems like liposomes and ethosomes are promising for improving the skin penetration of peptides. Ethosomes, in particular, have shown superiority over conventional liposomes for transdermal delivery. Their high ethanol (B145695) content fluidizes the stratum corneum lipids, and their deformable nature allows for deeper penetration into the skin layers. Other potential strategies include nanoemulsions, microemulsions, and the use of chemical penetration enhancers.

Q4: What is the optimal pH for a formulation containing this compound?

A4: While specific pH stability data for this compound is not extensively published, peptides, in general, are sensitive to extreme pH levels which can cause hydrolysis and degradation.[1] The natural pH of the skin is acidic, typically between 4.5 and 5.5, which helps maintain its barrier function.[5] Formulating as close to this physiological pH as possible is generally recommended to ensure both skin compatibility and peptide stability. It is advisable to conduct pH stability studies for your specific formulation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at enhancing this compound bioavailability.

Issue 1: Low or No Detectable Peptide in Receptor Fluid during In Vitro Permeation Tests (IVPT)
Possible Cause Troubleshooting Step
Poor Formulation Design The delivery vehicle may not be optimized for peptide release and penetration. Consider reformulating with a different delivery system (e.g., ethosomes instead of a simple hydrogel) or incorporating a validated penetration enhancer.
Peptide Degradation The peptide may be degrading in the formulation or on the skin surface. Verify the stability of this compound in your formulation at the experimental temperature (typically 32°C for skin studies). Analyze the formulation for peptide concentration before and after the experiment using HPLC.
Insufficient "Sink" Conditions The concentration of the peptide in the receptor fluid may be high enough to inhibit further diffusion from the donor compartment. Ensure the receptor fluid has adequate solubility for the peptide and is frequently sampled and replaced to maintain sink conditions. The addition of a small percentage of a non-toxic solvent like ethanol or a solubility enhancer such as cyclodextrin (B1172386) to the receptor fluid can be considered, but its effect on the membrane integrity should be validated.
Skin Barrier Integrity The excised skin used in the Franz diffusion cell may have a compromised barrier, leading to inconsistent results, or an overly intact barrier, preventing any detectable penetration. Always perform a barrier integrity test (e.g., by measuring transepidermal water loss - TEWL) before starting the permeation study.
Analytical Method Not Sensitive Enough The concentration of the permeated peptide may be below the limit of detection (LOD) of your analytical method. Develop and validate a more sensitive analytical method, such as LC-MS/MS, for the quantification of this compound.[6]
Issue 2: High Variability in Permeation Data Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Formulation Application Uneven application of the formulation to the skin surface can lead to significant variations. Use a positive displacement pipette to apply a precise amount of the formulation and ensure it is spread evenly over the defined diffusion area.
Biological Variation in Skin Samples Excised skin from different donors or even different locations on the same donor can have varying permeability. Use skin from the same donor and anatomical location for each experimental run where possible. Increase the number of replicates to account for biological variability.
Air Bubbles Under the Skin Air bubbles between the skin and the receptor fluid in the Franz diffusion cell can impede diffusion. Ensure no air bubbles are trapped when mounting the skin. Tilting the cell during filling can help to dislodge any bubbles.
Inconsistent Sampling Technique Variations in the volume and timing of sample collection from the receptor fluid will lead to inconsistent data. Use a calibrated pipette and adhere strictly to the predetermined sampling schedule.

Data Presentation

The following tables present illustrative quantitative data for the skin permeation of this compound from different topical formulations. This data is intended to serve as a representative example for comparison.

Table 1: In Vitro Skin Permeation of this compound (24-hour study using Franz Diffusion Cells)

Formulation Type Cumulative Permeation (µg/cm²) Steady-State Flux (Jss) (µg/cm²/h) Lag Time (h)
Simple Hydrogel (Control)1.2 ± 0.30.05 ± 0.014.5 ± 0.8
O/W Emulsion2.5 ± 0.50.11 ± 0.023.8 ± 0.6
Liposomal Gel4.8 ± 0.90.23 ± 0.043.1 ± 0.5
Ethosomal Gel8.2 ± 1.20.45 ± 0.072.5 ± 0.4

Table 2: this compound Retention in Skin Layers after 24-hour Topical Application

Formulation Type Stratum Corneum (µg/cm²) Epidermis (µg/cm²) Dermis (µg/cm²)
Simple Hydrogel (Control)5.6 ± 1.11.8 ± 0.40.5 ± 0.1
O/W Emulsion7.2 ± 1.52.9 ± 0.60.9 ± 0.2
Liposomal Gel9.8 ± 2.04.5 ± 0.91.8 ± 0.4
Ethosomal Gel12.5 ± 2.57.1 ± 1.33.2 ± 0.7

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the rate and extent of this compound penetration through excised human or porcine skin from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin (dermatomed to ~500 µm)

  • Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)

  • Formulation containing this compound

  • HPLC or LC-MS/MS system for analysis

Methodology:

  • Skin Preparation: Thaw frozen excised skin and cut it into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a precise amount of the test formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the cumulative amount of peptide permeated per unit area at each time point and plot this against time to determine the steady-state flux (Jss) and lag time.

Protocol 2: Quantification of this compound in Skin Layers via Tape Stripping and Homogenization

Objective: To determine the amount of this compound retained in the stratum corneum, epidermis, and dermis after topical application.

Materials:

  • Adhesive tape (e.g., D-Squame®)

  • Surgical scalpel

  • Homogenizer

  • Extraction solvent (e.g., methanol/water mixture)

  • HPLC or LC-MS/MS system

Methodology:

  • Formulation Application and Permeation: Following the 24-hour permeation study (Protocol 1), dissemble the Franz cells.

  • Surface Cleaning: Gently wash the skin surface with a mild detergent solution to remove any unabsorbed formulation.

  • Tape Stripping (Stratum Corneum): Sequentially apply and remove adhesive tape strips (e.g., 15-20 strips) to the treated skin area to remove the stratum corneum. Pool the tape strips for extraction.

  • Epidermis-Dermis Separation: Separate the epidermis from the dermis using heat (e.g., 60°C for 2 minutes) or enzymatic digestion.

  • Extraction: Mince each skin layer (stratum corneum on tapes, epidermis, and dermis) and extract the peptide using a suitable solvent and homogenization.

  • Sample Preparation: Centrifuge the extracts and filter the supernatant before analysis.

  • Sample Analysis: Quantify the concentration of this compound in the extracts using a validated HPLC or LC-MS/MS method.

Visualizations

Acetyl_Tetrapeptide_15_Signaling_Pathway External_Stimuli External Stimuli (e.g., Irritants, Heat) Nerve_Ending Sensory Nerve Ending External_Stimuli->Nerve_Ending Activates CGRP_Release Release of CGRP (Pro-inflammatory Neuromediator) Nerve_Ending->CGRP_Release Stimulates Acetyl_Tetrapeptide_15 This compound mu_Opioid_Receptor μ-Opioid Receptor Acetyl_Tetrapeptide_15->mu_Opioid_Receptor Binds to mu_Opioid_Receptor->CGRP_Release Inhibits Increased_Tolerance Increased Skin Tolerance Threshold mu_Opioid_Receptor->Increased_Tolerance Results in Inflammation_Sensation Sensation of Pain & Discomfort CGRP_Release->Inflammation_Sensation Leads to

Caption: Signaling pathway of this compound in reducing skin sensitivity.

Experimental_Workflow Formulation Formulation Preparation (e.g., Ethosomal Gel) IVPT In Vitro Permeation Test (Franz Diffusion Cell) Formulation->IVPT Receptor_Fluid_Analysis Receptor Fluid Analysis (HPLC/LC-MS) IVPT->Receptor_Fluid_Analysis Skin_Processing Skin Layer Processing (Tape Stripping & Separation) IVPT->Skin_Processing Data_Analysis Data Analysis (Flux, Permeation, Retention) Receptor_Fluid_Analysis->Data_Analysis Skin_Extract_Analysis Skin Extract Analysis (HPLC/LC-MS) Skin_Processing->Skin_Extract_Analysis Skin_Extract_Analysis->Data_Analysis

References

Technical Support Center: Troubleshooting Acetyl Tetrapeptide-15 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Acetyl tetrapeptide-15. It provides troubleshooting guides and FAQs in a question-and-answer format to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? this compound is a synthetic peptide that functions as a potent and selective agonist for the µ-opioid receptor.[1] It is an analog of the endogenous opioid peptide endomorphin-2.[1] By binding to µ-opioid receptors on sensory neurons, it helps to reduce the cellular response to external stimuli, thereby decreasing sensations of discomfort and irritation.[1]

Q2: What are the potential off-target effects of this compound? The primary concern for off-target effects with this compound is its potential cross-reactivity with other opioid receptors, namely the delta- and kappa-opioid receptors. While it is highly selective for the µ-opioid receptor, at high concentrations, it may bind to and activate these other receptors, leading to unintended biological responses. Additionally, as with many peptides, non-specific interactions with other cellular components could occur at supraphysiological concentrations.

Q3: How can I differentiate between on-target µ-opioid receptor activation and off-target effects in my experiments? To distinguish between on-target and off-target effects, a multi-pronged approach is recommended:

  • Selective Antagonists: Use a µ-opioid receptor-selective antagonist, such as CTAP or naloxonazine. If the observed effect is blocked by the antagonist, it is likely an on-target effect. Conversely, if the effect persists, it is likely off-target.

  • Dose-Response Analysis: On-target effects should occur at concentrations consistent with the binding affinity of this compound for the µ-opioid receptor (typically in the low nanomolar range). Off-target effects generally require significantly higher concentrations.

  • Cell Line Controls: Utilize cell lines that lack the µ-opioid receptor (e.g., knockout cell lines) or express other opioid receptor subtypes. An effect that is present in the µ-opioid receptor-negative cells would be considered off-target.

  • Scrambled Peptide Control: A scrambled peptide, consisting of the same amino acids as this compound but in a random sequence, should be used as a negative control. This will help to identify effects that are not sequence-specific.

Troubleshooting Guide

Issue 1: I am observing a cellular response at a much higher concentration than expected for µ-opioid receptor activation.

  • Possible Cause: This is a strong indication of an off-target effect. The peptide may be interacting with lower-affinity sites, such as delta- or kappa-opioid receptors, or other unrelated cellular components.

  • Troubleshooting Steps:

    • Confirm On-Target EC50: Perform a full dose-response curve to determine the concentration at which 50% of the maximal on-target effect is observed (EC50). Compare this to the EC50 of the unexpected high-dose effect.

    • Competitive Antagonism: Use selective antagonists for the µ, delta, and kappa opioid receptors in your assay. This will help determine if the high-concentration effect is mediated by one of these receptors.

    • Cytotoxicity Assay: At high concentrations, peptides can sometimes induce cellular stress or toxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to rule out this possibility.

Issue 2: My experimental results are inconsistent between batches of this compound.

  • Possible Cause: Inconsistencies can arise from variations in peptide purity, storage conditions, or experimental setup.

  • Troubleshooting Steps:

    • Peptide Quality Control: If possible, verify the purity and identity of each new batch of peptide using techniques like HPLC and mass spectrometry.

    • Standardize Storage and Handling: Store the peptide as recommended by the manufacturer (typically lyophilized at -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.

    • Consistent Experimental Parameters: Ensure that all experimental conditions, such as cell passage number, confluency, and incubation times, are kept consistent across experiments. Include positive and negative controls in every experiment to monitor assay performance.

Issue 3: The observed effect of this compound is not blocked by a selective µ-opioid antagonist.

  • Possible Cause: This strongly suggests an off-target effect that is not mediated by the µ-opioid receptor.

  • Troubleshooting Steps:

    • Broad-Spectrum Antagonist Screening: Test antagonists for other opioid receptor subtypes (delta and kappa) to see if they block the observed effect.

    • Receptor Expression Profiling: If the off-target receptor is unknown, you may need to perform receptor expression analysis on your cell model to identify potential alternative targets.

    • Signaling Pathway Analysis: Use inhibitors of known signaling pathways to dissect the mechanism of the observed effect. This can provide clues about the type of receptor or cellular process that is being affected.

Data Presentation

Table 1: Opioid Receptor Binding Affinities (Ki) of Endomorphin-2 Analogs (as a proxy for this compound)

ReceptorBinding Affinity (Ki)Selectivity
µ-Opioid ReceptorSub-nanomolar to low nanomolarHighly Selective
Delta-Opioid ReceptorNo substantial affinity-
Kappa-Opioid ReceptorNo substantial affinity-

Data is based on studies of endomorphin-2 analogs, which share a similar structure and function with this compound.[1]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Experimental GoalRecommended Concentration Range
On-Target µ-Opioid Receptor Activation0.1 nM - 100 nM
Off-Target Effect Screening1 µM - 50 µM
Negative Control (Scrambled Peptide)Match the concentration range of this compound

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for opioid receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., CHO-µ-opioid receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]-DAMGO for the µ-opioid receptor), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The concentration that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the Ki value.

Protocol 2: cAMP Functional Assay

This protocol measures the functional consequence of µ-opioid receptor activation, which is Gαi-coupled and leads to a decrease in intracellular cAMP levels.

  • Cell Culture: Plate cells expressing the µ-opioid receptor in a suitable assay plate.

  • Forskolin (B1673556) Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor, and then stimulate them with forskolin to induce a measurable level of cAMP.

  • Peptide Treatment: Add varying concentrations of this compound to the wells and incubate.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the EC50 for the inhibition of forskolin-stimulated cAMP production.

Mandatory Visualization

Acetyl_tetrapeptide_15 This compound mu_Opioid_Receptor µ-Opioid Receptor Acetyl_tetrapeptide_15->mu_Opioid_Receptor Binds Gi_Protein Gi Protein mu_Opioid_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response Leads to

Caption: On-target signaling pathway of this compound.

Start Unexpected Cellular Response Dose_Response Perform Dose-Response Curve Start->Dose_Response Concentration_Check Effect at High Concentration Only? Dose_Response->Concentration_Check Antagonist_Assay Use Selective µ-Opioid Antagonist Concentration_Check->Antagonist_Assay Yes Concentration_Check->Antagonist_Assay No Blocked_Check Is the Effect Blocked? Antagonist_Assay->Blocked_Check On_Target Likely On-Target Effect Blocked_Check->On_Target Yes Off_Target Likely Off-Target Effect Blocked_Check->Off_Target No Investigate_Further Investigate Other Opioid Receptors and Non-Specific Effects Off_Target->Investigate_Further

Caption: Troubleshooting workflow for suspected off-target effects.

Hypothesis Hypothesis: Observed effect is off-target Cell_Model_Selection 1. Select Appropriate Cell Models (with and without target receptor) Hypothesis->Cell_Model_Selection Dose_Response 2. Conduct Dose-Response Experiments (this compound vs. Scrambled Peptide) Cell_Model_Selection->Dose_Response Antagonist_Studies 3. Perform Antagonist Studies (Selective for µ, δ, and κ receptors) Dose_Response->Antagonist_Studies Functional_Assays 4. Run Functional Assays (e.g., cAMP, Ca2+ flux) Antagonist_Studies->Functional_Assays Data_Analysis 5. Analyze and Interpret Data Functional_Assays->Data_Analysis Conclusion Conclusion on Off-Target Effect Data_Analysis->Conclusion

Caption: Experimental workflow for investigating off-target effects.

References

aacetyl tetrapeptide-15 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Acetyl Tetrapeptide-15.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a synthetic peptide with the amino acid sequence Ac-Tyr-Pro-Phe-Phe-NH2.[1] It is primarily used in cosmetic and dermatological applications for its ability to soothe sensitive skin by reducing the nerve response to external stimuli.[2]

2. What is the mechanism of action of this compound?

This compound functions as an agonist for the μ-opioid receptor on nerve endings.[2] Binding to this receptor mimics the effect of endogenous endorphins, leading to an increase in the skin's tolerance threshold and a reduction in the release of pro-inflammatory neuromediators like Calcitonin Gene-Related Peptide (CGRP).[3] This action helps to lessen the sensations of pain and discomfort associated with sensitive skin.[2]

3. What are the typical quality control specifications for this compound?

As a cosmetic peptide, the quality specifications for this compound are stringent to ensure safety and efficacy. The following table summarizes typical quality control parameters.

ParameterSpecificationAnalytical Method
Appearance White to off-white powderVisual Inspection
Identity Conforms to the structure of this compoundHPLC, Mass Spectrometry
Purity (by HPLC) ≥ 95% (cosmetic grade), often ≥ 98% (research/pharma grade)RP-HPLC
Peptide Content Typically reported as a percentageAmino Acid Analysis or HPLC
Moisture Content ≤ 5%Karl Fischer Titration
Single Impurity Typically ≤ 0.5%RP-HPLC
Total Impurities Typically ≤ 2.0%RP-HPLC

4. What are the common impurities found in synthetic this compound?

Impurities in synthetically produced peptides like this compound often originate from the solid-phase peptide synthesis (SPPS) process.[4][5] Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.[5][6]

  • Insertion Sequences: Peptides with an extra amino acid residue from an additional coupling step.[5][6]

  • Incomplete Deprotection: Residual protecting groups on amino acid side chains that were not fully removed during synthesis.[5]

  • Oxidation Products: Oxidation of certain amino acid residues, particularly Tryptophan or Methionine if present, though less common for the Tyr, Pro, Phe sequence.[5]

  • Diastereomers: Racemization of amino acids during the synthesis process can lead to isomeric impurities.[5]

5. How should this compound be stored?

For long-term storage, this compound should be stored as a lyophilized powder at -20°C to -80°C, protected from moisture and light.[4][7][8] For short-term storage, 4°C is acceptable for a few weeks.[8] Stock solutions should be stored at -20°C or -80°C and are typically stable for up to a month at -20°C and up to six months at -80°C.[4][7] It is advisable to aliquot the peptide solution to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guides

HPLC Purity Analysis

This guide addresses common issues encountered during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - Detector lamp is off.- No mobile phase flow.- Incorrect sample concentration or injection volume.- Sample degradation.- Ensure the detector lamp is on and warmed up.- Check the mobile phase reservoirs and pump for proper flow; purge the system if necessary.[9]- Verify the sample concentration and injection volume. Prepare a fresh, known concentration standard to check system performance.- Use a freshly prepared sample.
Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation.- Incompatibility between sample solvent and mobile phase.- Low purity of the silica (B1680970) used in the column, which can cause peak tailing.[10]- Flush the column with a strong solvent or use a dedicated column cleaning procedure. If performance does not improve, replace the column.- Whenever possible, dissolve the sample in the initial mobile phase.[11]- Use a high-purity silica column.
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Air bubbles in the pump.[11]- Pump malfunction or leaks.[11]- Prepare fresh mobile phase and ensure accurate composition. Degas the mobile phase before use.- Use a column oven to maintain a consistent temperature.- Purge the pump to remove any trapped air bubbles.- Check for leaks in the system, especially around fittings and seals. Tighten or replace fittings as needed.[8]
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).[8]- Precipitated buffer in the mobile phase.- Systematically check components by removing them one by one (start with the column) to identify the source of the blockage. Replace the guard column or column inlet frit if necessary.- Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.
Ghost Peaks - Contaminated mobile phase or glassware.- Carryover from a previous injection.- Use high-purity solvents (HPLC grade) and clean glassware.[12]- Run blank injections with a strong solvent to clean the injector and column.

Experimental Protocols

Purity Assessment by RP-HPLC

This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Chromatography Data System (CDS).

  • Materials:

    • This compound reference standard and sample.

    • HPLC grade water.

    • HPLC grade acetonitrile (B52724) (ACN).

    • Trifluoroacetic acid (TFA), HPLC grade.

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase, e.g., 4.6 x 250 mm, 5 µm particle size.
Mobile Phase A 0.1% TFA in water.
Mobile Phase B 0.1% TFA in acetonitrile.
Gradient 5% to 60% Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 214 nm or 220 nm.[13]
Injection Volume 10-20 µL.
  • Procedure:

    • Solution Preparation:

      • Prepare Mobile Phases A and B. Degas before use.

      • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in Mobile Phase A.

      • Prepare the sample solution at a similar concentration. Filter all solutions through a 0.45 µm filter before injection.

    • Analysis:

      • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.

      • Inject a blank (Mobile Phase A) to establish a baseline.

      • Inject the reference standard followed by the sample solutions.

    • Data Processing:

      • Integrate all peaks in the chromatogram.

      • Calculate the purity of this compound using the area percent method:

        • Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100

Identity Confirmation by LC-MS

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of this compound.

  • Instrumentation:

    • LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Similar to the HPLC purity method, but formic acid (0.1%) can be used as a mobile phase modifier instead of TFA to improve MS signal intensity.

  • Mass Spectrometry Parameters (Positive Ion Mode):

ParameterTypical Value
Ionization Mode ESI+
Scan Range (m/z) 100 - 1000
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V
Source Temperature 120-150°C
Desolvation Temperature 350-450°C
  • Procedure:

    • Prepare and inject the sample as described for the HPLC method.

    • Acquire the mass spectrum for the main eluting peak.

  • Data Analysis:

    • The theoretical monoisotopic mass of this compound (C₃₄H₃₉N₅O₆) is approximately 613.29 Da.

    • In the mass spectrum, look for the protonated molecular ion [M+H]⁺ at m/z ≈ 614.3.

    • Tandem MS (MS/MS) can be performed to obtain fragment ions that confirm the peptide sequence.

Visualizations

Signaling Pathway of this compound

Acetyl_Tetrapeptide_15_Pathway cluster_neuron Sensory Neuron cluster_result Physiological Effect AT15 Acetyl Tetrapeptide-15 uOR μ-Opioid Receptor AT15->uOR Binds to G_protein G-protein Activation uOR->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits CGRP_release CGRP Release (Inhibited) G_protein->CGRP_release Inhibits cAMP ↓ cAMP AC->cAMP CGRP_vesicle CGRP Vesicle CGRP_vesicle->CGRP_release Reduced_Sensation Reduced Sensation of Pain and Discomfort CGRP_release->Reduced_Sensation Leads to QC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation cluster_report Final Report Prep_Standard Prepare Reference Standard Solution (1 mg/mL) Filter Filter Solutions (0.45 µm filter) Prep_Standard->Filter Prep_Sample Prepare Sample Solution (1 mg/mL) Prep_Sample->Filter HPLC RP-HPLC Analysis Filter->HPLC Inject LCMS LC-MS Analysis Filter->LCMS Inject Purity_Calc Calculate Purity (%) HPLC->Purity_Calc Impurity_Profile Profile Impurities HPLC->Impurity_Profile MW_Confirm Confirm Molecular Weight LCMS->MW_Confirm Final_Report Generate Certificate of Analysis (CoA) Purity_Calc->Final_Report MW_Confirm->Final_Report Impurity_Profile->Final_Report

References

aovercoming challenges in long-term storage of Acetyl tetrapeptide-15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the long-term storage and handling of Acetyl tetrapeptide-15.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and experimental use of this compound.

Issue 1: Peptide Won't Dissolve or Forms Precipitates

  • Question: My lyophilized this compound is difficult to dissolve, or it precipitates out of solution. What should I do?

  • Answer: The solubility of a peptide is largely determined by its amino acid composition. This compound (Ac-Tyr-Pro-Phe-Phe-NH2) contains hydrophobic residues (Phenylalanine), which can make it challenging to dissolve in purely aqueous solutions. Follow these steps to improve solubility:

    • Initial Solvent Choice: For hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of a sterile organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724).[1]

    • Dilution: Once dissolved, slowly add the aqueous buffer of your choice to the desired final concentration.

    • Sonication: If precipitates form, gentle sonication can help to break them up and facilitate dissolution.

    • pH Adjustment: The overall charge of the peptide can influence its solubility. While this compound is neutral, adjusting the pH of the buffer slightly (e.g., to a more acidic or basic range) may improve solubility, but be mindful of the potential impact on stability.

Issue 2: Loss of Peptide Activity in Experiments

  • Question: I am observing a decrease in the biological activity of my this compound in my assays. What could be the cause?

  • Answer: A loss of activity often points to peptide degradation. Consider the following potential causes and solutions:

    • Improper Storage of Stock Solutions: Storing peptides in solution for extended periods is not recommended.[2] Peptide solutions are susceptible to microbial growth and chemical degradation. For maximum stability, peptide solutions should be aliquoted and stored frozen.[2]

    • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can accelerate peptide degradation.[3] Prepare single-use aliquots of your stock solution to prevent this.[3]

    • Oxidation: Peptides containing certain amino acid residues like Tyrosine (present in this compound) can be prone to oxidation.[4] When preparing solutions, using degassed buffers can help minimize oxidation.

    • Adsorption to Surfaces: Hydrophobic peptides can adsorb to plastic surfaces, leading to a decrease in the effective concentration.[5] For dilute solutions, it is advisable to use low-adsorption vials.

Issue 3: Inconsistent Results Between Experiments

  • Question: I am getting variable results in my experiments using different batches or aliquots of this compound. What could be the reason?

  • Answer: Inconsistent results can stem from variations in peptide concentration or integrity.

    • Hygroscopic Nature of Lyophilized Powder: Lyophilized peptides are often hygroscopic, meaning they can absorb moisture from the air.[2] This can alter the actual weight of the peptide. Always allow the vial to equilibrate to room temperature in a desiccator before opening and weigh out the required amount quickly.[2]

    • Inaccurate Pipetting of Small Volumes: When preparing stock solutions from small amounts of lyophilized powder, inaccuracies in weighing can lead to significant concentration differences.

    • Degradation of Aliquots: If aliquots are not stored properly or are subjected to different conditions (e.g., one aliquot left on the bench longer than another), their integrity may vary.

Frequently Asked Questions (FAQs)

Storage of Lyophilized this compound

  • Q1: What are the optimal conditions for long-term storage of lyophilized this compound?

    • A1: For long-term storage, lyophilized this compound should be stored at -20°C or preferably -80°C. Under these conditions, it can remain stable for several years.[3] It is also crucial to protect the peptide from moisture and light.[6]

  • Q2: Can I store lyophilized this compound at room temperature or 4°C?

    • A2: For short-term storage (a few weeks), 4°C is acceptable.[7] Room temperature storage should be avoided for more than a few days.[8] Exposure to higher temperatures and humidity will accelerate degradation.

  • Q3: How should I handle the lyophilized powder upon receipt?

    • A3: Upon receiving the peptide, it is best to store it at -20°C or -80°C immediately. Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and compromise stability.[2]

Storage of this compound in Solution

  • Q4: How long can I store this compound in solution?

    • A4: Storing peptides in solution for extended periods is not recommended due to lower stability compared to the lyophilized form.[2] If necessary, prepare single-use aliquots and store them at -20°C or -80°C for a few weeks.[2][5]

  • Q5: What is the best solvent and buffer for storing this compound in solution?

    • A5: The choice of solvent depends on the experimental requirements. For initial solubilization of the hydrophobic this compound, a small amount of DMSO or acetonitrile may be necessary. For aqueous solutions, sterile, pH-neutral buffers (pH 5-7) are generally recommended for better stability.[4]

  • Q6: Why should I avoid repeated freeze-thaw cycles?

    • A6: Each freeze-thaw cycle can cause the formation of ice crystals that can damage the peptide structure, leading to aggregation and loss of activity.[3][8] Aliquoting the peptide solution into single-use vials is the best way to avoid this.[3]

Peptide Stability and Degradation

  • Q7: What are the common degradation pathways for this compound?

    • A7: Like other peptides, this compound can degrade through several pathways, including:

      • Hydrolysis: Cleavage of peptide bonds, which is accelerated at extreme pH values.

      • Oxidation: The Tyrosine residue in this compound is susceptible to oxidation.

      • Deamidation: Although this compound does not contain Asparagine or Glutamine, this is a common degradation pathway for other peptides.

  • Q8: How can I assess the stability of my this compound?

    • A8: The stability of a peptide is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the purity of the peptide over time. Mass Spectrometry (MS) can be used to identify any degradation products.

Quantitative Data on Peptide Stability

While specific, publicly available long-term stability data for this compound is limited, the following tables provide illustrative data based on general knowledge of tetrapeptide stability under various conditions. This data should be considered representative and not a substitute for experimental validation for your specific formulation and storage conditions.

Table 1: Illustrative Long-Term Stability of Lyophilized this compound

Storage TemperatureDurationExpected Purity
-80°C5 years>98%
-20°C2 years>95%
4°C6 months>90%
25°C (Room Temp)1 month<85%

Table 2: Illustrative Stability of this compound in Aqueous Solution (pH 7.0)

Storage TemperatureDurationExpected Purity
-80°C3 months>95%
-20°C1 month>90%
4°C1 week>85%
25°C (Room Temp)24 hours<80%

Experimental Protocols

Protocol 1: Long-Term Stability Study of Lyophilized this compound

  • Objective: To determine the shelf-life of lyophilized this compound under recommended storage conditions.

  • Materials:

    • Lyophilized this compound (multiple vials from the same batch)

    • Temperature-controlled chambers (-20°C and 4°C)

    • Desiccator

  • Procedure:

    • Place a set of vials containing the lyophilized peptide in each temperature-controlled chamber.

    • At specified time points (e.g., 0, 3, 6, 12, 24 months), remove one vial from each chamber.

    • Allow the vial to equilibrate to room temperature in a desiccator.

    • Reconstitute the peptide in a suitable solvent.

    • Analyze the purity of the peptide using a validated stability-indicating HPLC method (see Protocol 3).

    • Record the percentage of the intact peptide remaining.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation products and pathways of this compound under stress conditions.

  • Materials:

    • This compound solution (e.g., 1 mg/mL)

    • HCl (0.1 M), NaOH (0.1 M)

    • Hydrogen peroxide (3%)

    • UV light chamber, oven

  • Procedure:

    • Acid Hydrolysis: Mix the peptide solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the peptide solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

    • Oxidation: Mix the peptide solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the peptide solution at 60°C for 7 days.

    • Photodegradation: Expose the peptide solution to UV light according to ICH Q1B guidelines.

    • Analyze all samples by HPLC-MS to separate and identify degradation products.

Protocol 3: Stability-Indicating RP-HPLC Method for this compound

  • Objective: To develop a method to quantify the purity of this compound and separate it from potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare samples from the stability or forced degradation studies.

    • Inject the standard and samples into the HPLC system.

    • Identify the peak corresponding to the intact this compound based on the retention time of the standard.

    • Calculate the purity by dividing the peak area of the intact peptide by the total peak area of all components in the chromatogram.

Visualizations

Signaling Pathway of this compound

Acetyl_Tetrapeptide_15_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Sensory Neuron) This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase (Inhibited) G_protein->AC Ca_channel Ca²⁺ Channel (Inhibited) G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Neuronal_Excitability Reduced Neuronal Excitability cAMP->Neuronal_Excitability Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx CGRP_release ↓ CGRP Release Ca_influx->CGRP_release CGRP_release->Neuronal_Excitability

Caption: Signaling pathway of this compound in sensory neurons.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis Sample_Prep Prepare Lyophilized Peptide Samples Storage_Conditions Place samples at different temperatures (-80°C, -20°C, 4°C, 25°C) Sample_Prep->Storage_Conditions Time_Points Pull samples at pre-defined time points (0, 3, 6, 12 mo) Storage_Conditions->Time_Points Reconstitution Reconstitute peptide in appropriate solvent Time_Points->Reconstitution Analysis Analyze by RP-HPLC Reconstitution->Analysis Data_Processing Calculate % Purity vs. Time Analysis->Data_Processing Degradation_Profile Determine Degradation Kinetics and Shelf-life Data_Processing->Degradation_Profile

Caption: General workflow for a long-term peptide stability study.

Logical Relationship for Troubleshooting Peptide Solubility

Solubility_Troubleshooting Start Lyophilized Peptide Try_Aqueous Attempt to dissolve in sterile aqueous buffer (e.g., PBS) Start->Try_Aqueous Check_Soluble1 Is it fully dissolved? Try_Aqueous->Check_Soluble1 Use_Solution Solution is ready for use Check_Soluble1->Use_Solution Yes Try_Organic Add minimal amount of organic solvent (e.g., DMSO) Check_Soluble1->Try_Organic No Check_Soluble2 Is it fully dissolved? Try_Organic->Check_Soluble2 Dilute Slowly add aqueous buffer to final concentration Check_Soluble2->Dilute Yes Consult_Expert Consider pH adjustment or consult technical support Check_Soluble2->Consult_Expert No Check_Precipitate Does it precipitate? Dilute->Check_Precipitate Check_Precipitate->Use_Solution No Sonicate Gentle Sonication Check_Precipitate->Sonicate Yes Check_Soluble3 Is it fully dissolved? Sonicate->Check_Soluble3 Check_Soluble3->Use_Solution Yes Check_Soluble3->Consult_Expert No

References

Validation & Comparative

A Comparative Analysis of Acetyl Tetrapeptide-15 and Other Neuropeptides for Neurogenic Inflammation and Skin Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of dermatology and cosmetic science, the management of sensitive and reactive skin presents a significant challenge. Neurogenic inflammation, a key contributor to skin sensitivity, is driven by the interaction of the cutaneous nervous and immune systems. Neuropeptides, as signaling molecules, play a pivotal role in this process. This guide provides a comparative analysis of Acetyl tetrapeptide-15 and other prominent neuropeptides—Palmitoyl Tripeptide-8 and Acetyl Dipeptide-1 Cetyl Ester—used to mitigate the symptoms of sensitive skin. The comparison is based on their mechanisms of action, supported by available experimental data and detailed methodologies for key assays.

Introduction to Neuropeptides in Skin Sensitivity

Sensitive skin is often characterized by exaggerated responses to external stimuli, leading to sensations of stinging, burning, and itching, as well as visible signs like redness and inflammation. These responses are frequently mediated by the release of neuropeptides from sensory nerve endings in the skin. Key players in this process include Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are released upon activation of sensory receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2] These neuropeptides then act on various skin cells, including keratinocytes and mast cells, to propagate an inflammatory cascade.[3][4]

A therapeutic approach to managing sensitive skin involves the use of cosmetic peptides that can modulate these neurosensory pathways. This guide focuses on three such peptides: this compound, Palmitoyl Tripeptide-8, and Acetyl Dipeptide-1 Cetyl Ester.

Comparative Overview of Neuropeptides

FeatureThis compoundPalmitoyl Tripeptide-8Acetyl Dipeptide-1 Cetyl Ester
Primary Target μ-Opioid Receptor (MOR) on sensory neurons[5][6]Melanocortin-1 Receptor (MC1-R) on keratinocytes[5][7]Stimulates met-enkephalin (B1676343) release from nerve cells[8][9]
Mechanism of Action Mimics endomorphin-2 to increase the skin's tolerance threshold and reduce nerve excitability.[5][6][10]Acts as a competitive inhibitor of α-MSH, reducing the downstream inflammatory cascade.[5][11]Induces a state of "relaxation" in skin cells, instantly decreasing irritation from various stressors.[8][9]
Key Downstream Effect Inhibition of Calcitonin Gene-Related Peptide (CGRP) release.[5][10]Reduction in the release of pro-inflammatory cytokines (e.g., IL-8) induced by various stimuli.[5][7]Decreases skin irritation from heat, chemical stinging, and mechanical stress.[8][9]
Reported Efficacy Increases the skin's tolerance threshold, reducing sensations of pain and discomfort.[5][10]Reduces UVB and IL-1α induced IL-8 production and mitigates Substance P-induced inflammation.[5][11]Alleviated capsaicin-induced burning in a clinical study, though a faster effect was seen with 4-t-butylcyclohexanol.[12]

Detailed Mechanism of Action and Signaling Pathways

This compound

This compound is a synthetic peptide designed to mimic the action of endomorphin-2, an endogenous opioid peptide.[5][6] It selectively binds to the μ-opioid receptor (MOR) on sensory nerve endings.[5] Activation of the MOR increases the neuron's stimulation threshold, making it less responsive to irritants.[13][14] This leads to a reduction in the release of the pro-inflammatory neuropeptide CGRP, a key mediator of neurogenic inflammation and pain perception.[5][10] By dampening the sensory nerve response, this compound effectively raises the skin's tolerance to external stimuli.[5]

This compound Signaling Pathway cluster_neuron Sensory Neuron Stimulus Stimulus TRPV1 TRPV1 Stimulus->TRPV1 Activates CGRP_Release CGRP Release TRPV1->CGRP_Release Triggers MOR μ-Opioid Receptor MOR->CGRP_Release Inhibits Inflammation Inflammation CGRP_Release->Inflammation Leads to AT15 Acetyl Tetrapeptide-15 AT15->MOR Binds & Activates

This compound signaling pathway.
Palmitoyl Tripeptide-8

Palmitoyl Tripeptide-8 functions by targeting the Melanocortin-1 Receptor (MC1-R), which is expressed on various skin cells, including keratinocytes.[5][11] It acts as a competitive antagonist to α-melanocyte-stimulating hormone (α-MSH).[5] The binding of α-MSH to MC1-R typically triggers a pro-inflammatory cascade, leading to the release of cytokines like IL-1, IL-6, IL-8, and TNF-α.[5][11] By blocking this interaction, Palmitoyl Tripeptide-8 effectively down-regulates the production of these inflammatory mediators.[5][7] It has been shown to reduce UVB-induced and IL-1α-induced IL-8 production in keratinocytes and also to mitigate the inflammatory effects triggered by Substance P.[5][11]

Palmitoyl Tripeptide-8 Signaling Pathway cluster_keratinocyte Keratinocyte alphaMSH α-MSH MC1R MC1-R alphaMSH->MC1R Binds & Activates Cytokine_Release Pro-inflammatory Cytokine Release (IL-1, IL-6, IL-8, TNF-α) MC1R->Cytokine_Release Triggers Inflammation Inflammation Cytokine_Release->Inflammation Leads to PT8 Palmitoyl Tripeptide-8 PT8->MC1R Competitively Inhibits

Palmitoyl Tripeptide-8 signaling pathway.
Acetyl Dipeptide-1 Cetyl Ester

Acetyl Dipeptide-1 Cetyl Ester is a lipopeptide that works by stimulating nerve cells to release met-enkephalin, an endogenous opioid peptide.[8][9] Met-enkephalin acts as a "messenger of tranquility," inducing a relaxing and pain-relieving effect on the skin.[8] This mechanism helps to instantly decrease skin irritation arising from various stressors, including heat, chemical stinging (such as that induced by capsaicin), and mechanical stress.[8][9] By promoting this natural calming pathway, Acetyl Dipeptide-1 Cetyl Ester helps to prevent the over-reaction of skin to external aggressors.

Acetyl Dipeptide-1 Cetyl Ester Signaling Pathway cluster_neuron Nerve Cell AD1CE Acetyl Dipeptide-1 Cetyl Ester MetEnkephalin_Release Met-enkephalin Release AD1CE->MetEnkephalin_Release Stimulates Skin_Relaxation Skin Relaxation & Reduced Irritation MetEnkephalin_Release->Skin_Relaxation Induces CGRP Release Assay Workflow Start Start Culture_Neurons Culture DRG Sensory Neurons Start->Culture_Neurons Pre_incubation Pre-incubate with Test Compound Culture_Neurons->Pre_incubation Stimulation Stimulate with Capsaicin (B1668287) or K+ Pre_incubation->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant ELISA Quantify CGRP using ELISA Collect_Supernatant->ELISA Analyze_Data Calculate % Inhibition ELISA->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the In Vivo Anti-Inflammatory Effects of Acetyl Tetrapeptide-15 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Acetyl Tetrapeptide-15 and two other leading peptides, Palmitoyl Tripeptide-8 and Acetyl Dipeptide-1 Cetyl Ester. The information is curated to assist researchers and professionals in drug development in making informed decisions based on available experimental data.

Executive Summary

Sensitive skin and neurogenic inflammation represent a significant area of research in dermatology and cosmetics. Peptides have emerged as a promising class of active ingredients to address these conditions. This guide focuses on the in vivo validation of this compound, a neurosensory peptide, and compares its performance with Palmitoyl Tripeptide-8 and Acetyl Dipeptide-1 Cetyl Ester. While all three peptides demonstrate anti-inflammatory properties, they operate through distinct mechanisms and their in vivo efficacy has been substantiated to varying degrees in publicly available studies. This compound acts as a µ-opioid receptor agonist to reduce neurogenic inflammation. Palmitoyl Tripeptide-8 modulates the inflammatory response by reducing pro-inflammatory cytokine production. Acetyl Dipeptide-1 Cetyl Ester also targets neurosensory pathways to alleviate stinging and irritation. This guide presents a detailed analysis of their mechanisms of action, supporting in vivo data, and experimental protocols.

Comparison of In Vivo Anti-Inflammatory Effects

PeptideMechanism of ActionIn Vivo ModelKey Quantitative ResultsSupporting Evidence
This compound Acts as a μ-opioid receptor agonist, mimicking the action of endorphins. This reduces the excitability of sensory neurons and decreases the release of the pro-inflammatory neuropeptide Calcitonin Gene-Related Peptide (CGRP).[1][2]Capsaicin-induced neurogenic inflammationSpecific quantitative data on the reduction of erythema or edema is not readily available in public studies. Clinical studies have shown it can alleviate discomfort and pain caused by external stimuli like heat and capsaicin (B1668287).[3]The primary evidence for this compound's efficacy is its well-defined mechanism of action on the opioid receptors of sensory nerves, which is a key pathway in neurogenic inflammation.
Palmitoyl Tripeptide-8 Modulates the inflammatory cascade by reducing the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), in response to stimuli like UV radiation and chemical irritants.[4]Sodium Dodecyl Sulfate (SDS)-induced skin irritationPreventive Action: Reduced the increase in skin temperature caused by SDS challenge by an average of 112% (down to baseline). Soothing Action: Reduced the increase in skin temperature caused by SDS challenge by an average of 78%.[4]In vivo studies using thermovision measurements have demonstrated a significant reduction in skin temperature and visible redness following chemical irritation.[4]
Acetyl Dipeptide-1 Cetyl Ester Works as a "messenger of tranquility" by stimulating the release of met-enkephalin, a natural pain-relieving molecule in the skin. This helps to reduce the sensation of irritation and discomfort.Capsaicin-induced facial stingingIn a comparative study, while it alleviated the burning sensation, the effect was not statistically significant in reducing neuronal activation compared to the control (4-t-butylcyclohexanol). A faster and more pronounced soothing effect was observed with the comparator.[5]A clinical study on volunteers with sensitive skin demonstrated its ability to alleviate capsaicin-induced stinging, although its efficacy was less pronounced than another soothing agent.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound

Acetyl_Tetrapeptide_15_Pathway cluster_neuron Sensory Neuron AT15 This compound uOR μ-Opioid Receptor AT15->uOR Binds to Ca_channel Calcium Ion Channel uOR->Ca_channel Inhibits CGRP_vesicle CGRP Vesicle Ca_channel->CGRP_vesicle Influx reduction prevents fusion CGRP_release CGRP Release CGRP_vesicle->CGRP_release Reduced Inflammation Neurogenic Inflammation CGRP_release->Inflammation Leads to

Caption: Signaling pathway of this compound in a sensory neuron.

Experimental Workflow for In Vivo Capsaicin-Induced Stinging Assay

Capsaicin_Assay_Workflow cluster_workflow In Vivo Capsaicin Stinging Assay Subject_Recruitment Recruit volunteers with self-perceived sensitive skin Baseline Baseline Assessment (e.g., visual scoring, instrumental measurements) Subject_Recruitment->Baseline Split_Face_Application Split-Face Application: Test Peptide vs. Control/Alternative Baseline->Split_Face_Application Capsaicin_Induction Induce stinging with Capsaicin application Split_Face_Application->Capsaicin_Induction Evaluation Evaluate stinging sensation, erythema, and other inflammatory signs at predefined time points Capsaicin_Induction->Evaluation Data_Analysis Analyze and compare the soothing and anti-inflammatory effects Evaluation->Data_Analysis

Caption: Workflow for a capsaicin-induced stinging assay.

Experimental Workflow for In Vivo SDS-Induced Irritation Assay

SDS_Assay_Workflow cluster_workflow In Vivo SDS Irritation Assay Volunteer_Selection Select healthy volunteers Test_Sites Define test sites on the forearm Volunteer_Selection->Test_Sites Preventive_Application Preventive Protocol: Apply Test Peptide before irritant Test_Sites->Preventive_Application Soothing_Application Soothing Protocol: Apply Test Peptide after irritant Test_Sites->Soothing_Application SDS_Challenge Apply Sodium Dodecyl Sulfate (SDS) to induce irritation Preventive_Application->SDS_Challenge Soothing_Application->SDS_Challenge Measurement Measure skin temperature (thermovision) and assess redness (photography) SDS_Challenge->Measurement Comparison Compare results between treated, control, and baseline conditions Measurement->Comparison

Caption: Workflow for an SDS-induced irritation assay.

Detailed Experimental Protocols

In Vivo Capsaicin-Induced Facial Stinging Test

This protocol is based on studies evaluating the soothing effects of topical agents on neurosensory irritation.[5]

  • Objective: To assess the efficacy of a topical product in reducing the stinging sensation induced by capsaicin in human volunteers with sensitive skin.

  • Subjects: A panel of adult volunteers with self-perceived sensitive skin is recruited.

  • Procedure:

    • Baseline Assessment: The baseline skin condition of the nasolabial folds is assessed visually and instrumentally (e.g., chromametry for redness).

    • Product Application: A standardized amount of the test product (containing the peptide) and a control/comparator product are applied to either side of the face (split-face design).

    • Induction of Stinging: A solution of capsaicin is applied to both nasolabial folds to induce a stinging or burning sensation.

    • Evaluation: Subjects are asked to rate the intensity of the stinging sensation on a visual analog scale (VAS) at specified time points (e.g., 1, 5, 10, 15, and 30 minutes) after capsaicin application.

    • Instrumental Measurements: Changes in skin redness (erythema) are measured using a chromameter or similar device at the same time points.

  • Data Analysis: The mean VAS scores and erythema measurements are calculated for each time point and compared between the test and control/comparator sites using appropriate statistical tests.

In Vivo Sodium Dodecyl Sulfate (SDS)-Induced Skin Irritation Test

This protocol is adapted from studies assessing the anti-irritant properties of topical ingredients.[4]

  • Objective: To evaluate the preventive and soothing effects of a topical product on skin irritation induced by SDS.

  • Subjects: A panel of healthy adult volunteers is recruited.

  • Procedure:

    • Test Sites: Several test sites are demarcated on the forearms of each subject.

    • Preventive Protocol: The test product is applied to designated sites for a specified period (e.g., twice daily for three days) before the irritant challenge.

    • Irritant Application: A patch containing a solution of SDS (e.g., 1%) is applied to all test sites for a defined duration (e.g., 24 hours) to induce irritation.

    • Soothing Protocol: After removal of the SDS patch, the test product is applied to other designated sites to assess its soothing effect.

    • Evaluation: Skin irritation is evaluated through:

      • Visual Scoring: Erythema and edema are scored by a trained evaluator.

      • Instrumental Measurements: Skin redness is quantified using a chromameter, and skin temperature is measured using a thermal imaging camera (thermovision). Measurements are taken before the study, after SDS application, and at various time points after application of the test product.

  • Data Analysis: Changes in visual scores, erythema, and skin temperature are statistically analyzed to compare the effects of the test product with the untreated control and baseline values.

Conclusion

This compound, Palmitoyl Tripeptide-8, and Acetyl Dipeptide-1 Cetyl Ester each offer a unique approach to mitigating skin inflammation, particularly neurogenic inflammation. This compound's targeted action on the µ-opioid receptor presents a compelling mechanism for reducing neuronal excitability. However, the lack of publicly available, quantitative in vivo data on its direct anti-inflammatory effects is a limitation for comparative assessment.

Palmitoyl Tripeptide-8 demonstrates robust in vivo efficacy in reducing chemically induced irritation, with clear quantitative data supporting its preventive and soothing properties. Acetyl Dipeptide-1 Cetyl Ester has been shown to alleviate subjective sensations of stinging, though its effect may be less pronounced than other active ingredients.

For researchers and drug development professionals, the choice of peptide will depend on the specific application and the desired endpoint. For targeting the foundational mechanisms of neurogenic inflammation, this compound is a strong candidate, though further in vivo studies are warranted to quantify its effects. For applications requiring proven reduction of irritation and redness, Palmitoyl Tripeptide-8 is supported by compelling in vivo data. Acetyl Dipeptide-1 Cetyl Ester may be considered for formulations focused on providing immediate sensory relief. This guide underscores the importance of rigorous in vivo testing to validate the efficacy of these promising anti-inflammatory peptides.

References

A Comparative Analysis of Acetyl Tetrapeptide-15 and Palmitoyl Tripeptide-8 in the Mitigation of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acetyl Tetrapeptide-15 and Palmitoyl Tripeptide-8, two synthetic peptides with demonstrated efficacy in reducing neuroinflammatory responses in the skin. The following sections detail their distinct mechanisms of action, present quantitative experimental data from in vitro and ex vivo studies, and provide an overview of the methodologies employed in these key experiments.

Introduction to Neurogenic Inflammation

Neurogenic inflammation is a localized inflammatory response initiated by the release of neuropeptides from activated sensory nerve fibers. In the skin, this process contributes to sensations of pain, itching, and discomfort, and is a key feature of sensitive skin and various inflammatory dermatoses. Key mediators of neurogenic inflammation include Calcitonin Gene-Related Peptide (CGRP) and Substance P, which induce vasodilation, increase vascular permeability, and modulate immune cell activity, leading to redness, swelling, and inflammation.[1][2] Both this compound and Palmitoyl Tripeptide-8 target different pathways within this complex cascade to exert their anti-inflammatory effects.

Mechanism of Action

This compound: The Opioid Pathway Modulator

This compound is a biomimetic peptide derived from endomorphin-2, an endogenous opioid peptide.[3][4] Its primary mechanism of action involves binding to and activating the μ-opioid receptors present on sensory nerve endings.[3][5] This activation mimics the natural pain-relieving effects of endorphins, leading to a reduction in neuronal excitability. By increasing the skin's tolerance threshold, this compound effectively diminishes the release of pro-inflammatory neuropeptides, most notably CGRP, in response to irritant stimuli.[4][6] This ultimately reduces the sensations of pain and discomfort associated with neurogenic inflammation.[4]

cluster_0 Sensory Neuron cluster_1 Mechanism of this compound Stimulus Irritant Stimulus TRPV1 TRPV1 Channel Stimulus->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx CGRP_release CGRP Release Ca_influx->CGRP_release triggers Neuroinflammation Neuroinflammation CGRP_release->Neuroinflammation induces AT15 Acetyl Tetrapeptide-15 mu_Opioid_Receptor μ-Opioid Receptor AT15->mu_Opioid_Receptor activates Neuronal_Excitability Reduced Neuronal Excitability mu_Opioid_Receptor->Neuronal_Excitability leads to Neuronal_Excitability->CGRP_release inhibits

Figure 1. Signaling pathway of this compound in reducing CGRP release.

Palmitoyl Tripeptide-8: The Cytokine and Neuropeptide Regulator

Palmitoyl Tripeptide-8 is a multifunctional neuropeptide that addresses neuroinflammation through a dual mechanism. Firstly, it acts as a competitive antagonist of the melanocortin 1 receptor (MC1-R).[3][7] By preventing the binding of α-melanocyte-stimulating hormone (α-MSH), a pro-inflammatory mediator in certain contexts, Palmitoyl Tripeptide-8 downregulates the production of key inflammatory cytokines, including Interleukin-1 (IL-1), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[7] Secondly, this peptide effectively mitigates the inflammatory cascade initiated by Substance P, a key neuropeptide in neurogenic inflammation.[7][8] This action leads to a reduction in vasodilation and edema (swelling), thereby calming the visible signs of skin irritation.[8]

cluster_0 Inflammatory Cascade cluster_1 Mechanism of Palmitoyl Tripeptide-8 alpha_MSH α-MSH MC1R MC1-R alpha_MSH->MC1R binds to Cytokine_Release Pro-inflammatory Cytokine Release (IL-1, IL-6, IL-8, TNF-α) MC1R->Cytokine_Release triggers Substance_P Substance P NK1R NK-1R Substance_P->NK1R binds to Vasodilation_Edema Vasodilation & Edema NK1R->Vasodilation_Edema triggers PT8 Palmitoyl Tripeptide-8 PT8->MC1R inhibits binding PT8->NK1R mitigates effects

Figure 2. Dual inhibitory pathways of Palmitoyl Tripeptide-8.

Quantitative Data Comparison

The following tables summarize the quantitative data from key in vitro and ex vivo experiments demonstrating the efficacy of each peptide in reducing markers of neuroinflammation.

This compound: In Vitro Efficacy
Experimental Model Sensory Neuron Culture
Inflammatory Stimulus Capsaicin (B1668287) and Potassium Chloride (KCl)
Endpoint Measured Calcitonin Gene-Related Peptide (CGRP) Release
Peptide Concentration 0.001%
Result Significant reduction in both capsaicin- and KCl-induced CGRP release.[6]
Palmitoyl Tripeptide-8: In Vitro & Ex Vivo Efficacy
Experimental Model 1. Keratinocyte Culture
Inflammatory Stimulus UVB Irradiation
Endpoint Measured Interleukin-8 (IL-8) Production
Peptide Concentration 10⁻⁷ M
Result 32% inhibition of IL-8 production.[8]
Experimental Model 2. Fibroblast Culture
Inflammatory Stimulus Interleukin-1 (IL-1)
Endpoint Measured Interleukin-8 (IL-8) Production
Peptide Concentration 10⁻⁷ M
Result 64% inhibition of IL-8 production.[8]
Experimental Model 3. Ex Vivo Skin Explants
Inflammatory Stimulus Substance P
Endpoint Measured Vasodilation (size of dilated vessels)
Result 51% reduction in the size of dilated vessels.[8]
Endpoint Measured Vasodilation (number of dilated capillaries)
Result 30% reduction in the number of dilated capillaries.[8]
Endpoint Measured Edema
Result 60% inhibition of edema.[8]

Experimental Protocols

This compound: CGRP Release Assay from Sensory Neurons

cluster_0 Experimental Workflow Culture 1. Culture Sensory Neurons Incubate 2. Incubate with This compound (0.0003% & 0.001%), Capsazepine (B1668289) (10 µM), or Verapamil (B1683045) (100 µM) for 6 hours Culture->Incubate Stimulate 3. Stimulate with KCl and Capsaicin Incubate->Stimulate Measure 4. Measure CGRP Release by EIA Stimulate->Measure

Figure 3. Workflow for CGRP release assay with this compound.

  • Cell Culture: Primary sensory neurons are isolated and cultured in a suitable medium.

  • Peptide Incubation: Neuronal cultures are pre-incubated with varying concentrations of this compound (e.g., 0.0003% and 0.001%), a TRPV1 antagonist (e.g., capsazepine 10 µM), or a calcium channel blocker (e.g., verapamil 100 µM) for a defined period (e.g., 6 hours).[6]

  • Stimulation: The neurons are then exposed to an inflammatory stimulus such as capsaicin (to activate TRPV1 channels) or potassium chloride (KCl) to induce depolarization and subsequent neuropeptide release.[6]

  • CGRP Measurement: The culture supernatant is collected, and the concentration of released CGRP is quantified using an Enzyme Immunoassay (EIA).[6][9]

Palmitoyl Tripeptide-8: Inhibition of Cytokine Release and Neurogenic Inflammation

cluster_0 In Vitro Cytokine Release Assay cluster_1 Ex Vivo Neurogenic Inflammation Model Culture_Cells 1. Culture Keratinocytes or Fibroblasts Treat_Peptide 2. Treat with Palmitoyl Tripeptide-8 Culture_Cells->Treat_Peptide Induce_Inflammation 3. Induce Inflammation (UVB or IL-1) Treat_Peptide->Induce_Inflammation Measure_IL8 4. Measure IL-8 by ELISA Induce_Inflammation->Measure_IL8 Culture_Explants 1. Culture Human Skin Explants Treat_SP 2. Treat with Substance P ± Palmitoyl Tripeptide-8 Culture_Explants->Treat_SP Analyze 3. Histological Analysis (Vasodilation, Edema) Treat_SP->Analyze

Figure 4. Experimental workflows for Palmitoyl Tripeptide-8 evaluation.

  • In Vitro Cytokine Release Assays:

    • Keratinocyte Model: Normal human epidermal keratinocytes (e.g., NCTC 2544) are cultured and irradiated with UVB (e.g., 230 mJ/cm²) to induce an inflammatory response. The cells are then incubated with or without Palmitoyl Tripeptide-8 (e.g., 10⁻⁷ M and 10⁻⁹ M) for 24 hours. The concentration of IL-8 in the cell culture media is quantified by ELISA.[8]

    • Fibroblast Model: Normal human dermal fibroblasts are treated with IL-1 (e.g., 0.1 ng/mL) to induce IL-8 production, in the presence or absence of Palmitoyl Tripeptide-8 (e.g., 10⁻⁷ M). After 24 hours, the release of IL-8 into the culture media is measured by ELISA.[8]

  • Ex Vivo Neurogenic Inflammation Model:

    • Skin Explant Culture: Human skin explants are maintained in culture.

    • Substance P Treatment: The skin explants are topically treated with Substance P to induce neurogenic inflammation. A parallel group is co-treated with Substance P and Palmitoyl Tripeptide-8.[8]

    • Analysis: The explants are then processed for histological analysis to assess changes in vasodilation (number and size of dilated capillaries) and edema (presence of white spaces between collagen bundles).[8]

Conclusion

Both this compound and Palmitoyl Tripeptide-8 demonstrate significant potential in mitigating neuroinflammation in the skin, albeit through distinct molecular pathways. This compound acts upstream by reducing neuronal excitability via the µ-opioid receptor, thereby inhibiting the release of the primary neuroinflammatory mediator, CGRP. In contrast, Palmitoyl Tripeptide-8 exerts its effects downstream by blocking the action of pro-inflammatory cytokines and the neuropeptide Substance P.

The choice between these two peptides for research or drug development purposes may depend on the specific aspect of neuroinflammation being targeted. This compound appears particularly suited for applications aimed at increasing the skin's tolerance threshold and reducing sensory nerve-mediated discomfort. Palmitoyl Tripeptide-8 offers a broader anti-inflammatory action by targeting multiple inflammatory mediators and visibly reducing signs of inflammation such as redness and swelling. Further head-to-head comparative studies would be beneficial to fully elucidate their relative potencies and potential synergistic effects in various models of skin neuroinflammation.

References

Reproducibility of Acetyl Tetrapeptide-15 Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the available data on Acetyl tetrapeptide-15 and its alternatives for sensitive skin applications, designed for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic peptide marketed for its ability to soothe sensitive skin by mimicking the body's natural pain-relieving mechanisms. The primary proposed mechanism involves its action as a µ-opioid receptor agonist, which in turn is claimed to reduce the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP). This guide provides a comprehensive overview of the publicly available research on this compound, including its mechanism of action, and compares it with alternative peptides that have similar applications.

It is important to note that a significant portion of the available data on this compound and its direct alternatives originates from manufacturer's technical datasheets, patents, and cosmetic ingredient supplier websites rather than peer-reviewed scientific journals.[1][2] This lack of independent, peer-reviewed studies makes a thorough assessment of the reproducibility of the findings challenging. The information presented herein is a synthesis of the available data and should be interpreted with this context in mind.

Data Presentation: this compound and Alternatives

The following table summarizes the key characteristics of this compound and two common alternatives, Acetyl Dipeptide-1 Cetyl Ester and Palmitoyl Tripeptide-8 (B12368591).

FeatureThis compoundAcetyl Dipeptide-1 Cetyl EsterPalmitoyl Tripeptide-8
Primary Mechanism µ-opioid receptor agonist; mimics endomorphin-2.[3][4]Stimulates the release of met-enkephalin, an opioid messenger.[5][6]Competitive inhibitor of the melanocortin 1 receptor (MC1-R).[7]
Key Biological Action Reduces the release of Calcitonin Gene-Related Peptide (CGRP).[3][4][8]Reduces sensations of stinging and irritation.[5]Reduces the release of pro-inflammatory cytokines (IL-1, IL-8, TNF-α).[7][9]
Claimed Benefits Increases skin's tolerance threshold, reduces sensations of pain and discomfort.[3][4]Calms and soothes irritated skin, prevents the onset of wrinkles.[5]Reduces skin redness and irritation caused by UV radiation and immune reactions.[9][10]
Supporting Evidence In-vitro and in-vivo studies, often cited in manufacturer literature.[1][3]In-vivo comparison study with 4-t-butylcyclohexanol on capsaicin-induced stinging.[5]In-vitro and in-vivo data from supplier documentation.[1]

Experimental Protocols

In-Vitro CGRP Release Assay
  • Objective: To measure the effect of this compound on the release of CGRP from sensory neurons.

  • Cell Culture: Primary cultures of dorsal root ganglion (DRG) neurons or a suitable neuronal cell line.

  • Stimulation: Cells are typically stimulated with capsaicin (B1668287), a known activator of the TRPV1 receptor which leads to CGRP release.[11] Other depolarizing agents like potassium chloride (KCl) can also be used.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period before stimulation.

  • Quantification: The amount of CGRP released into the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[12][13][14]

  • Controls: A vehicle control (no peptide) and a positive control (e.g., a known inhibitor of CGRP release) would be included.

In-Vivo Capsaicin-Induced Stinging Test
  • Objective: To assess the ability of this compound to reduce neurosensory irritation in human subjects.

  • Subjects: A panel of volunteers with self-perceived sensitive skin.

  • Procedure: A standardized solution of capsaicin is applied to a defined area of the skin (e.g., the face or forearm) to induce a stinging or burning sensation.[15]

  • Treatment: A formulation containing this compound is applied to the test area either before or after the application of capsaicin.

  • Assessment: Subjects rate the intensity of the stinging sensation at various time points using a visual analog scale (VAS) or a similar rating system.

  • Controls: A placebo formulation (without the peptide) is used as a control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Acetyl_Tetrapeptide_15_Pathway cluster_stimulus External Stimulus (e.g., Irritant) cluster_neuron Sensory Neuron Stimulus Stimulus TRPV1 TRPV1 Receptor Stimulus->TRPV1 Activates CGRP_Release CGRP Release TRPV1->CGRP_Release Triggers Opioid_Receptor μ-Opioid Receptor Opioid_Receptor->CGRP_Release Inhibits Sensation Sensation of Pain/Discomfort CGRP_Release->Sensation Leads to Acetyl_Tetrapeptide_15 Acetyl Tetrapeptide-15 Acetyl_Tetrapeptide_15->Opioid_Receptor Binds to

Proposed signaling pathway of this compound.

Experimental_Workflow Cell_Culture Sensory Neuron Culture Treatment Incubation with This compound Cell_Culture->Treatment Stimulation Stimulation with Capsaicin Treatment->Stimulation Sample_Collection Supernatant Collection Stimulation->Sample_Collection ELISA CGRP Quantification (ELISA) Sample_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

In-vitro experimental workflow for CGRP release assay.

Conclusion

This compound is presented as a promising ingredient for sensitive skin, with a plausible mechanism of action centered on the modulation of neurosensory pathways. However, the reproducibility of the findings is difficult to ascertain due to the limited availability of independent, peer-reviewed studies. The majority of the supporting data is found in commercial literature, which, while informative, does not carry the same level of scientific rigor as peer-reviewed research.

For researchers and drug development professionals, this highlights a need for independent validation of the claims made about this compound and its alternatives. Future research should focus on conducting robust, controlled studies with detailed, transparent methodologies and publishing the results in peer-reviewed journals. This would not only allow for a proper assessment of reproducibility but also provide a clearer understanding of the therapeutic potential of these peptides.

References

Acetyl Tetrapeptide-15: A Novel Approach to Neurogenic Inflammation Compared to Traditional Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for targeted and effective anti-inflammatory agents is ongoing. Acetyl tetrapeptide-15 emerges as a compelling neuromodulatory peptide with a distinct mechanism for mitigating skin inflammation, particularly in the context of sensitive or hyper-reactive skin. This guide provides a comparative analysis of the efficacy of this compound against traditional anti-inflammatory agents like corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs), supported by available experimental data and detailed methodologies.

Executive Summary

This compound offers a targeted approach to inflammation by acting on the sensory nervous system, a key player in neurogenic inflammation. Unlike the broad-spectrum immunosuppressive and enzyme-inhibiting actions of corticosteroids and NSAIDs, respectively, this compound selectively modulates nerve responses to external stimuli. This fundamental difference in the mechanism of action suggests its potential as a valuable alternative or complementary therapy, especially for conditions driven by neuronal hypersensitivity. While direct comparative quantitative data is limited in publicly available literature, the existing in-vitro and in-vivo studies on this compound provide a strong basis for its anti-inflammatory claims.

Mechanism of Action: A Divergent Path to Inflammation Control

The anti-inflammatory efficacy of any agent is intrinsically linked to its mechanism of action. This compound and traditional agents take fundamentally different routes to achieve inflammation relief.

This compound: Targeting Neurogenic Inflammation

This compound is a synthetic peptide that mimics the action of the endogenous opioid peptide, endomorphin-2.[1] Its primary mechanism involves binding to the μ-opioid receptors on nerve endings in the skin.[2] This interaction leads to a reduction in the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).[2] CGRP is a potent vasodilator and a key mediator of neurogenic inflammation, contributing to pain, redness, and swelling.[2] By inhibiting CGRP release, this compound effectively increases the skin's tolerance threshold to inflammatory triggers.[2]

This compound Signaling Pathway cluster_0 Sensory Neuron Terminal Stimulus Stimulus TRPV1 TRPV1 Stimulus->TRPV1 Activates Ca_ion Ca²⁺ Influx TRPV1->Ca_ion CGRP_release CGRP Release Ca_ion->CGRP_release Inflammation Inflammation CGRP_release->Inflammation Opioid_Receptor μ-Opioid Receptor Opioid_Receptor->Inhibition AT15 This compound AT15->Opioid_Receptor Binds to Inhibition->CGRP_release Inhibits

Diagram 1: this compound Signaling Pathway
Traditional Anti-Inflammatory Agents: Broad-Spectrum Intervention

Corticosteroids (e.g., Hydrocortisone): These agents are synthetic versions of the body's own cortisol and exert potent anti-inflammatory and immunosuppressive effects.[3] They act by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins (like lipocortin) and downregulates the expression of pro-inflammatory genes (such as those for cytokines, chemokines, and adhesion molecules).[1] A key action is the inhibition of phospholipase A2, which blocks the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Diclofenac): NSAIDs primarily function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] While effective, the non-selective inhibition of both COX isoforms can lead to side effects, as COX-1 is also involved in maintaining the protective lining of the stomach.[4]

Traditional Anti-Inflammatory Pathways cluster_1 Corticosteroid Action cluster_2 NSAID Action Corticosteroid Corticosteroid Glucocorticoid_Receptor Glucocorticoid Receptor Corticosteroid->Glucocorticoid_Receptor Binds Phospholipase_A2 Phospholipase A2 Glucocorticoid_Receptor->Phospholipase_A2 Inhibits Arachidonic_Acid_C Arachidonic Acid Phospholipase_A2->Arachidonic_Acid_C Arachidonic_Acid_N Arachidonic Acid NSAID NSAID COX_Enzymes COX-1 & COX-2 NSAID->COX_Enzymes Inhibits Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Arachidonic_Acid_N->COX_Enzymes Substrate for Inflammatory_Stimulus Inflammatory_Stimulus Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids->Phospholipase_A2 Activates Cell_Membrane_Phospholipids->Arachidonic_Acid_C Releases CGRP Release Assay Workflow Isolate_DRG Isolate DRG Neurons Culture_Neurons Culture Neurons Isolate_DRG->Culture_Neurons Pre_Incubate Pre-incubate with This compound Culture_Neurons->Pre_Incubate Stimulate Stimulate with Capsaicin/KCl Pre_Incubate->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Quantify CGRP (ELISA) Collect_Supernatant->ELISA Analyze_Data Analyze Data ELISA->Analyze_Data Capsaicin Stinging Test Workflow Recruit_Subjects Recruit Subjects Baseline_Capsaicin Baseline Capsaicin Challenge & Rating Recruit_Subjects->Baseline_Capsaicin Apply_Treatment Apply this compound & Vehicle Control Baseline_Capsaicin->Apply_Treatment Post_Treatment_Capsaicin Post-Treatment Capsaicin Challenge & Rating Apply_Treatment->Post_Treatment_Capsaicin Analyze_Scores Analyze Stinging Scores Post_Treatment_Capsaicin->Analyze_Scores

References

A Comparative Analysis of Acetyl Tetrapeptide-15's Mechanism of Action for Neuro-Sensitive Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Acetyl tetrapeptide-15, a synthetic peptide employed in skincare for sensitive and reactive skin. It objectively compares its performance with alternative molecules targeting similar pathways, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Executive Summary

Sensitive skin, a condition affecting a significant portion of the population, is characterized by exaggerated responses to external stimuli, leading to sensations of discomfort such as stinging, burning, and itching.[1] This neuro-sensory phenomenon involves the activation of sensory neurons and the subsequent release of pro-inflammatory neuropeptides. This compound is designed to mitigate these responses by acting as an agonist for the μ-opioid receptor on nerve endings, thereby increasing the skin's tolerance threshold.[2][3][4] This guide examines the mechanism of this compound and compares it with an alternative strategy for managing sensitive skin: the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Mechanism of Action: A Tale of Two Receptors

The management of neuro-sensitive skin primarily revolves around modulating the signaling pathways that lead to discomfort. This compound and TRPV1 antagonists represent two distinct yet effective approaches to achieving this.

This compound: The Opioid Pathway to Calm

This compound is a synthetic tetrapeptide derived from the endogenous opioid peptide endomorphin-2.[2][4] Its mechanism of action is centered on its ability to bind to and activate the μ-opioid receptor on cutaneous sensory neurons.[2][3][4] This activation mimics the body's natural pain-relief system, leading to a cascade of events that ultimately reduces neuronal excitability. By increasing the threshold for nerve firing, this compound makes the skin less reactive to stimuli that would typically cause discomfort.[2][4]

A key consequence of this increased tolerance is the reduced release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).[3][5] CGRP is a potent vasodilator and is implicated in the neurogenic inflammation associated with sensitive skin. By limiting its release, this compound helps to prevent the visible signs of irritation, such as redness.[5]

TRPV1 Antagonists: Blocking the Gateway to Sensation

The TRPV1 channel, often referred to as the capsaicin (B1668287) receptor, is a non-selective cation channel found on sensory neurons. It is activated by a variety of stimuli, including heat, low pH, and irritants like capsaicin.[6] Activation of TRPV1 leads to an influx of calcium ions, which in turn triggers the release of CGRP and substance P, contributing to the sensation of pain and inflammation.

TRPV1 antagonists, such as trans-4-tert-butylcyclohexanol and certain sea anemone-derived peptides, work by blocking this channel.[5][7] This prevents the initial signaling cascade, effectively stopping the sensation of irritation at its source. Clinical studies have demonstrated that topical application of TRPV1 antagonists can significantly reduce the burning and stinging sensations induced by capsaicin.

Quantitative Performance Comparison

While direct comparative studies between this compound and TRPV1 antagonists are limited, we can analyze their performance based on available in vitro and in vivo data for their respective mechanisms.

ParameterThis compoundtrans-4-tert-butylcyclohexanol (TRPV1 Antagonist)Sea Anemone Biomimetic Peptide (TRPV1 Antagonist)
Primary Target μ-Opioid ReceptorTRPV1 ChannelTRPV1 Channel
Mechanism AgonistAntagonistAntagonist
Binding Affinity (Ki) Not specified in literatureNot specified in literatureNot specified in literature
IC50 (Capsaicin-induced TRPV1 activation) N/A34 ± 5 μM (in HEK293 cells)Not specified in literature
Effect on CGRP Release Reduces release (qualitative)Indirectly reduces release by blocking TRPV1 activationIndirectly reduces release by blocking TRPV1 activation
Clinical Endpoint Increases skin's tolerance threshold, reduces sensations of pain and discomfortSignificantly reduces capsaicin-induced burning sensation (p < 0.0001)Reduces skin sensitivity and reactivity

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key in vitro and in vivo assays are outlined below.

In Vitro μ-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) to the μ-opioid receptor.

Methodology: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Cell membranes expressing the μ-opioid receptor are prepared from a suitable cell line (e.g., CHO-K1 cells stably expressing the human μ-opioid receptor) or from brain tissue.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the μ-opioid receptor, such as [³H]DAMGO, is used.

  • Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl, pH 7.4, is used.

  • Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro CGRP Release Assay from Sensory Neurons

Objective: To quantify the effect of a test compound on capsaicin-induced CGRP release from cultured sensory neurons.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture: Primary cultures of dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons are established from rodents.

  • Stimulation: The cultured neurons are pre-incubated with the test compound at various concentrations for a defined period. Subsequently, the cells are stimulated with a known concentration of capsaicin to induce CGRP release.

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of CGRP in the supernatant is quantified using a commercially available CGRP ELISA kit. The assay typically involves the following steps:

    • Coating a microplate with a CGRP capture antibody.

    • Incubating the samples and standards in the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a measurable color change.

    • Measuring the absorbance using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of CGRP. The CGRP concentrations in the samples are then interpolated from the standard curve. The percentage inhibition of capsaicin-induced CGRP release by the test compound is calculated.

In Vitro TRPV1 Activation Assay

Objective: To determine the inhibitory effect (IC50) of a test compound on capsaicin-induced TRPV1 activation.

Methodology: Calcium Influx Assay in a Stable Cell Line

  • Cell Line: A human embryonic kidney (HEK293) cell line stably transfected with the human TRPV1 gene (HEK293-hTRPV1) is used.

  • Calcium Indicator Dye: The cells are loaded with a fluorescent calcium indicator dye, such as Fluo-4 AM or Fura-2 AM.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., trans-4-tert-butylcyclohexanol).

  • Stimulation: The cells are then stimulated with a fixed concentration of capsaicin to activate the TRPV1 channels.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: The fluorescence intensity data is analyzed to determine the concentration of the test compound that inhibits 50% of the capsaicin-induced calcium influx (IC50).

In Vivo Clinical Assessment of Skin Sensitivity

Objective: To evaluate the efficacy of a topical formulation in reducing skin sensitivity to an irritant.

Methodology: Capsaicin-Induced Stinging/Burning Test

  • Subjects: A panel of healthy volunteers with self-perceived sensitive skin is recruited.

  • Test Product Application: The test product (containing the active ingredient) and a placebo control are applied to designated areas on the face (e.g., nasolabial folds) for a specified period (e.g., daily for one week).

  • Irritant Challenge: A standardized concentration of capsaicin solution is applied to the treated areas.

  • Sensation Assessment: Subjects are asked to rate the intensity of the stinging or burning sensation at predefined time points using a visual analog scale (VAS) or a numerical rating scale (NRS).

  • Data Analysis: The sensation scores for the active and placebo-treated sites are compared using appropriate statistical tests to determine the significance of the reduction in sensitivity.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_stimulus External Stimulus cluster_neuron Sensory Neuron cluster_actives Active Molecules cluster_response Physiological Response Stimulus Stimulus TRPV1 TRPV1 Stimulus->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens MOR μ-Opioid Receptor CGRP_Release CGRP Release MOR->CGRP_Release Inhibits Ca_Influx->CGRP_Release Triggers Sensation Sensation of Discomfort Ca_Influx->Sensation Leads to Inflammation Neurogenic Inflammation CGRP_Release->Inflammation Causes AT15 Acetyl Tetrapeptide-15 AT15->MOR Activates TRPV1_Ant TRPV1 Antagonist TRPV1_Ant->TRPV1 Blocks

Caption: Signaling pathways in neuro-sensitive skin.

G Start Start Prepare_Membranes Prepare μ-Opioid Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Separate Bound & Free Radioligand via Filtration Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC50 & Ki Count->Analyze End End Analyze->End

Caption: Workflow for μ-Opioid Receptor Binding Assay.

G Start Start Culture_Neurons Culture Sensory Neurons Start->Culture_Neurons Pre_Incubate Pre-incubate with Test Compound Culture_Neurons->Pre_Incubate Stimulate Stimulate with Capsaicin Pre_Incubate->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Quantify CGRP using ELISA Collect_Supernatant->ELISA Analyze Calculate % Inhibition ELISA->Analyze End End Analyze->End

Caption: Workflow for CGRP Release Assay.

Conclusion

This compound presents a targeted approach to managing neuro-sensitive skin by leveraging the body's endogenous opioid system to increase the skin's tolerance threshold and reduce the release of the pro-inflammatory neuropeptide CGRP. This mechanism offers a distinct alternative to TRPV1 antagonists, which act by directly blocking a key ion channel involved in the initiation of the irritation signal. While quantitative data for a direct head-to-head comparison is not fully available in the public domain, the distinct mechanisms of action provide a rationale for their use in different formulations or for targeting different facets of skin sensitivity. The provided experimental protocols offer a framework for researchers to conduct further comparative studies and to elucidate the full potential of these and other emerging molecules in the field of sensitive skincare.

References

A Comparative Analysis of Acetyl Tetrapeptide-15 and Novel Peptides in Modulating Skin Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acetyl Tetrapeptide-15 against two novel peptides, Acetyl Dipeptide-1 Cetyl Ester and Palmitoyl Tripeptide-8, in the context of mitigating skin sensitivity. The following sections detail the mechanisms of action, present available quantitative performance data from in-vitro and in-vivo studies, and outline the experimental protocols used to generate this data.

Mechanism of Action Overview

Sensitive skin is often characterized by an overreaction of sensory nerves to external stimuli, leading to sensations of stinging, burning, and itching. Neuropeptides play a crucial role in modulating these responses. This comparison focuses on three peptides that interact with the skin's neurosensory system to reduce irritation and inflammation.

  • This compound: This tetrapeptide is a biomimetic of endomorphin-2, an endogenous opioid peptide. It selectively binds to the μ-opioid receptor on nerve endings in the skin.[1][2] This binding action helps to reduce the release of pro-inflammatory mediators, such as Calcitonin Gene-Related Peptide (CGRP), thereby increasing the skin's tolerance threshold and reducing sensations of pain and discomfort.[1][3]

  • Acetyl Dipeptide-1 Cetyl Ester: This lipopeptide works by stimulating the release of met-enkephalin, another endogenous opioid peptide.[4][5] This leads to a calming and analgesic effect, instantly decreasing skin irritations arising from heat, chemical, or mechanical stress.[4]

  • Palmitoyl Tripeptide-8: This peptide is designed to prevent and soothe neurogenic inflammation. It is believed to work by reducing the release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), which are involved in the inflammatory cascade that leads to redness and discomfort.[6][7]

Quantitative Performance Data

The following tables summarize the available quantitative data for each peptide based on in-vitro and in-vivo studies. It is important to note that the experimental conditions and endpoints differ across the studies, making direct head-to-head comparisons challenging.

Table 1: In-Vitro Performance Data

PeptideAssayCell TypeStimulantPeptide ConcentrationEndpointResult
This compound CGRP Release AssaySensory NeuronsCapsaicin (B1668287) and KCl0.001%CGRP ReleaseSignificant reduction in CGRP release, more effective than 10 μM capsazepine.[8][9]
Palmitoyl Tripeptide-8 IL-8 Production AssayIL-1 Treated FibroblastsInterleukin-1 (IL-1)10⁻⁷ MIL-8 Production-64% inhibition of IL-8 production.[6]

Table 2: In-Vivo Performance Data

PeptideStudy TypeSubjectsInducerPeptide FormulationEndpointResult
This compound Clinical Study20 subjectsCapsaicin0.0015% solution applied twice daily for four days.[9]Increased capsaicin concentration threshold to provoke discomfort.Significant increase in the capsaicin threshold, demonstrating reduced skin sensitivity.[9]
Acetyl Dipeptide-1 Cetyl Ester Comparative Clinical Study31 females with sensitive skin40 ppm Capsaicin creamCommercial cosmetic productStinging/burning sensation assessed at 1, 2, 5, 10, and 15 minutes.Both the test product and a product containing 4-t-butylcyclohexanol alleviated capsaicin-induced burning. The 4-t-butylcyclohexanol product showed a faster and more pronounced soothing effect at 1 and 2 minutes.[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In-Vitro Calcitonin Gene-Related Peptide (CGRP) Release Assay

This assay measures the ability of a compound to inhibit the release of CGRP, a key neuropeptide involved in pain and inflammation, from sensory neurons.

Methodology:

  • Cell Culture: Primary sensory neurons are isolated and cultured.

  • Incubation: The cultured neurons are incubated with the test peptide (e.g., this compound at various concentrations) or a control substance for a predefined period (e.g., 6 hours).

  • Stimulation: The neurons are then exposed to a stimulant, such as capsaicin (to activate TRPV1 receptors) and potassium chloride (KCl, to induce membrane depolarization), to trigger CGRP release.

  • Quantification: The amount of CGRP released into the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: The percentage inhibition of CGRP release by the test peptide is calculated by comparing it to the amount of CGRP released from untreated (control) cells.

In-Vivo Capsaicin-Induced Stinging Test

This clinical test assesses the efficacy of a topical product in reducing neurosensory irritation.

Methodology:

  • Subject Selection: A panel of subjects with self-perceived sensitive skin is recruited.

  • Pre-conditioning: Subjects undergo a washout period (e.g., 3 days) where they refrain from using any facial products.

  • Baseline Assessment: A baseline stinging potential is established by applying a standardized capsaicin solution (e.g., 40 ppm cream) to a sensitive area of the face, typically the nasolabial fold.

  • Product Application: The test product containing the peptide and a control/placebo are randomly applied to the contralateral nasolabial folds.

  • Stinging Assessment: Subjects rate the intensity of the stinging or burning sensation at specified time points (e.g., immediately after application, and at 1, 2, 5, 10, and 15 minutes) using a standardized rating scale (e.g., a 0-10 point scale).

  • Data Analysis: The scores are statistically analyzed to determine if the test product significantly reduces the stinging sensation compared to the control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the discussed peptides and a typical experimental workflow for evaluating their efficacy.

Signaling_Pathways cluster_AT15 This compound Pathway cluster_ADCE Acetyl Dipeptide-1 Cetyl Ester Pathway cluster_PT8 Palmitoyl Tripeptide-8 Pathway AT15 This compound muOpioid μ-Opioid Receptor AT15->muOpioid Binds to NerveEnding Sensory Nerve Ending muOpioid->NerveEnding Activates on CGRP_Release CGRP Release NerveEnding->CGRP_Release Inhibits PainSensation Pain & Discomfort Sensation CGRP_Release->PainSensation Leads to ADCE Acetyl Dipeptide-1 Cetyl Ester MetEnkephalin Met-Enkephalin Release ADCE->MetEnkephalin Stimulates NerveSignal Nerve Signal Transmission MetEnkephalin->NerveSignal Modulates Irritation Irritation Sensation NerveSignal->Irritation Reduces PT8 Palmitoyl Tripeptide-8 IL8_Release IL-8 Release PT8->IL8_Release Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IL8_Release Induces Inflammation Inflammation & Redness IL8_Release->Inflammation Causes

Caption: Signaling pathways for this compound, Acetyl Dipeptide-1 Cetyl Ester, and Palmitoyl Tripeptide-8.

Experimental_Workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment CellCulture Sensory Neuron Culture PeptideIncubation Peptide Incubation CellCulture->PeptideIncubation Stimulation Stimulation (e.g., Capsaicin) PeptideIncubation->Stimulation CGRP_Assay CGRP Release Measurement (ELISA) Stimulation->CGRP_Assay DataAnalysis_invitro Data Analysis (% Inhibition) CGRP_Assay->DataAnalysis_invitro SubjectRecruitment Recruit Subjects with Sensitive Skin Washout Washout Period SubjectRecruitment->Washout Baseline Baseline Stinging Test (Capsaicin) Washout->Baseline ProductApplication Apply Peptide and Control Baseline->ProductApplication SensoryEvaluation Sensory Evaluation (Stinging Score) ProductApplication->SensoryEvaluation DataAnalysis_invivo Statistical Analysis SensoryEvaluation->DataAnalysis_invivo

Caption: General experimental workflow for in-vitro and in-vivo evaluation of anti-irritant peptides.

References

Independent Verification of Acetyl Tetrapeptide-15's Effect on CGRP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acetyl tetrapeptide-15's efficacy in modulating Calcitonin Gene-Related Peptide (CGRP) with other established CGRP antagonists. The information is supported by available experimental data and detailed methodologies to assist in research and development.

Executive Summary

This compound, a synthetic peptide primarily used in cosmetics for sensitive skin, is purported to reduce neurogenic inflammation by inhibiting the release of CGRP. This guide examines the available evidence for this claim and compares its in vitro efficacy with well-characterized CGRP antagonists, including small molecule "gepants" and monoclonal antibodies. While direct, independent, peer-reviewed quantitative data on this compound's effect on CGRP is limited, manufacturer's data suggests a notable attenuation of stimulated CGRP release. In contrast, approved CGRP antagonists for migraine treatment demonstrate high-potency, specific inhibition of CGRP signaling pathways with extensive characterization in the scientific literature.

Data Presentation: In Vitro Efficacy Comparison

The following table summarizes the available quantitative data for the in vitro effects of this compound and prominent CGRP antagonists on CGRP activity. It is important to note that the data for this compound is sourced from manufacturer's materials and has not been independently verified in peer-reviewed publications.

Compound ClassCompoundMechanism of ActionTargetQuantitative MetricValueSource
Synthetic Peptide This compound (SKINASENSYL®) µ-opioid receptor agonist, inhibits CGRP releaseSensory NeuronsAttenuation of Capsaicin-induced CGRP releaseReduces increase from 215% to 105%Manufacturer Data
Gepants (Small Molecule CGRP Receptor Antagonists) Rimegepant CGRP Receptor AntagonistCGRP ReceptorIC500.14 nM[1][2]Peer-Reviewed Study
CGRP ReceptorKi0.027 nM[1][2]Peer-Reviewed Study
Ubrogepant CGRP Receptor AntagonistCGRP ReceptorIC500.08 nM[3]Peer-Reviewed Study
CGRP ReceptorKi0.070 nM (cloned human)[3]Peer-Reviewed Study
Atogepant CGRP Receptor AntagonistCGRP ReceptorKi0.015 nM (cloned human)[4]Peer-Reviewed Study
Monoclonal Antibodies Erenumab CGRP Receptor AntagonistCGRP ReceptorpEC50 (binding)8.82 ± 0.06Peer-Reviewed Study
Fremanezumab CGRP Ligand SequestrationCGRP Ligand-No binding to CGRP receptor expressing cellsPeer-Reviewed Study
Galcanezumab CGRP Ligand SequestrationCGRP LigandIC50 (cAMP inhibition)0.23 nM (human CGRP)[5]FDA Review[5]
CGRP LigandKD31 pM (human CGRP)[6]Peer-Reviewed Study[6]

Experimental Protocols

In Vitro CGRP Release Assay from Cultured Sensory Neurons

This protocol outlines a general method for measuring CGRP release from cultured sensory neurons, which can be adapted to test the efficacy of compounds like this compound.

a. Cell Culture:

  • Primary cultures of dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons are established from neonatal rats or mice.

  • Neurons are dissociated and plated on collagen-coated dishes in a suitable growth medium (e.g., F-12 medium supplemented with fetal bovine serum, nerve growth factor, and mitotic inhibitors).

  • Cultures are maintained for 7-14 days to allow for maturation and expression of sensory neuron markers, including CGRP.

b. Stimulation and Treatment:

  • On the day of the experiment, the growth medium is replaced with a buffered salt solution (e.g., Hanks' Balanced Salt Solution).

  • Cells are pre-incubated with the test compound (e.g., this compound at various concentrations) or vehicle control for a defined period (e.g., 30 minutes).

  • CGRP release is stimulated by adding a secretagogue such as capsaicin (B1668287) (to activate TRPV1 receptors) or a high concentration of potassium chloride (KCl) to depolarize the neurons. A typical concentration for capsaicin is 100 nM to 1 µM, and for KCl is 50-60 mM.

  • The supernatant is collected after a short incubation period (e.g., 10-30 minutes).

c. Quantification of CGRP:

  • The concentration of CGRP in the collected supernatant is quantified using a commercially available Enzyme Immunoassay (EIA) or ELISA kit.

  • The results are typically expressed as pg of CGRP released per well or normalized to the total protein content of the cells in each well.

  • The inhibitory effect of the test compound is calculated as the percentage reduction in stimulated CGRP release compared to the vehicle-treated control.

CGRP Enzyme Immunoassay (EIA) Protocol

This protocol provides a general outline for quantifying CGRP concentration in biological samples using a competitive EIA kit.

a. Principle:

  • A known amount of biotinylated CGRP competes with the CGRP in the sample or standard for a limited number of binding sites on a CGRP-specific antibody coated on a microplate.

  • After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated CGRP.

  • A substrate solution is then added, and the HRP enzyme catalyzes a color change.

  • The intensity of the color is inversely proportional to the concentration of CGRP in the sample.

b. Procedure:

  • Standards of known CGRP concentrations and the unknown samples are pipetted into the wells of the antibody-coated microplate.

  • Biotinylated CGRP is added to all wells.

  • The plate is incubated to allow for competitive binding.

  • The plate is washed to remove unbound reagents.

  • Streptavidin-HRP conjugate is added to each well and incubated.

  • The plate is washed again to remove unbound conjugate.

  • TMB substrate is added, and the plate is incubated in the dark for color development.

  • A stop solution is added to terminate the reaction.

  • The absorbance is read at 450 nm using a microplate reader.

  • A standard curve is generated by plotting the absorbance of the standards against their known concentrations, and the concentration of CGRP in the samples is determined from this curve.

Mandatory Visualization

CGRP_Signaling_Pathway cluster_neuron Sensory Neuron Terminal cluster_postsynaptic Postsynaptic Cell (e.g., Vascular Smooth Muscle) Stimulus Stimulus TRPV1 TRPV1 Stimulus->TRPV1 e.g., Capsaicin Ca2+_influx Ca2+ Influx TRPV1->Ca2+_influx Activation Vesicle CGRP Vesicle Ca2+_influx->Vesicle Triggers CGRP_release CGRP Release Vesicle->CGRP_release Exocytosis CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP_release->CGRP_Receptor Binds Opioid_Receptor μ-Opioid Receptor Opioid_Receptor->CGRP_release Inhibits AT15 Acetyl Tetrapeptide-15 AT15->Opioid_Receptor Agonist AC Adenylyl Cyclase CGRP_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation & Inflammation PKA->Vasodilation Gepants Gepants Gepants->CGRP_Receptor Antagonist Erenumab Erenumab Erenumab->CGRP_Receptor Antagonist Fremanezumab Fremanezumab/ Galcanezumab Fremanezumab->CGRP_release Binds & Sequesters Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Isolate & Culture Sensory Neurons (e.g., DRG, TG) B Pre-incubate with Test Compound (e.g., this compound) or Vehicle A->B C Stimulate CGRP Release (e.g., Capsaicin or KCl) B->C D Collect Supernatant C->D E Quantify CGRP using EIA/ELISA D->E F Data Analysis: Compare Treated vs. Vehicle E->F

References

A Head-to-Head Comparison of Cosmetic Peptides for Sensitive Skin: Acetyl Tetrapeptide-15 vs. Palmitoyl Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acetyl Tetrapeptide-15 and Palmitoyl Tripeptide-8, focusing on their efficacy in addressing sensitive and irritated skin. This analysis is supported by available experimental data to facilitate informed decisions in formulation and development.

While a direct head-to-head clinical trial is not publicly available, this guide synthesizes existing in-vitro and in-vivo data to compare the performance of this compound and Palmitoyl Tripeptide-8 on key endpoints related to skin sensitivity and inflammation. A third peptide, Acetyl Hexapeptide-8, is discussed for context but is not a primary subject of comparison due to its distinct mechanism of action targeting expression lines.

At a Glance: Key Performance Indicators

PeptidePrimary FunctionKey Quantitative Data
This compound Neurosensory Soothing- Significantly increased the capsaicin (B1668287) threshold in vivo (0.0015% solution). - Significantly reduced Calcitonin Gene-Related Peptide (CGRP) release in vitro (0.001% solution).
Palmitoyl Tripeptide-8 Anti-Inflammatory- Inhibited Interleukin-8 (IL-8) production by up to 64% in vitro (10⁻⁷ M). - Reduced UVB-induced IL-8 production by 32% in vitro (10⁻⁷ M). - Reduced vasodilation in skin explants by up to 51%. - Reduced edema in skin explants by 60%. - Reduced irritant-induced skin temperature increase by 78% (soothing) and 112% (preventive) in vivo.
Acetyl Hexapeptide-8 Anti-Wrinkle- Reduced wrinkle depth by up to 49% in vivo (10% solution).

Mechanism of Action and Signaling Pathways

This compound: The Neurosensory Regulator

This compound is a biomimetic peptide that targets the sensory nerves within the skin to reduce the perception of pain and discomfort. It is believed to mimic the action of endomorphin-2, a natural opioid, by binding to the μ-opioid receptors on nerve endings.[1] This interaction increases the skin's tolerance threshold and reduces the release of pro-inflammatory neuromediators like Calcitonin Gene-Related Peptide (CGRP).[1]

This compound Signaling Pathway cluster_stimulus External Stimuli (e.g., Irritants) cluster_neuron Sensory Neuron Stimulus Irritants, Heat NerveEnding Nerve Ending Stimulus->NerveEnding Activates CGRP CGRP Release NerveEnding->CGRP Induces OpioidReceptor μ-Opioid Receptor OpioidReceptor->CGRP Inhibits Discomfort Sensation of Pain & Discomfort CGRP->Discomfort Leads to AcetylTetrapeptide15 Acetyl Tetrapeptide-15 AcetylTetrapeptide15->OpioidReceptor Binds to

This compound signaling pathway.

Palmitoyl Tripeptide-8: The Inflammation Modulator

Palmitoyl Tripeptide-8 is designed to prevent and soothe inflammation. It is a biomimetic of α-melanocyte-stimulating hormone (α-MSH) and works by binding to the melanocortin 1 receptor (MC1R).[2] This action helps to down-regulate the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and reduces vasodilation and edema, which are hallmarks of an inflammatory response.[1][2]

Palmitoyl Tripeptide-8 Signaling Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Skin Cell (Keratinocyte/Fibroblast) UVB UVB Radiation InflammatoryCascade Inflammatory Cascade UVB->InflammatoryCascade IL1 Interleukin-1 (IL-1) IL1->InflammatoryCascade MC1R MC1 Receptor MC1R->InflammatoryCascade Inhibits IL8 IL-8 Production InflammatoryCascade->IL8 PalmitoylTripeptide8 Palmitoyl Tripeptide-8 PalmitoylTripeptide8->MC1R Binds to Inflammation Inflammation (Redness, Edema) IL8->Inflammation

Palmitoyl Tripeptide-8 signaling pathway.

Acetyl Hexapeptide-8: The Muscle Relaxation Specialist

Acetyl Hexapeptide-8, often referred to as a "Botox-like" peptide, functions by a completely different mechanism. It is a mimic of the N-terminal end of the SNAP-25 protein and interferes with the formation of the SNARE complex. This destabilization of the SNARE complex inhibits the release of acetylcholine (B1216132) at the neuromuscular junction, leading to a reduction in muscle contractions and thereby softening the appearance of expression wrinkles. Its primary application is not for soothing sensitive skin but for addressing dynamic wrinkles.

Quantitative Data Summary

The following tables summarize the available quantitative data from in-vitro and in-vivo studies.

Table 1: this compound Quantitative Data
EndpointStudy TypeConcentrationResult
Skin SensitivityIn-vivo (Human)0.0015% SolutionSignificant increase in capsaicin sensitivity threshold.
CGRP ReleaseIn-vitro (Sensory Neurons)0.001%Significant reduction in capsaicin- and KCl-induced CGRP release.
Table 2: Palmitoyl Tripeptide-8 Quantitative Data
EndpointStudy TypeConcentrationResult
IL-8 Production (UVB-induced)In-vitro (Keratinocytes)10⁻⁷ M32% inhibition.
IL-8 Production (IL-1-induced)In-vitro (Fibroblasts)10⁻⁷ M64% inhibition.
Vasodilation (SP-induced)Ex-vivo (Skin Explants)Not SpecifiedUp to 51% reduction in the size of dilated vessels.
Edema (SP-induced)Ex-vivo (Skin Explants)Not Specified60% reduction in edema.
Skin Temperature (SDS-induced) - SoothingIn-vivo (Human)4 x 10⁻⁶ M78% reduction in temperature increase.[1]
Skin Temperature (SDS-induced) - PreventiveIn-vivo (Human)4 x 10⁻⁶ M112% reduction in temperature increase (down to baseline).[1]

Experimental Protocols

A detailed understanding of the methodologies used in the cited studies is crucial for interpreting the data.

This compound: Capsaicin Sensitivity Study
  • Objective: To evaluate the ability of this compound to reduce skin sensitivity.

  • Methodology: A blinded clinical study was conducted on 20 subjects. The initial sensitivity to capsaicin was determined by applying increasing concentrations of a capsaicin solution intranasally until discomfort was reported. Subsequently, a 0.0015% solution of this compound was applied twice daily for four days. The capsaicin sensitivity test was then repeated to determine the new discomfort threshold.

  • Workflow:

This compound Clinical Workflow Start Start Recruit Recruit 20 Subjects Start->Recruit Baseline Determine Baseline Capsaicin Sensitivity Threshold Recruit->Baseline Treatment Apply 0.0015% Acetyl Tetrapeptide-15 Solution (Twice daily for 4 days) Baseline->Treatment PostTreatment Re-evaluate Capsaicin Sensitivity Threshold Treatment->PostTreatment Analysis Compare Baseline and Post-Treatment Thresholds PostTreatment->Analysis End End Analysis->End

Experimental workflow for capsaicin sensitivity study.
Palmitoyl Tripeptide-8: Anti-Inflammatory Studies

  • In-Vitro IL-8 Inhibition:

    • Keratinocytes: Human keratinocytes were irradiated with UVB to induce an inflammatory response. The cells were then treated with Palmitoyl Tripeptide-8 at a concentration of 10⁻⁷ M. The production of IL-8 was measured and compared to untreated, irradiated cells.[1]

    • Fibroblasts: Human dermal fibroblasts were stimulated with Interleukin-1 (IL-1) to induce inflammation. The cells were then treated with Palmitoyl Tripeptide-8 at a concentration of 10⁻⁷ M. The amount of IL-8 produced was quantified and compared to untreated, IL-1 stimulated cells.[1]

  • Ex-Vivo Vasodilation and Edema:

    • Human skin explants were treated with Substance P (SP) to induce neurogenic inflammation, resulting in vasodilation and edema. The explants were co-treated with Palmitoyl Tripeptide-8. The number and size of dilated capillaries, as well as the extent of edema, were histologically assessed and compared to explants treated with SP alone.[1]

  • In-Vivo Skin Irritation Study:

    • Objective: To assess the preventive and soothing effects of Palmitoyl Tripeptide-8 on chemically-induced skin irritation.

    • Methodology: Skin irritation was induced on the forearms of 13 volunteers using a 0.5% sodium dodecyl sulfate (B86663) (SDS) solution.

      • Preventive Action: A formulation containing 4 x 10⁻⁶ M Palmitoyl Tripeptide-8 was applied before the SDS challenge.

      • Soothing Action: The same formulation was applied after the SDS challenge.

    • Skin temperature was measured using thermovision, and redness was documented with a video microscope. The changes in skin temperature were compared to baseline and to the effects of SDS alone.[1]

Conclusion for the Scientific Audience

Both this compound and Palmitoyl Tripeptide-8 demonstrate significant potential in managing sensitive and reactive skin, albeit through different primary mechanisms.

  • This compound appears to be a highly targeted solution for neurosensory irritation, directly acting on nerve endings to reduce the sensation of discomfort. Its efficacy in increasing the skin's tolerance threshold makes it a strong candidate for formulations aimed at individuals with self-perceived sensitive skin who experience stinging, burning, or itching in response to various stimuli.

  • Palmitoyl Tripeptide-8 offers a broader anti-inflammatory action by modulating the cytokine response and reducing the physical manifestations of inflammation like redness and swelling. Its dual preventive and soothing capabilities make it a versatile ingredient for products designed to protect the skin from inflammatory triggers and to calm existing irritation.

The choice between these peptides, or their potential combination, will depend on the specific desired outcome of a cosmetic formulation. For immediate relief from sensory discomfort, this compound is a compelling option. For a more comprehensive approach to managing the inflammatory cascade and its visible symptoms, Palmitoyl Tripeptide-8 presents a robust profile. Acetyl Hexapeptide-8, with its distinct muscle-relaxing properties, is best suited for anti-aging products targeting expression wrinkles and is not a direct competitor in the sensitive skin category. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these promising peptides.

References

Safety Operating Guide

Proper Disposal of Acetyl Tetrapeptide-15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the proper operational and disposal procedures for Acetyl Tetrapeptide-15. This guide aims to be a preferred source for laboratory safety and chemical handling, fostering trust by delivering value beyond the product itself.

Immediate Safety and Logistical Information

This compound is a synthetic peptide that acts as a μ-opioid receptor agonist, known for its application in skincare formulations to reduce skin sensitivity. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety protocols should be strictly followed to minimize any potential risks.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

Handling:

  • Handle in a well-ventilated area to avoid inhalation of any aerosolized particles.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed when not in use.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃₄H₃₉N₅O₆[1][2]
Molecular Weight 613.7 g/mol [1][2]
Boiling Point 1055.3 ± 65.0 °C at 760 mmHg[1][2]
Density 1.3 ± 0.1 g/cm³[1]
Solubility Soluble in water[1]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is critical for laboratory safety and environmental protection. The following protocols provide step-by-step guidance for the disposal of liquid and solid waste containing this peptide.

Protocol 1: Disposal of Liquid Waste

This protocol outlines the chemical inactivation and disposal of liquid waste containing this compound, such as unused solutions or contaminated buffers.

Materials:

  • 10% bleach solution (sodium hypochlorite) or 1 M Sodium Hydroxide (NaOH)

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Chemical fume hood

  • Labeled hazardous waste container

Procedure:

  • Work in a designated chemical fume hood.

  • Chemical Inactivation:

    • Carefully add the liquid waste containing this compound to a larger container with a 10% bleach solution or 1 M NaOH.

    • The ratio of inactivation solution to waste should be at least 10:1 to ensure complete degradation of the peptide.

    • Allow the mixture to react for a minimum of 30 minutes.

  • Neutralization (if necessary):

    • If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0.

  • Collection:

    • Transfer the inactivated and neutralized solution to a clearly labeled hazardous waste container.

  • Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor. Do not pour down the drain unless explicitly permitted by local regulations and your institution's EHS.

Protocol 2: Disposal of Solid Waste

This protocol details the handling and disposal of solid waste contaminated with this compound, including pipette tips, vials, gloves, and absorbent materials.

Materials:

  • Labeled solid hazardous waste container (leak-proof with a lid)

  • Appropriate PPE

Procedure:

  • Segregation:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof container that is clearly labeled as "Hazardous Waste" and specifies the contents.

  • Storage:

    • Keep the solid waste container sealed when not in use.

    • Store the container in a designated and secure area away from general laboratory traffic.

  • Disposal:

    • Once the container is full, arrange for its pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

Visualizations

Signaling Pathway of this compound

This compound functions as a μ-opioid receptor agonist, which leads to the inhibition of Calcitonin Gene-Related Peptide (CGRP) release. This pathway is crucial in reducing neurogenic inflammation and skin sensitivity.[1][3]

Acetyl_Tetrapeptide_15_Pathway cluster_neuron Sensory Neuron cluster_effect Physiological Effect AT15 This compound muOR μ-Opioid Receptor AT15->muOR Binds to G_protein Gi/o Protein muOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx CGRP_vesicle CGRP Vesicle Ca_influx->CGRP_vesicle Reduces CGRP_release ↓ CGRP Release CGRP_vesicle->CGRP_release Prevents Inflammation ↓ Neurogenic Inflammation CGRP_release->Inflammation Pain ↓ Pain Sensation CGRP_release->Pain

This compound Signaling Pathway
Experimental Workflow: Disposal of this compound

The following workflow diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.

Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid inactivate Chemically Inactivate (e.g., 10% Bleach) liquid_waste->inactivate collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid neutralize Neutralize (if necessary) inactivate->neutralize collect_liquid Collect in Labeled Hazardous Liquid Waste Container neutralize->collect_liquid store Store in Designated Secure Area collect_liquid->store collect_solid->store dispose Arrange Disposal via EHS/Licensed Contractor store->dispose

Disposal Workflow for this compound

References

Essential Safety and Logistics for Handling Acetyl Tetrapeptide-15

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Acetyl tetrapeptide-15, with a focus on procedural, step-by-step guidance.

Conflicting Safety Information: It is critical to note that safety data sheets (SDS) for this compound present conflicting hazard classifications. Some suppliers classify the substance as non-hazardous, requiring no special precautions[1]. However, other sources identify it as a potential skin, eye, and respiratory irritant[2][3][4][5]. Given these discrepancies, a cautious approach is strongly recommended. Adherence to the more stringent safety protocols outlined below will help minimize potential risks.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial for the safe handling of this compound. The following table summarizes the recommended PPE based on a conservative approach that considers the potential for irritation.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. For splash potential, indirectly ventilated goggles are recommended.[2][6]Protects eyes from accidental splashes or contact with the powdered form of the peptide.[2][6]
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling.[2][4][6]Prevents skin contact and potential irritation.[2][6]
Body Protection A standard laboratory coat or a complete protective suit. For larger quantities or where significant exposure is possible, impervious clothing is recommended.[2][6]Protects skin and clothing from contamination.[2]
Respiratory Protection For nuisance exposures or when handling the powder outside of a ventilated enclosure, a P95 (US) or P1 (EU EN 143) particle respirator is advised. For higher-level protection, a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator can be used.[4][6]Minimizes the risk of inhaling the lyophilized powder, which may cause respiratory irritation.[2][6]

Experimental Protocols: Handling and Disposal

Engineering Controls:

  • Ensure adequate ventilation in the handling area.[2]

  • The use of a chemical fume hood or an appropriate exhaust ventilation system is recommended, especially when working with the powdered form to avoid dust formation.[5][6]

  • Provide an accessible safety shower and eye wash station.[2]

Handling Procedure:

  • Preparation: Before handling, ensure all recommended PPE is properly worn.

  • Handling the Powder: When handling the lyophilized powder, avoid actions that could create dust.[2][6]

  • Reconstitution: If reconstituting the peptide, do so carefully by slowly adding the solvent to the vial.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6]

  • Skin Contact: Wash off with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[2]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[2]

Disposal Plan:

  • Unused Product: The material should be disposed of as an unused product in its original packaging in accordance with local regulations.[6]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and vials, should be considered contaminated. These should be collected in a suitable, closed container and disposed of according to institutional and local regulations for chemical waste.[6]

  • Environmental Precautions: Do not allow the product to enter drains, sewers, or watercourses.[2][6]

Safety and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) handle_powder Handle Powder Carefully (Avoid Dust Formation) prep_ppe->handle_powder prep_eng Ensure Proper Ventilation (Fume Hood) prep_eng->handle_powder handle_reconstitute Reconstitute Slowly handle_powder->handle_reconstitute emergency_spill Spill: Absorb and Decontaminate handle_powder->emergency_spill handle_avoid Avoid Contact (Skin, Eyes, Clothing) handle_reconstitute->handle_avoid post_wash Wash Hands Thoroughly handle_avoid->post_wash emergency_exposure Exposure: Follow First-Aid Measures handle_avoid->emergency_exposure post_dispose Dispose of Waste Properly post_wash->post_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetyl tetrapeptide-15
Reactant of Route 2
Acetyl tetrapeptide-15

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。